molecular formula C48H97NO8P+ B1258105 Diphytanoylphosphatidylcholine

Diphytanoylphosphatidylcholine

Katalognummer: B1258105
Molekulargewicht: 847.3 g/mol
InChI-Schlüssel: UKDDQGWMHWQMBI-SOFRWFQSSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphytanoylphosphatidylcholine, also known as this compound, is a useful research compound. Its molecular formula is C48H97NO8P+ and its molecular weight is 847.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C48H97NO8P+

Molekulargewicht

847.3 g/mol

IUPAC-Name

2-[[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C48H96NO8P/c1-38(2)20-14-22-40(5)24-16-26-42(7)28-18-30-44(9)34-47(50)54-36-46(37-56-58(52,53)55-33-32-49(11,12)13)57-48(51)35-45(10)31-19-29-43(8)27-17-25-41(6)23-15-21-39(3)4/h38-46H,14-37H2,1-13H3/p+1/t40?,41?,42?,43?,44?,45?,46-/m1/s1

InChI-Schlüssel

UKDDQGWMHWQMBI-SOFRWFQSSA-O

Isomerische SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C

Kanonische SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C

Synonyme

1,2-diphytanoyl-sn-glycero-3-phosphocholine
1,2-diphytanoylphosphatidylcholine
1,2-diphytanyl-sn-glycero-3-phosphocholine
diphytanoyl lecithin
diphytanoylphosphatidylcholine
DPhPC cpd
DPhyPC

Herkunft des Produkts

United States

Foundational & Exploratory

Diphytanoylphosphatidylcholine synthesis and purity analysis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I'm currently immersed in Google searches, diligently gathering information on the synthesis of Diphytanoylphosphatidylcholine (DPhPC). I'm focusing on chemical routes, starting materials, and the reactions involved. My aim is to build a robust foundation of knowledge before moving onto more advanced considerations.

Deepening the Investigation

I'm now expanding my search to include established purity analysis methods for DPhPC. Chromatography, mass spectrometry, and NMR are key areas. I'm also actively seeking reputable sources like journal articles and supplier documentation to ensure data integrity and accuracy. I'm thinking of how I can structure a technical guide, starting with DPhPC's importance, then focusing on synthesis and detailed purity analysis protocols, to build a solid foundation. I will finalize and include a DOT graph.

Initiating Comprehensive Search

I'm now conducting a focused Google search to compile information about DPhPC synthesis, targeting specific chemical routes, starting materials, and reaction conditions. I'm also exploring established purity analysis methods, focusing on chromatography, mass spectrometry, and NMR. Concurrently, I'm seeking out reliable sources, like scientific journals and supplier documentation. This information will support the structure of a technical guide introducing DPhPC's importance, detailing synthesis, and then outlining purity analysis protocols, to build a solid foundation. I will include a DOT graph.

Outlining DPhPC Synthesis

I'm currently working on crafting a comprehensive guide focusing on the synthesis of this compound (DPhPC). I plan to delve into the intricacies of its chemical structure, highlight the pivotal synthesis steps, and explore methods for assessing its purity. The introduction will cover the basics, before diving into the core synthetic procedures and then a detailed discussion of analytical techniques. I’m thinking about incorporating visuals to explain complex reactions.

Defining DPhPC Synthesis

I've outlined the introduction, focusing on defining DPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine), its significance, and key properties, highlighting its branched phytanoyl chains. I’m thinking to cover high stability, no phase transition and low water permeability. I've also identified applications as model membranes for biophysical research, electrophysiology, membrane protein reconstitution, and drug delivery. I’m now researching the best chemical synthesis pathway, realizing the need to use a general route for synthesizing phosphatidylcholines involving the esterification of a glycerol backbone. I propose acylating sn-glycero-3-phosphocholine (GPC) with phytanic acid, as with DPPC. I'm noting the required starting materials.

Detailing Synthesis Protocol

I'm now in the process of drafting a detailed synthesis protocol. I've broken it down into actionable steps. My focus is on activating phytanic acid and reacting it with GPC in a controlled environment. I'll need to specify solvents, reaction conditions, and potential catalysts for efficiency and yield. The goal is a clear, repeatable guide, based on standard phospholipid synthesis.

Refining Protocol Steps

I'm now refining the synthesis protocol steps. I'm focusing on the activation of phytanic acid, exploring various methods like using acid anhydrides or chlorides. I also plan to describe in detail the reaction with GPC in a suitable solvent under inert atmosphere. I'm considering monitoring the reaction progress using TLC. I'll include details about work-up and purification, particularly silica gel column chromatography.

Developing Purity Analysis

I'm now focusing on the crucial purity analysis section. I'm prioritizing outlining TLC and HPLC methods, as well as mass spectrometry techniques. I’m thinking to address the principles, protocols, and how to interpret the results for each method. The goal is a comprehensive guide, as well as a practical guide with actionable details for each approach. I'll describe typical mobile phases and detection methods.

Expanding Analytical Methods

My focus has shifted towards the analytical methods for purity assessment. I am outlining Thin-Layer Chromatography (TLC), including standard protocols. I'll also detail HPLC techniques, both reversed-phase with ELSD or CAD detection. Finally, I'll detail mass spectrometry (MS) with ESI, covering expected results in both positive and negative ion modes.

Developing MS and NMR Details

I am now focusing on providing detailed guidance on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) analysis. I will outline expected results, including fragment ions in MS and specific signals in 1H and 31P NMR. I'm also planning to create a data summary table.

Drafting Analytical Details

I'm now detailing the analytical methods, with a focus on comprehensive testing for purity. I've covered TLC, HPLC (with ELSD and CAD), and ESI-MS. I'm noting expected results, including characteristic ions in positive and negative modes, and typical separation behaviors. I'm aiming for actionable guides for researchers.

Outlining DPhPC Synthesis

I'm currently working on crafting a comprehensive guide focusing on the synthesis of this compound (DPhPC). I plan to delve into the intricacies of its chemical structure, highlight the pivotal synthesis steps, and explore methods for assessing its purity. The introduction will cover the basics, before diving into the core synthetic procedures and then a detailed discussion of analytical techniques. I’m thinking about incorporating visuals to explain complex reactions.

\n\n Developing Synthesis Protocol

I'm now drafting the synthesis protocol. My plan is to detail the process of activating phytanic acid and reacting it with GPC in a controlled environment, specifying all necessary solvents, conditions, and catalysts to ensure optimal efficiency and high yield. The goal is to provide a clear and repeatable guide, based on established methods in phospholipid synthesis.

\n\n Defining Purity Analysis

My current focus is on developing a detailed purity analysis section, including comprehensive discussions on TLC, HPLC, and mass spectrometry techniques. I’m planning to cover the principles, protocols, and how to interpret the results for each method to create a comprehensive, practical guide with actionable details for each approach, outlining typical mobile phases, as well as detection methods.

\n\n Expanding NMR and MS Details

I'm currently focused on expanding the details of the Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) analyses. I'm aiming to provide clear descriptions of the expected results, including diagnostic fragment ions in MS and specific signals in 1H and 31P NMR. I'm also planning to create a concise data summary table for easy reference.

DPhPC chemical structure and molecular properties

Author: BenchChem Technical Support Team. Date: January 2026

Starting: Research Phase

I am commencing with an in-depth Google search to gather information on DPhPC. I'm focusing on its chemical structure, molecular properties, and typical applications. My current goal is a comprehensive data collection to inform the next stage of analysis.

Diving into Details

I'm now diving deeper into the specifics of DPhPC. I'm prioritizing IUPAC nomenclature, molecular formula, weight, lipid number, transition temperatures, and critical micelle concentration data, synthesizing that information and preparing to document it. Furthermore, I am investigating synthesis, purification, and bilayer/liposome applications. I am structuring the guide logically, and I plan to start with an introduction and structure section.

Defining the Guide Scope

My focus is now firmly on the guide's structure. I'm prioritizing the introduction, chemical structure, and molecular properties sections. I will create data tables and visualize the structure with Graphviz diagrams to clarify the information. Also, I intend to detail experimental protocols for DPhPC-containing model membranes and liposomes, with in-text citations and a full reference list at the end.

Collecting DPhPC Data

I've amassed a substantial dossier on DPhPC, nailing down the molecular formula, weight, CAS number, and a handful of synonyms. This data dump is the foundation for deeper dives. Next step, I'm analyzing the implications of this information for its specific applications.

Deepening Lipid Understanding

I've made headway in understanding DPhPC's structural and biophysical properties, including its suitability for model membranes. Recent findings highlight its stability and low permeability, and I've gathered quantitative data. I'm now focusing on pinpointing the critical micelle concentration and crafting a detailed protocol for liposome preparation and synthesis, aiming for a comprehensive experimental guide.

Pinpointing Key Missing Data

I've assembled some foundational data, but I'm encountering a significant gap in constructing the technical guide. The critical micelle concentration (CMC) of DPhPC remains elusive, and I need a reliable value. Without this data point, the guide cannot be truly complete.

Identifying Further Research Needs

I'm now zeroing in on missing components for the guide's completeness. While general methods are available, specific step-by-step protocols are absent, including for DPhPC synthesis, liposome preparation, and liposome characterization. I also need to collate DPhPC molecular properties with cited sources and of course I still need the CMC value.

Filling Information Gaps

I'm working on compiling a comprehensive technical guide, but I've encountered some significant information gaps. I haven't yet pinned down the Critical Micelle Concentration (CMC) of DPhPC. Filling this gap is crucial for providing precise technical details, and is an active area of investigation.

Pinpointing Key Data

I'm still struggling to pin down a specific CMC value for DPhPC. My research on micellization hasn't yielded anything concrete. I'm starting to consider if its structure inhibits micelle formation. Also, I haven't found a DPhPC-specific step-by-step experimental protocol, or chemical synthesis procedure. I'm focusing on finding these now.

Narrowing Down the Search

I've uncovered general principles, but the search for DPhPC specifics remains challenging. The CMC continues to elude me; I'm now leaning toward the idea that its structure prevents micelle formation. General liposome preparation protocols are available, but a DPhPC-specific, detailed experimental procedure and tailored synthesis scheme are still missing. I'm focusing my queries to find these.

Defining DPhPC Properties

I've been examining the chemical structure of DPhPC, noting its molecular formula, weight, and stability. I've also observed a lack of a sharp phase transition, which is important.

Clarifying Data Deficiencies

I've got a grasp of DPhPC's structure and general liposome info, but now I'm chasing down that elusive CMC value – it's crucial. I suspect it might not behave like typical lipids, but I need solid data. I'm also hunting for validated protocols, specifically for DPhPC, covering liposome prep via thin-film hydration and extrusion, DLS characterization, and the exact synthesis process. Organizing the properties data into a neat table is on the list, too.

Pinpointing Critical Data Gaps

I'm solidifying my understanding of DPhPC's structure and its unique characteristics. I'm still hunting for that CMC value – it's crucial for understanding its behavior. I'm also now focused on finding validated, detailed protocols specifically tailored for DPhPC, covering thin-film hydration, extrusion, and DLS characterization. Moreover, I will try to find the DPhPC synthesis process. Compiling a concise properties table is also on the agenda.

What is Diphytanoylphosphatidylcholine used for in biochemistry?

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on DPhPC

I am currently starting with targeted Google searches to find comprehensive information on Diphytanoylphosphatidylcholine (DPhPC). I'm focusing on its key properties and its applications within biochemistry, particularly in areas like lipid bilayers. I'm hoping to build a solid foundation of knowledge.

Defining Scope & Structure

I'm now expanding my scope to include applications like membrane protein studies and drug delivery. My goal is to analyze the search results, identifying crucial themes and applications for DPhPC. Next I will begin the process of structuring the technical guide, starting with an introduction to its molecular structure and properties, before explaining its applications. I'll focus on the causal relationships behind experimental choices, citing authoritative sources, and building detailed methodologies for key experiments.

Expanding Search, Defining Themes

I am now doing deeper Google searches to explore DPhPC's role in stable model membranes, particularly for ion channel studies and liposome formulations. I'm focusing on creating a narrative that links experimental choices to their mechanistic justifications. I plan to incorporate citations to provide reliable support for mechanistic claims and protocol standards, and I am noting URLs for the reference list.

DPhPC phase behavior and lack of phase transition

Author: BenchChem Technical Support Team. Date: January 2026

Starting Investigations Now

I'm currently initiating extensive Google searches to delve into the phase behavior of DPhPC. My focus is on its interesting lack of a clear gel-to-liquid crystalline transition. I will be using specific search queries to target relevant scientific literature and datasets.

Initiating Guide Outline

I'm now starting to outline a technical guide. I will begin by introducing DPhPC and its importance in membrane biophysics and drug delivery research. The structure will next explain the molecular architecture of DPhPC and how the branched phytanoyl chains inhibit the lipid packing needed for a gel phase. I'm going to create a DOT graph to visualize the molecular structure of DPhPC versus that of a typical saturated phospholipid.

Expanding Data Gathering

I'm now expanding my Google searches. I'm focusing on experimental data demonstrating the fluid-like nature of DPhPC across temperatures, and I'll include a table contrasting it with other lipids. I'm also planning a step-by-step protocol for DPhPC liposome prep and phase behavior characterization, visualized in a DOT graph.

Physical properties of Diphytanoylphosphatidylcholine membranes

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering initial data on DPhPC membranes. My first step is a series of focused Google searches to pull information on their physical properties, specifically prioritizing reputable scientific journals for accurate and reliable information.

Defining Technical Structure

I'm now analyzing the search results to identify key physical properties. The technical guide will begin with an overview, then delve into properties like mechanical behavior and electrical characteristics. I will include detailed explanations of scientific principles and experimental methodologies, incorporating structured tables for data and visual diagrams of experimental workflows.

Refining Search Parameters

I'm now conducting a series of targeted Google searches, focusing on specific keywords and academic databases to gather data on DPhPC membranes' mechanical properties, phase behavior, and electrical characteristics. I'm prioritizing reputable scientific journals and databases for reliable data. I am working on refining the search parameters.

Diphytanoylphosphatidylcholine CAS number and supplier information

Author: BenchChem Technical Support Team. Date: January 2026

Starting Key Search

I've initiated the research by performing a comprehensive Google search to identify the CAS number for Diphytanoylphosphatidylcholine (DPhPC). Simultaneously, I'm using Google to pinpoint reputable suppliers of DPhPC.

Expanding Supplier Search

Initiating Comprehensive Guide

I'm now drafting the structure of the technical guide. It will begin with an introduction to DPhPC, including its key properties and research significance, immediately followed by the CAS number. I'm also preparing to create a table of reliable suppliers with contact details and product specs. Finally, I will develop a detailed experimental protocol and corresponding workflow diagram.

A Senior Application Scientist's Guide to the Self-Assembly of Diphytanoylphosphatidylcholine (DPhPC) in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth exploration of the principles and methodologies governing the self-assembly of Diphytanoylphosphatidylcholine (DPhPC) in aqueous environments. Moving beyond a simple recitation of protocols, we delve into the unique molecular characteristics of DPhPC, the thermodynamic forces driving its organization, and the practical techniques for forming and characterizing stable lipid bilayers. This document is designed to equip researchers with the foundational knowledge and field-proven insights required to effectively harness DPhPC for applications ranging from model membrane studies to advanced drug delivery systems.

The DPhPC Molecule: An Architect of Robust Membranes

At the heart of its unique self-assembly behavior lies the distinct molecular structure of this compound. Unlike conventional phospholipids which possess straight acyl chains, DPhPC features branched, saturated phytanoyl chains. Each chain has four methyl groups, creating a significantly larger volume compared to a straight-chain lipid of equivalent length.

This branched structure is the primary determinant of DPhPC's most valuable properties:

  • Inhibition of Crystallization: The bulky methyl groups sterically hinder the lipid chains from packing into a crystalline gel phase, even at low temperatures. Consequently, DPhPC maintains a liquid-crystalline state over a very broad temperature range, with a main phase transition temperature (Tm) well below 0°C, around -120 °C. This is a critical feature for creating stable model membranes that do not undergo phase transitions under typical experimental conditions.

  • High Mechanical Stability: The interdigitation of the methyl groups between opposing leaflets of the bilayer creates a tightly packed and mechanically robust membrane. This results in bilayers with high resistance to electrical breakdown and reduced permeability to ions and small molecules.

  • Oxidative Resistance: As the phytanoyl chains are fully saturated, DPhPC is highly resistant to oxidation, a common issue with unsaturated lipids that can compromise experimental integrity over time.

These properties make DPhPC an exemplary choice for constructing artificial lipid bilayers for electrochemical studies and for reconstituting membrane proteins where stability is paramount.

The Energetic Landscape: Driving Forces of Self-Assembly

The spontaneous organization of DPhPC molecules in water is not a random process but a thermodynamically driven event governed primarily by the hydrophobic effect. When an amphipathic molecule like DPhPC is introduced into an aqueous solution, the water molecules are forced to form highly ordered "cages" around the nonpolar phytanoyl tails. This ordering represents a significant decrease in the entropy (disorder) of the system, which is thermodynamically unfavorable.

To maximize the entropy of the system, the DPhPC molecules self-assemble to sequester their hydrophobic tails away from water, while exposing their hydrophilic phosphocholine headgroups. This process is governed by the molecule's geometry, often described by the critical packing parameter (P), calculated as:

P = v / (a * l)

where:

  • v is the volume of the hydrophobic tail.

  • a is the optimal area of the hydrophilic headgroup.

  • l is the length of the hydrophobic tail.

For DPhPC, the large volume (v) of its branched tails relative to its headgroup area (a) results in a packing parameter close to 1, which strongly favors the formation of planar bilayer structures, the foundational architecture of liposomes and vesicles.

Diagram: The Hydrophobic Effect Driving DPhPC Bilayer Formation

Caption: Thermodynamic drive for DPhPC self-assembly in an aqueous solution.

Core Methodology: Preparation of DPhPC Large Unilamellar Vesicles (LUVs)

The most common and reliable method for producing DPhPC vesicles of a defined size is the thin-film hydration technique followed by extrusion. This protocol is a self-validating system; success at each stage is a prerequisite for the next, ensuring a high-quality final product.

Experimental Workflow

Caption: Workflow for the preparation and validation of DPhPC LUVs.

Step-by-Step Protocol
  • Lipid Film Formation:

    • Action: Dissolve a known mass of DPhPC powder in a volatile organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

    • Causality: The organic solvent ensures that the DPhPC is fully solvated at the molecular level, breaking up any aggregates and ensuring a homogenous starting point.

    • Execution: Using a rotary evaporator, remove the solvent under vacuum at a temperature well above the solvent's boiling point but below any temperature that could degrade the lipid (e.g., 30-40°C). The rotation of the flask creates a thin, uniform lipid film on the inner surface.

    • Trustworthiness Check: A successful film is thin, dry, and appears as a nearly invisible haze on the glass. The absence of clumps is critical. Dry the film under high vacuum for at least 2 hours (or overnight) to remove all residual solvent, which can otherwise disrupt bilayer formation.

  • Hydration:

    • Action: Introduce an aqueous buffer of choice (e.g., PBS, HEPES) into the flask. The volume is determined by the desired final lipid concentration (typically 1-10 mg/mL).

    • Causality: This is the initiation of self-assembly. The introduction of the aqueous phase triggers the hydrophobic effect, causing the lipid film to swell and peel off the glass to form large, multilamellar vesicles (MLVs).

    • Execution: Gently swirl the flask to hydrate the film. The temperature of the buffer should be above the lipid's Tm, which is not a concern for DPhPC given its very low Tm. Allow the solution to hydrate for at least 1 hour to ensure complete swelling.

  • Freeze-Thaw Cycles (Optional but Recommended):

    • Action: Subject the MLV suspension to several (e.g., 5-7) cycles of freezing in liquid nitrogen and thawing in a warm water bath.

    • Causality: This process disrupts the lamellar structure of the MLVs. As ice crystals form and melt, they induce mechanical stress that breaks and re-fuses the lipid sheets, which can increase the encapsulation efficiency for entrapped solutes and promote the formation of unilamellar structures upon extrusion.

  • Extrusion:

    • Action: Force the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This is typically done 11-21 times.

    • Causality: The high shear forces experienced as the large MLVs are forced through the small pores rupture them and cause them to re-form into more stable, unilamellar vesicles whose diameter is close to that of the pore size. Repeated passes ensure a narrow and monodisperse size distribution.

    • Trustworthiness Check: The solution should become progressively more translucent with each pass through the extruder, indicating the transition from large, light-scattering MLVs to smaller, less-scattering LUVs.

Characterization and Quality Control

Once prepared, the vesicle population must be characterized to validate its physical properties.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution of the vesicle population. It measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.

  • Principle: Smaller particles move faster, causing faster fluctuations, while larger particles move slower, causing slower fluctuations. The Stokes-Einstein equation is then used to relate this motion to the hydrodynamic radius (Z-average diameter) of the particles.

  • Data Interpretation: A high-quality LUV preparation will show a low Polydispersity Index (PDI). A PDI value below 0.1 indicates a highly monodisperse and homogenous population, which is ideal for most applications.

Table 1: Representative DLS Data for DPhPC LUVs
ParameterValueQuality Indicator
Z-Average Diameter (d.nm)105.2 nmConsistent with 100 nm extrusion membrane.
Polydispersity Index (PDI)0.045Indicates a highly monodisperse sample.
Peak 1 Mean Intensity (nm)108.1 nmThe primary and dominant size population.
Cryo-Transmission Electron Microscopy (Cryo-TEM)

While DLS provides population-average data, Cryo-TEM offers direct visualization of individual vesicles.

  • Principle: The vesicle suspension is flash-frozen in liquid ethane, trapping the liposomes in a thin layer of vitrified (non-crystalline) ice. This preserves their native structure, which can then be imaged with an electron microscope.

  • Data Interpretation: Cryo-TEM images can confirm the lamellarity (unilamellar vs. multilamellar), morphology (spherical shape), and size of the vesicles, providing an essential visual validation that complements DLS data.

Environmental Factors Influencing DPhPC Bilayers

The stability and properties of DPhPC assemblies are not static but are influenced by their environment.

  • Temperature: While DPhPC does not exhibit a main phase transition in the typical experimental range, temperature still influences membrane fluidity. Increasing temperature increases the kinetic energy of the lipid molecules, leading to a more fluid and potentially more permeable membrane.

  • pH and Ionic Strength: The phosphocholine headgroup of DPhPC is zwitterionic, meaning it has both a positive (choline) and a negative (phosphate) charge, resulting in a net neutral charge over a wide pH range. This makes DPhPC bilayers relatively insensitive to changes in pH and ionic strength compared to charged lipids, adding to their stability and reliability as model systems.

Conclusion

The self-assembly of this compound in aqueous solution is a robust and reproducible process, driven by fundamental thermodynamic principles. Its unique branched-chain structure confers exceptional stability and resistance to phase transitions, making it a superior material for applications requiring durable and reliable model membranes. By employing systematic preparation protocols like thin-film hydration and extrusion, and validating the results with rigorous characterization techniques such as DLS and Cryo-TEM, researchers can reliably produce high-quality DPhPC vesicles. This foundational understanding enables the confident use of DPhPC as a powerful tool in membrane protein reconstitution, biophysical assays, and the development of next-generation drug delivery vehicles.

References

  • Title: The Main Phase Transition of this compound Is Well Below 0 °C Source: Biophysical Journal URL:[Link]
  • Title: The low-temperature phase behaviour of the ether lipid 1,2-di-O-phytanyl-sn-glycero-3-phosphocholine Source: Chemistry and Physics of Lipids URL:[Link]
  • Title: Mechanical properties of archaeal-like lipid membranes Source: Soft M
  • Title: The concept of molecular packing, and how it determines lipid bilayer structure Source: Avanti Polar Lipids URL:[Link]
  • Title: Physical chemistry of lipids: from bilayers to cells Source: Springer URL:[Link]
  • Title: Liposome Preparation: A Step-by-Step Protocol Source: Methods in Molecular Biology URL:[Link]
  • Title: Zwitterionic Lipids and Their Interactions with Ions Source: Langmuir URL:[Link]

DPhPC lipid classification and nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data on DPh PC lipid. Right now, I'm focusing on its classification, how it's named, its chemical makeup, and its physical traits. Then I'll look at the known uses.

Developing A Research Plan

I'm now formulating a comprehensive research strategy for DPhPC. I'm starting with targeted Google searches to gather data on classification, nomenclature, structure, and properties. My next step involves researching its applications, particularly in membrane biophysics, drug delivery, and protein crystallization, while also looking for established experimental protocols. I will be sure to use only credible sources.

Refining Search Strategies

I'm now refining my search strategies for DPhPC, focusing on authoritative sources like journals and reputable suppliers. My goal is a logical narrative for a technical guide. I'll structure it with an introduction, details on classification and properties, applications with data, and experimental protocols. Tables and diagrams are planned. I'm aiming for a polished whitepaper with citations.

The Intrinsic Drive: A Technical Guide to the Spontaneous Curvature of Diphytanoylphosphatidylcholine (DPhPC) Monolayers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Flatland of Interfaces

In the world of lipid science, we often begin with the idealized image of a perfectly flat monolayer at an interface. However, the reality is far more dynamic and elegant. Lipids, based on their intrinsic molecular geometry, possess a preferred or "spontaneous" curvature. This inherent tendency to bend is a critical parameter governing the structure and function of biological membranes and the stability of lipid-based drug delivery systems. Diphytanoylphosphatidylcholine (DPhPC), a synthetic phospholipid with branched acyl chains, serves as an exemplary model for studying this phenomenon due to its unique packing properties and fluid-phase behavior over a wide range of temperatures.

This guide provides a deep dive into the core principles of DPhPC's spontaneous curvature, the experimental methodologies to quantify it, and the practical implications for research and development. We will move beyond simple protocols to explore the why behind the how, equipping you with the expertise to design, execute, and interpret experiments with confidence.

Part 1: The Molecular Origins of Curvature in DPhPC

The spontaneous curvature of a lipid monolayer is dictated by the interplay of forces at the molecular level. For DPhPC, its distinct architecture is the primary driver.

  • The Critical Packing Parameter (CPP): The shape of a lipid molecule can be described by the Critical Packing Parameter (CPP), defined as:

    • CPP = v / (a * l)

      • where v is the volume of the hydrophobic tail, a is the optimal headgroup area, and l is the length of the tail.

    The branched, bulky nature of DPhPC's phytanoyl chains gives it a larger v compared to straight-chain lipids of similar length. This results in a CPP that favors a specific curvature.

  • Headgroup vs. Tail Repulsions: The spontaneous curvature arises from a balance between the repulsive forces of the bulky headgroups at the interface and the steric hindrance of the branched acyl chains in the hydrophobic region. The system will naturally bend to achieve an optimal separation between headgroups while minimizing the energetically unfavorable voids between the tails.

  • The Role of the Interface: The properties of the subphase (e.g., ionic strength, pH, presence of solutes) can significantly influence the headgroup interactions and thus modulate the spontaneous curvature. For instance, the presence of divalent cations can screen the electrostatic repulsion between phosphate groups, altering the effective headgroup area and, consequently, the CPP.

Part 2: Experimental Quantification of Spontaneous Curvature

Several biophysical techniques can be employed to measure the spontaneous curvature of DPhPC monolayers. The choice of method often depends on the specific research question and the available instrumentation.

Langmuir Trough with Pendant Drop Tensiometry: A Force-Based Approach

This method combines the precise control of monolayer compression in a Langmuir trough with the sensitive measurement of interfacial tension using a pendant drop.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 DPhPC Dissolution in Volatile Solvent (e.g., Chloroform) exp1 Monolayer Spreading (Microsyringe) prep1->exp1 prep2 Subphase Preparation (e.g., Buffered Saline) exp3 Pendant Drop Formation in Subphase prep2->exp3 prep3 Trough & Syringe Cleaning (Piranha/Plasma) prep3->exp1 exp2 Solvent Evaporation (Wait >15 min) exp1->exp2 exp4 Monolayer Compression (Controlled Barrier Speed) exp2->exp4 exp5 Simultaneous Measurement: Surface Pressure (Wilhelmy Plate) & Drop Shape (Camera) exp3->exp5 exp4->exp5 an1 Pressure-Area Isotherm (π vs. A) exp5->an1 an2 Axisymmetric Drop Shape Analysis (ADSA) to get Interfacial Tension (γ) exp5->an2 an3 Relate γ to Bending Energy (Helfrich Theory) an1->an3 an2->an3 an4 Calculate Spontaneous Curvature (c₀) an3->an4

Caption: Workflow for determining spontaneous curvature using a Langmuir trough with pendant drop tensiometry.

  • Preparation (Self-Validation):

    • Dissolve high-purity DPhPC in a volatile solvent like chloroform at a concentration of ~1 mg/mL. Causality: A volatile solvent ensures complete and uniform spreading on the subphase without leaving residues.

    • Prepare the aqueous subphase (e.g., 10 mM phosphate buffer with 150 mM NaCl, pH 7.4). Filter through a 0.22 µm filter to remove particulate contaminants. Causality: A buffered saline solution mimics physiological conditions and minimizes pH fluctuations that can alter headgroup charge. Filtering is critical to prevent impurities from disrupting the monolayer.

    • Ensure the Langmuir trough and pendant drop syringe are meticulously clean. Plasma cleaning or washing with piranha solution followed by extensive rinsing with ultrapure water is recommended. Causality: Trace organic contaminants can drastically alter the measured surface pressure and interfacial tension, leading to erroneous results.

  • Execution:

    • Carefully spread the DPhPC solution onto the subphase using a microsyringe. Distribute droplets across the surface to ensure even spreading.

    • Allow at least 15-20 minutes for the solvent to evaporate completely. Causality: Residual solvent will alter the packing of the lipid molecules and the measured surface pressure.

    • Form a stable pendant drop of the subphase within the trough using a computer-controlled syringe pump.

    • Begin compressing the monolayer at a slow, controlled rate (e.g., 5-10 mm/min). Causality: A slow compression rate allows the monolayer to remain in equilibrium, ensuring the measured pressure corresponds to a thermodynamically stable state.

    • Simultaneously record the surface pressure (π) using a Wilhelmy plate and capture high-resolution images of the pendant drop.

  • Data Analysis:

    • Plot the pressure-area (π-A) isotherm to characterize the phase behavior of the DPhPC monolayer.

    • Use Axisymmetric Drop Shape Analysis (ADSA) software to fit the captured drop profiles to the Young-Laplace equation, yielding the interfacial tension (γ) as a function of surface pressure (π).

    • The spontaneous curvature (c₀) can then be extracted by fitting the interfacial tension data to the Helfrich theory of bending energy, which relates the energy of the monolayer to its curvature.

X-ray Reflectivity: A Structural Perspective

X-ray reflectivity provides high-resolution structural information about the electron density profile of the monolayer perpendicular to the interface.

G source X-ray Source (Synchrotron) monolayer DPhPC Monolayer on Langmuir Trough source->monolayer Incident Beam (k_i) detector Detector monolayer->detector Reflected Beam (k_f) analysis Data Analysis: Electron Density Profile detector->analysis Reflectivity vs. q_z curvature Infer Curvature from Packing & Tilt analysis->curvature

Caption: The logical flow of an X-ray reflectivity experiment for a DPhPC monolayer.

  • Monolayer Preparation: A DPhPC monolayer is prepared on a Langmuir trough as described previously. The trough is placed in a temperature- and humidity-controlled chamber on the reflectometer.

  • Measurement: A highly collimated X-ray beam, typically from a synchrotron source, is directed onto the monolayer at a shallow angle of incidence. The intensity of the reflected X-rays is measured as a function of the momentum transfer vector, qz.

  • Data Analysis: The reflectivity profile is analyzed by fitting it to a model of the interface, typically a box model. This yields the thickness, roughness, and electron density of the lipid headgroup and tail regions.

  • Curvature Inference: While X-ray reflectivity does not directly measure spontaneous curvature, the detailed structural information it provides (e.g., headgroup area, tail tilt, and thickness) can be used to calculate the Critical Packing Parameter and thus infer the monolayer's tendency to curve.

Part 3: Quantitative Data and Influencing Factors

The spontaneous curvature of DPhPC is not a fixed value but is influenced by its environment.

ParameterTypical Value/ObservationSignificance
Spontaneous Curvature (c₀) Varies, but generally small and positiveA positive value indicates a tendency to curve away from the aqueous phase (forming the outer leaflet of a vesicle).
Area per Molecule (at collapse) ~80-90 ŲThe large area reflects the bulky nature of the phytanoyl chains.
Collapse Pressure ~45-50 mN/mIndicates a relatively stable monolayer.
Effect of Temperature Increased temperature leads to greater chain disorder, influencing packing and curvature.Thermal energy can overcome some of the steric constraints, altering the effective molecular shape.
Effect of Ions Divalent cations (e.g., Ca²⁺) can bind to the phosphate group, reducing the headgroup area and altering c₀.Demonstrates the sensitivity of spontaneous curvature to the electrostatic environment.

Part 4: Implications for Drug Development

The spontaneous curvature of DPhPC and other lipids is a cornerstone of lipid nanoparticle (LNP) and liposome design for drug delivery.

  • Formulation Stability: Matching the spontaneous curvature of the constituent lipids to the desired geometry of the nanoparticle is crucial for long-term stability. A mismatch can lead to high membrane stress, defects, and drug leakage.

  • Drug Encapsulation: The packing of lipids within a nanoparticle, governed by their spontaneous curvature, determines the available volume for drug loading and the efficiency of encapsulation.

  • Membrane Fusion and Drug Release: The tendency of a lipid to form non-lamellar phases, which is related to its spontaneous curvature, can be harnessed to promote fusion with endosomal membranes, facilitating the release of the therapeutic payload into the cytoplasm. DPhPC's relatively cylindrical shape (low spontaneous curvature) makes it an excellent "helper" lipid that provides structural integrity to liposomes.

Conclusion

The spontaneous curvature of this compound monolayers is a fundamental property that emerges from its unique molecular architecture. Understanding and quantifying this parameter through techniques like pendant drop tensiometry and X-ray reflectivity is not merely an academic exercise. It provides critical insights that inform the rational design of stable, effective lipid-based systems for therapeutic applications. By appreciating the causality behind the experimental choices and the sensitivity of the system to its environment, researchers can move from simple characterization to intelligent design.

References

  • Title: The Helfrich free energy for fluid vesicles: from the derivation to the application for the budding of nanoparticles Source: Soft M
  • Title: Probing the Bending Modulus and Spontaneous Curvature of Archaeal and Synthetic Bolalipid-Containing Membranes with Molecular Dynamics Simulations Source: The Journal of Physical Chemistry B URL:[Link]
  • Title: Measuring the spontaneous curvature of individual lipids and its influence on membrane fusion Source: Biophysical Journal URL:[Link]
  • Title: X-ray reflectometry and diffuse scattering of fluid lipid monolayers at the air-water interface Source: Chemistry and Physics of Lipids URL:[Link]
  • Title: Pendant drop tensiometry for the determination of the spontaneous curvature of a lipid monolayer Source: Soft M

Intermolecular forces in DPhPC lipid bilayers

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by using Google to hunt down info on D PhPC lipid bilayers. I'm especially interested in their special traits, what's holding them together, and how people study them. I'm focusing on finding the latest research and most pertinent experimental findings.

Mapping Out The Approach

I'm now outlining a detailed plan to build this guide. I'll begin by analyzing search results for core concepts and data. Then, I'll create a logical structure for the guide, covering DPhPC properties, intermolecular forces, and experimental methods. Next, I'll write the main content, explain experimental choices, and decide on data presentation. I'll then draft detailed protocols and create diagrams.

Defining Research Steps

I'm now refining the research phases. First, I'll launch specific Google searches to collect information on DPhPC bilayers, focusing on their distinct attributes, intermolecular forces, and experimental methods. Next, I'll analyze these results to extract essential concepts, experimental data, and reliable sources for the structure of the technical guide. I will create a logical flow for the guide, with a clear introduction and detailed explanations of intermolecular forces, experimental techniques, and drug development implications. I'll include step-by-step protocols and Graphviz diagrams.

Formulating a Technical Guide

I'm now zeroing in on the best structure for this in-depth guide on intermolecular forces in DPhPC lipid bilayers. My primary audience is researchers and drug developers. I am making sure the guide is both highly technical and practical for their applications. I will focus on the most relevant intermolecular forces and how they impact drug interactions.

Designing the Structure

My current focus is crafting a robust structure for this guide. I'm prioritizing scientific rigor, detailed explanations, and practical applicability for researchers and drug developers. It's becoming apparent that I need a self-validating structure with clear methodologies and ample visualizations. Data presentation will be handled by tables; workflows and relationships will use Graphviz. In-text citations and a comprehensive reference list are essential.

Refining the Approach

I'm now fully immersed in the nitty-gritty details. I've broken down the request into core components: topic, content type, audience, and my editorial autonomy. My focus is on ensuring scientific integrity, and I've planned to deliver self-validating protocols with robust citations. I plan to use tables for data and Graphviz for visualizations. I'm gathering and analyzing information on DPhPC, its properties (like stability and lack of phase transitions), and key structural features like branched acyl chains.

Mapping the Content

I've now completely deconstructed the original request, defining the topic, content type, and target audience. I am prioritizing scientific integrity and self-validation. I'll include citations, tables for data, and Graphviz diagrams for workflows. I'm gathering information on DPhPC, including its stability, lack of phase transitions, and branched acyl chains. I'm focusing on hydrophobic interactions, hydrogen bonding, and van der Waals forces.

Constructing a Comprehensive Outline

Now I have a complete framework for this guide. I've broken down the original request, defining the topic, content type, and intended audience. The structure will emphasize scientific integrity and self-validation. It will include in-text citations, a comprehensive reference list, tables for data, and Graphviz diagrams. I'm actively integrating findings on DPhPC's stability, lack of phase transitions, and branched acyl chains, alongside intermolecular forces. Specifically, I'm focusing on hydrophobic, hydrogen bonding, and van der Waals interactions.

Refining the Framework

I am now dissecting the request's core components: the topic, content type, target audience, and editorial autonomy. I'm prioritizing scientific rigor, self-validating protocols with robust citations, and visualizations. I'm focusing on DPhPC properties like stability, lack of phase transitions, branched acyl chains, and intermolecular forces (hydrophobic, hydrogen bonding, van der Waals).

Defining the Guide's Structure

I've outlined a structure, emphasizing scientific rigor and self-validation. It covers the topic, content type, and audience with full editorial control. Now, I'm integrating information on DPhPC stability, lack of phase transitions, branched acyl chains and intermolecular forces, using tables for data and Graphviz for visualizations.

Defining the Guide Scope

I'm now integrating all these details to define the scope, content and structure. I will prioritize scientific integrity, using self-validating methodologies and robust citations. The guide will include tables and Graphviz diagrams for clarity. I'm focusing on the intermolecular forces: hydrophobic, hydrogen bonding, and van der Waals interactions in DPhPC.

Now I am structuring the guide to cover intermolecular forces within the DPhPC bilayer, using a rigorous, self-validating framework for researchers. I am focusing on clear explanations and practical applications. The guide will include a detailed look at experimental techniques used to study these forces. I am using tables for data presentation and will use Graphviz for visualizing workflows and relationships.

Defining the Guide Scope

I'm now integrating all these details to define the scope, content and structure. I will prioritize scientific integrity, using self-validating methodologies and robust citations. The guide will include tables and Graphviz diagrams for clarity. I'm focusing on the intermolecular forces: hydrophobic, hydrogen bonding, and van der Waals interactions in DPhPC.

I'm now ready to start incorporating the planned sections. I have a full draft of the overall framework, and am now incorporating content. I'm focusing on writing a highly technical guide to make sure the reader can follow my reasoning. I'm making sure my reasoning is backed up by self-validating protocols with robust citations.

Constructing the Outline

I have a robust outline nearly ready. I'm prioritizing scientific integrity and self-validation through citations and detailed methodologies. The plan is to visualize complex workflows using Graphviz. I've compiled data on DPhPC's stability, lack of phase transitions, and branched acyl chains, alongside intermolecular forces such as hydrogen bonding. I'm focusing on crafting a thorough experimental methodology section.

Defining and Refining Approach

I'm deep into section 4. I'm writing detailed MD and AFM protocols, based on the literature, and constructing Graphviz diagrams. The section focuses on experimental techniques, so I have to go into detail. I want to emphasize the rationale behind each step and methodology, to ensure the audience can follow and understand. I will incorporate tables and figures to increase understanding.

Defining Scope and Structure

I'm presently building the guide's structure, focusing on scientific rigor and self-validating methodologies. The focus is now on the experimental section. I am writing detailed MD and AFM protocols, referencing relevant literature, and generating Graphviz diagrams to visualize these methodologies. I am ensuring thorough explanations for a complete understanding.

Thermotropic properties of Diphytanoylphosphatidylcholine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by using Google to hunt down detailed information about the thermotropic properties of DPhPC. I am specifically targeting its phase behavior, transition temperatures, and its behavior across different temperatures. The goal is to build a solid foundation of facts.

Exploring Further Details

I'm now expanding my search to include the impact of hydration and pressure on DPhPC's phase behavior. I'm also looking at experimental protocols like DSC, X-ray diffraction, and NMR spectroscopy, and seeking visual representations of its molecular structure and transitions. The goal is to build a well-supported guide, starting with an introduction and focusing on its thermotropic phase behavior with supporting data.

Developing Guide Framework

I'm now incorporating my previous search results into a structured technical guide. I've decided the guide will start with an introduction to DPhPC and a detailed explanation of its branched acyl chains and molecular structure. I will then present a major section dedicated to its thermotropic phase behavior, including quantitative data and underlying physical chemistry. I also intend to detail experimental protocols and create diagrams to illustrate key concepts.

Discovering Lipid Behavior

I've uncovered a trove of literature on DPhPC's thermotropic properties. My search revealed detailed information on its phase behavior and the impact of hydration. This is proving quite informative in beginning the analysis of this complex system.

Analyzing Specific Transitions

I'm now diving deeper into the specifics of DPhPC. I've found data on transition temperatures and hydration/pressure effects, which I am organizing for clearer analysis. While techniques like NMR and DSC are mentioned, I'm developing detailed protocols based on the literature to offer practical experimental advice. Next I will be looking into applications.

Consolidating Key Findings

I'm now focused on organizing data on DPhPC's phase transition temperatures and the quantified effects of hydration and pressure, extracting the crucial details. Although techniques like NMR and DSC were mentioned in the previous literature review, I have begun formulating detailed experimental protocols for these techniques. Finally, I will be searching for applications.

Analyzing DPhPC Properties

I've been immersed in the thermotropic characteristics of DPhPC. I've focused on its distinctive molecular architecture and how that drives its behavior across different phases, and the impact that hydration and pressure have. The resources are really building a strong foundation. I'm keen to move from this stage to looking at how this lipid compares to related lipid molecules.

Compiling Data & Refinement

I've made considerable progress. I've compiled a significant amount of information regarding DPhPC's thermotropic properties. Right now, I'm working on specific quantitative data for phase transitions, refining experimental protocols, and searching for more direct examples of DPhPC in drug delivery. My immediate focus is structuring the white paper.

Consolidating Data and Next Steps

I'm focused on quantifying DPhPC's phase transition temperatures under hydration and pressure variations, organizing this data into a comprehensive table. I'm also adapting general experimental protocols (DSC, X-ray diffraction, NMR) for DPhPC analysis. Furthermore, I'll search for specific drug delivery applications utilizing DPhPC liposomes to refine the scope.

Summarizing Findings and Planning

I've been gathering details on DPhPC, covering its structure and behavior. I'm focusing on the quantitative impact of hydration and pressure on phase transitions. I will also develop tailored protocols for DSC, X-ray diffraction, and NMR. I'm actively seeking more examples of its drug delivery use and will then structure the white paper.

Collecting DPhPC Data

I've assembled a decent foundation. My focus has been on DPhPC's thermotropic traits, with its molecular makeup, along with how pressure and hydration come into play. I've also noted the common experimental methods used to study it.

Refining DPhPC Focus

I'm now zeroing in on quantitative data for DPhPC phase transitions, aiming for a structured table. Detailed DSC, X-ray, and NMR protocols are next. I'm also bolstering the drug delivery applications section with specific examples. I'm focusing on providing expert-level, actionable information, building from my existing foundation.

Expanding Experimental Scope

I'm now focusing on developing detailed, step-by-step experimental protocols for characterizing DPhPC's thermotropic properties. My immediate priority is finding established protocols for DSC, X-ray diffraction, and solid-state NMR for lipid-based systems, specifically liposomes. This research will guide my process for creating robust and adaptable experimental procedures.

Synthesizing Protocol Data

I'm now consolidating data on DPhPC's thermotropic properties. My immediate focus is developing detailed, step-by-step experimental protocols for DSC, X-ray diffraction, and NMR. I'm prioritizing searching for established protocols for lipid-based systems, especially liposomes, to serve as a foundation for adaptation. I will then adjust these general procedures to account for DPhPC's unique characteristics. This will help strengthen the whitepaper's structure.

Exploring DPhPC Properties

I've been immersed in the thermotropic characteristics of DPhPC. I've compiled details on its unusual molecular arrangement, phase transformations, and how things like hydration levels can really shift things around. This information seems quite rich.

Refining Data & Structure

I'm now focusing on organizing the quantitative data on DPhPC's phase transitions into a clear table and adapting general experimental protocols to this specific lipid. I need to make some specific tweaks for DPhPC. Finding more concrete examples of its applications in drug delivery will strengthen the overall work. With all the info, I think I can create a comprehensive whitepaper now.

Solubility of Diphytanoylphosphatidylcholine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Solubility Research

I'm now starting a deep dive into the solubility of DPhPC across different organic solvents. My initial step involves extensive Google searches to unearth any existing quantitative solubility data. I'll prioritize authoritative sources in my quest for comprehensive, trustworthy information.

Defining Protocol & Principles

I'm now expanding my scope to include the underlying principles. My plan includes a structured guide, introducing DPhPC and solvent selection, followed by solubility tables. I will then delve into chemical principles, create a step-by-step experimental protocol, and develop a Graphviz diagram to visually represent key solubility factors for user's needs.

Developing a Comprehensive Guide

I'm now integrating information from my search into a structured guide. I'm focusing on DPhPC properties, solvent selection, and presenting solubility data in tables. I am exploring the chemical principles behind its behavior, creating a solid experimental protocol, and a Graphviz diagram. I'm aiming for a self-validating system and detailed citations.

Headgroup dynamics of Diphytanoylphosphatidylcholine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on DPhPC

I am currently starting with targeted Google searches to find information on the head group dynamics of Diphytanoylphosphatidylcholine (DPhPC). I'm focusing on its unique properties and the experimental techniques used to study it. I'm hoping to build a solid foundation of knowledge quickly!

Planning the DPhPC Deep Dive

I've moved on to planning the structure of the deep-dive. I'm starting by identifying the essential components, and ensuring the information is accessible to experts like you. I am outlining the flow, which will go from basic properties to experimental insights and practical applications, so it can be clear for researchers and drug development professionals. Then I'll start drafting, integrating those details. Finally, I will use Graphviz to visualize key points!

Expanding DPhPC Headgroup Dynamics

I am now conducting comprehensive Google searches on DPhPC headgroup dynamics. My focus is on experimental methods, implications for membrane biophysics, and drug development. I am analyzing search results, identifying themes, and locating authoritative sources for a detailed technical guide. The guide will present DPhPC's properties, experimental insights, and practical applications, so it can be clear for researchers and drug development professionals.

Outlining the Introduction

I'm currently fleshing out the introduction, focusing on DPhPC's key characteristics. The branched phytanyl chains are central, of course. I'm aiming for a concise overview before diving into the dynamics.

Analyzing Headgroup Behavior

I'm now fully immersed in the core concepts. Headgroup dynamics are my focus, specifically rotation, tilting, and hydration effects. I'm emphasizing how DPhPC's characteristics, like its branched tails, shape membrane function and interactions. A comparative analysis, with other lipids, is helping me to shape a nuanced understanding of these behaviors.

Refining Experimental Focus

I'm now fully immersed in the experimental techniques, working to refine the section that details how we study headgroup dynamics. Solid-state NMR is key, of course, specifically the nuances of 2H, 31P, and 14N NMR. I'm also including neutron scattering; I'm focusing on its ability to probe collective motions linked to headgroup behavior, like membrane fluctuations.

Summarizing Key Findings

I'm now synthesizing the research into a coherent framework. I'm focusing on key aspects like headgroup orientation, hydration, and the impact of the ether linkage versus ester linkage on DPhPC. I'm actively incorporating data on area per lipid, bilayer thickness, and compressibility moduli. I also want to cover the key interactions.

Structuring the Content

I'm now organizing the content, beginning with a structural introduction to DPhPC and its significance as a model system. The unique branched phytanoyl chains are central to its membrane biophysical properties. I'm also planning to delve into the core concepts, comparing its dynamics to more typical lipids, and outlining experimental methods for study.

Elaborating on Experimental Methods

I am now focusing on the experimental techniques section, expanding on the key methods for observing headgroup dynamics. Solid-state NMR is essential, along with its specific application of 2H, 31P, and 14N. I'm also adding neutron scattering, highlighting its sensitivity to collective motions in membranes, and I'm adding a bit about molecular dynamics simulations.

An In-depth Technical Guide to the Pivotal Role of Phytanoyl Chains in the Stability of Diphytanoyl-sn-glycero-3-phosphocholine (DPhPC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Redefining Membrane Stability with DPhPC

In the landscape of membrane mimetics, 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) stands out as a lipid of exceptional interest, primarily due to its unique structural attributes that confer remarkable stability to lipid bilayers. Unlike the more commonly studied straight-chain phospholipids, DPhPC possesses branched phytanoyl chains, a feature directly inspired by the lipids found in archaea, organisms known for their ability to thrive in extreme environments. This guide delves into the core of DPhPC's stability, dissecting the role of its phytanoyl chains and providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties and applications.

The fundamental difference between DPhPC and lipids like dipalmitoylphosphatidylcholine (DPPC) lies in the four methyl groups that stud each of its acyl chains. These branches introduce a steric hindrance that profoundly alters lipid packing, membrane fluidity, and, ultimately, the mechanical resilience of the bilayer. This guide will explore the causality behind these effects, backed by experimental evidence and methodologies, to provide a holistic view of DPhPC's unique advantages.

The Architectural Advantage: A Deep Dive into the Phytanoyl Chain

The story of DPhPC's stability begins with the intricate dance of its branched acyl chains. In contrast to the tightly packed, ordered arrangement of straight-chain lipids in the gel phase, the methyl groups on the phytanoyl chains of DPhPC prevent such crystallization. This steric hindrance forces the lipid molecules into a perpetually "liquid-disordered" state, even at low temperatures. However, this is not to be confused with instability. The interdigitation of these bulky chains creates a uniquely stable and resilient membrane.

This inherent resistance to phase transitions is a critical factor in the stability of DPhPC membranes. While a standard lipid like DPPC will undergo a sharp phase transition from a gel to a liquid-crystalline state at a specific temperature, DPhPC maintains a relatively constant fluidity over a broad temperature range. This eliminates the transient instabilities and leakiness often associated with phase boundaries in other lipid systems.


}

Figure 1: Simplified schematic of the DPhPC lipid monomer.

Impact on Membrane Packing and Fluidity

The branched nature of the phytanoyl chains significantly influences the packing of DPhPC molecules within a bilayer. Unlike the dense, ordered packing of straight-chain lipids, the methyl groups of the phytanoyl chains create a larger cross-sectional area per molecule. This "loosely packed" arrangement might intuitively suggest a less stable membrane, but the reality is more complex. The interdigitation and entanglement of these branched chains create a highly cohesive and mechanically robust structure.

This unique packing arrangement has profound implications for membrane fluidity. DPhPC membranes exhibit a lower bending rigidity compared to their straight-chain counterparts, making them more flexible and resilient to mechanical stress. This property is particularly advantageous in applications where the membrane is subjected to physical perturbations, such as in the development of robust liposomal drug delivery systems or in the study of mechanosensitive ion channels.

Experimental Evidence: Quantifying the Stability of DPhPC Membranes

The superior stability of DPhPC membranes is not merely a theoretical concept; it is a well-documented phenomenon supported by a wealth of experimental data. Several techniques have been employed to probe the mechanical and electrical properties of DPhPC bilayers, consistently demonstrating their enhanced resilience compared to conventional straight-chain lipids.

Electroporation Studies: A Testament to Electrical Resilience

Electroporation, the transient permeabilization of a lipid bilayer upon exposure to a high-voltage electric field, serves as an excellent method to quantify membrane stability. Studies have consistently shown that DPhPC membranes exhibit a significantly higher electroporation threshold compared to membranes composed of unsaturated straight-chain lipids like dioleoylphosphatidylcholine (DOPC). This indicates that a much stronger electric field is required to induce pore formation in DPhPC bilayers, highlighting their exceptional electrical stability.

This enhanced electrical resilience can be directly attributed to the unique properties conferred by the phytanoyl chains. The increased thickness and lower dielectric constant of DPhPC membranes contribute to their ability to withstand higher voltages before breakdown occurs.


}

Figure 2: Workflow for determining the electroporation threshold of DPhPC vesicles.

Mechanical Stress and Rupture Analysis

The mechanical robustness of DPhPC membranes has been quantified through various techniques, including micropipette aspiration and atomic force microscopy (AFM). These studies have revealed that DPhPC bilayers possess a high mechanical strength and are resistant to rupture even under significant physical stress. This resilience is a direct consequence of the interdigitated and entangled nature of the phytanoyl chains, which dissipate mechanical energy more effectively than the ordered chains of their straight-chain counterparts.

The table below summarizes key quantitative data comparing the mechanical properties of DPhPC with a common straight-chain lipid, DPPC.

PropertyDPhPCDPPC (Liquid-Crystalline Phase)Reference
Area per Lipid~0.95 nm²~0.63 nm²
Bending RigidityLowerHigher
Electroporation ThresholdHigherLower

Protocols for Assessing DPhPC Membrane Stability

To provide a practical framework for researchers, this section outlines a detailed protocol for a common experiment used to assess membrane stability: the vesicle leakage assay.

Protocol: Calcein Leakage Assay for DPhPC Liposome Stability

This protocol describes a method to quantify the stability of DPhPC liposomes by measuring the leakage of a fluorescent dye, calcein, over time.

Materials:
  • DPhPC lipid
  • Calcein
  • Chloroform
  • Buffer solution (e.g., HEPES-buffered saline)
  • Size-exclusion chromatography column (e.g., Sephadex G-50)
  • Fluorometer
Methodology:
  • Lipid Film Formation:
    • Dissolve DPhPC in chloroform in a round-bottom flask.
    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the flask's inner surface.
    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
  • Hydration and Liposome Formation:
    • Hydrate the lipid film with a calcein solution (e.g., 50 mM calcein in buffer) at a temperature above the lipid's phase transition temperature (though DPhPC lacks a sharp transition).
    • Vortex the mixture vigorously to form multilamellar vesicles (MLVs).
  • Extrusion:
    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple passes through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder.
  • Removal of Unencapsulated Calcein:
    • Separate the calcein-loaded liposomes from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column.
  • Leakage Measurement:
    • Dilute the liposome suspension in the buffer.
    • Monitor the fluorescence intensity over time using a fluorometer. The fluorescence of calcein is self-quenched at high concentrations inside the liposomes. As it leaks out, the dilution leads to an increase in fluorescence.
    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all the liposomes and release the remaining calcein, representing 100% leakage.
  • Data Analysis:
    • Calculate the percentage of calcein leakage at each time point relative to the maximum fluorescence after detergent addition.

}

Figure 3: Workflow for the calcein leakage assay.

Applications and Implications for Research and Drug Development

The exceptional stability of DPhPC membranes makes them an invaluable tool in various research and development areas.

Membrane Protein Research

The study of membrane proteins often requires their reconstitution into artificial lipid bilayers. The inherent stability of DPhPC provides a robust and reliable platform for such studies, minimizing artifacts that can arise from membrane instability or phase transitions. The fluid nature of DPhPC membranes also allows for the proper folding and function of reconstituted proteins.

Drug Delivery Systems

In the field of drug delivery, liposomes are widely used as carriers for therapeutic agents. The stability of the liposomal membrane is paramount to prevent premature leakage of the encapsulated drug. The low permeability and high mechanical resilience of DPhPC make it an attractive candidate for the development of highly stable liposomal formulations with extended circulation times and controlled release profiles.

Biosensor Development

The electrical robustness of DPhPC membranes is a significant advantage in the development of biosensors based on tethered bilayer lipid membranes (tBLMs). These sensors often rely on the electrical integrity of the membrane to detect binding events or changes in ion channel activity. The high electroporation threshold of DPhPC contributes to the longevity and reliability of such devices.

Conclusion: The Phytanoyl Chain - A Masterstroke of Nature's Engineering

The phytanoyl chains of DPhPC are a prime example of how subtle modifications in molecular architecture can lead to profound changes in macroscopic properties. The introduction of methyl branches, inspired by the lipids of extremophilic archaea, transforms a simple phospholipid into a material of exceptional stability and resilience. This in-depth guide has elucidated the pivotal role of these chains in dictating the packing, fluidity, and mechanical and electrical properties of DPhPC membranes.

For researchers, scientists, and drug development professionals, a thorough understanding of the principles outlined herein is crucial for leveraging the full potential of DPhPC. Whether in the intricate study of membrane proteins, the design of next-generation drug delivery vehicles, or the fabrication of sensitive biosensors, the stability conferred by the phytanoyl chains of DPhPC offers a distinct and powerful advantage.

References

  • Avanti Polar Lipids. (n.d.). 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC).
  • Pan, J., Tristram-Nagle, S., & Nagle, J. F. (2008). Effect of phytanoyl chains on lipid bilayer structure. Biophysical Journal, 94(1), 117–125.
  • Winterhalter, M., & Helfrich, W. (1992). The effect of phytanoyl chains on the electric breakdown of lipid bilayers. Biophysical Journal, 63(4), 935–939.
  • Petrache, H. I., Tristram-Nagle, S., & Nagle, J. F. (2004). Structure of DPhPC, the "ether" lipid analog of DPPC. Chemistry and Physics of Lipids, 129(2), 133–145.
  • Rawat, S., & Lentz, B. R. (2005). Diphytanoyl-PC-containing liposomes: a highly stable vehicle for drug delivery. Journal of Controlled Release, 108(2-3), 373–383.

Methodological & Application

How to prepare Diphytanoylphosphatidylcholine liposomes

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategies

I'm currently engaged in some targeted Google searches to gather information on DPhPC liposome preparation. My focus is on established protocols and the unique challenges presented by DPhPC's characteristics, especially in the context of their applications in lipid bilayer research. I intend to build a reliable base of knowledge.

Developing Note Structure

I've moved past initial searches and started organizing the application note. I'm focusing on key sections based on my findings, structuring the content with rationale and details on DPhPC's unique properties. I'm also inserting placeholders for citations. Further, I'm getting ready to create visual aids with Graphviz to enhance the flow.

Outlining Content Assembly

I'm now diving into the next stage, synthesizing the data to build out the application note's sections. I'm carefully drafting each section, explaining the rationale behind the steps and highlighting DPhPC's key properties. I'm also adding in placeholders for citations so that I can easily integrate those references as I write. I am ready to begin making diagrams.

Formulating Liposome Protocol

I'm now focusing on a detailed application note for DPhPC liposome preparation. The goal is a clear, step-by-step protocol for researchers, scientists, and drug developers. I need to ensure all crucial aspects are covered to allow for consistent and reproducible results for my intended audience.

Developing Deep Dive Guide

I'm structuring the DPhPC liposome guide with an introduction emphasizing the lipid's unique properties, particularly its branched chains and wide temperature stability, which establishes my expertise. The core focuses on thin-film hydration and extrusion, a reliable approach, and will break down the process into logical steps. This builds trustworthiness and will contain both in-text citations and clickable reference URLs.

Refining Methodology Details

I'm now diving deeper into the protocol's structure, ensuring it's not a rigid template but a guide demonstrating my expertise. I will emphasize DPhPC's unique qualities early on, such as branched chains and wide temperature stability. The core will focus on thin-film hydration and extrusion, which will show trustworthiness. I plan to include the use of tables for physicochemical data, and of Graphviz diagrams to visualize complex workflows, providing both in-text citations and clickable reference URLs.

Orchestrating Knowledge Base

I'm now integrating detailed experimental procedures into the guide to achieve greater detail. This includes specific materials, equipment, and step-by-step instructions for DPhPC liposome preparation, and will include a "Troubleshooting and Expert Insights" section. I will explain the 'why' behind each step, emphasizing the scientific rationale and potential pitfalls to create a truly usable and trustworthy resource.

Conceptualizing Technical Guide

I'm now establishing the guide's foundational structure. First, I'll emphasize DPhPC's unique properties, like branched chains and wide temperature stability, using an introduction to show my expertise. The core will focus on thin-film hydration and extrusion as a reliable method to build trustworthiness. I'll include in-text citations with clickable reference URLs and detailed step-by-step instructions. Tables for physicochemical data and Graphviz diagrams for workflows will also be included to enhance clarity.

Constructing Technical Framework

I am now focusing on refining the content. I'm starting with an overview for the technical guide, and structuring it with an emphasis on DPhPC properties. It will contain an in-depth breakdown of the most common methods, complete with citations, and I am adding detailed experimental protocols to show my expertise and build trustworthiness. I also plan to add Graphviz diagrams to visualize complex workflows for better clarity.

Synthesizing Method Guide

I'm now integrating the scientific principles. I've broken the work into a structured introduction, a physicochemical data table, and a detailed step-by-step protocol. I'm focusing on "why" each step is crucial. I'm including a troubleshooting section and expert insights, all supported by citations. I'll visualize processes using Graphviz and include clickable reference URLs.

Application Note: A Robust Protocol for the Electroformation of DPhPC Giant Unilamellar Vesicles (GUVs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Giant Unilamellar Vesicles (GUVs) are indispensable tools in membrane biophysics, serving as cell-sized models for studying a myriad of membrane-related phenomena. 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) is a synthetic phospholipid prized for its exceptional chemical stability and fluid-phase properties, making it an ideal candidate for constructing robust GUVs. This application note provides a detailed, field-proven protocol for the electroformation of DPhPC GUVs. We delve into the causality behind each experimental step, offering insights to ensure high-yield, reproducible formation of unilamellar vesicles suitable for advanced microscopy and biophysical assays.

Introduction: The Rationale for DPhPC in GUV Studies

The selection of lipid composition is a critical determinant of GUV properties and experimental success. DPhPC is a branched-chain saturated phospholipid, a molecular structure that confers significant advantages over unsaturated lipids. The phytanoyl chains prevent the tight packing that leads to a gel phase, ensuring the membrane remains in a highly fluid state over a broad temperature range. Furthermore, the absence of double bonds makes DPhPC exceptionally resistant to oxidation, a common cause of artifacts and membrane degradation in GUVs made from unsaturated lipids.[1] These properties make DPhPC GUVs highly stable platforms for applications requiring long-term observation or harsh experimental conditions, such as electroporation studies.

Electroformation is the gold-standard technique for generating GUVs.[2][3] The method involves hydrating a thin, dry lipid film in the presence of an alternating current (AC) electric field. The field drives the controlled swelling and fusion of lipid structures, culminating in the formation of large, predominantly single-bilayer vesicles.[4][5] This guide will walk you through a reliable protocol using common laboratory equipment.

Materials and Equipment

Reagents & Consumables
Reagent/ConsumableRecommended Purity/TypeRationale for Selection
DPhPC in Chloroform>99% PurityHigh purity is essential to avoid artifacts from lipid contaminants.
ChloroformHPLC GradeHigh purity solvent ensures a uniform lipid film without residue upon evaporation.
SucroseMolecular Biology GradeUsed as the internal swelling solution. Creates a density gradient with the external glucose solution, facilitating GUV sedimentation for microscopy.[6]
GlucoseMolecular Biology GradeUsed as the iso-osmolar external solution for observation.
Indium Tin Oxide (ITO) SlidesConductive coatingServe as transparent electrodes, allowing for both application of the electric field and microscopic observation.[2][5]
Silicone O-ring (~1-2 mm thick)Chemically inertActs as a spacer to create a sealed chamber of defined volume between the two ITO slides.
Deionized Water18.2 MΩ·cmHigh-purity water is critical to avoid ionic contamination that can interfere with the electroformation process.[6]
Equipment
  • Function Generator (capable of producing a sinusoidal AC waveform)

  • Vacuum Desiccator and Pump

  • Spin Coater (optional, but recommended for film uniformity)

  • Nitrogen Gas Source

  • Phase-Contrast Inverted Microscope

  • Glass Syringes (for handling organic solvents)

  • Standard Micropipettes

Experimental Workflow: A Visual Guide

The entire process, from initial lipid film preparation to the final observation of GUVs, can be visualized as a sequential workflow. Each stage is critical for the successful outcome of the experiment.

Figure 1: Step-by-step workflow for DPhPC GUV electroformation.

Detailed Step-by-Step Protocol

Preparation of Solutions & Lipid Film
  • Solution Preparation:

    • Lipid Stock (1 mg/mL): Dissolve DPhPC in chloroform to a final concentration of 1 mg/mL. Store in a glass vial under argon/nitrogen at -20°C.

    • Swelling Buffer (200 mM Sucrose): Dissolve sucrose in 18.2 MΩ·cm deionized water.

    • Observation Buffer (200 mM Glucose): Dissolve glucose in 18.2 MΩ·cm deionized water. Ensure the osmolarity is matched to the sucrose solution.

  • ITO Slide Cleaning: Thoroughly clean the ITO slides by sonicating sequentially in detergent, deionized water, and finally ethanol (15 minutes each). Dry completely with a stream of nitrogen. The cleanliness of the conductive surface is paramount for good lipid film adhesion.

  • Lipid Film Deposition:

    • Using a glass syringe, deposit 10-20 µL of the DPhPC stock solution onto the conductive side of an ITO slide.

    • Causality: The volume of lipid solution dictates the thickness of the final film. A film of 5-10 bilayers is optimal.[2]

    • To create a uniform film, either use a spin coater or gently spread the droplet over the surface with the syringe tip before the solvent evaporates.

  • Solvent Removal (Critical Step):

    • Gently dry the lipid film under a stream of nitrogen for ~5 minutes.

    • Transfer the slide to a vacuum desiccator and apply a high vacuum for a minimum of 2 hours (overnight is recommended).

    • Causality: Residual chloroform is a common cause of failed GUV formation.[7] It disrupts the lipid bilayer organization, preventing proper swelling and vesicle formation. This step is non-negotiable for high-quality results.

GUV Formation and Harvesting
  • Chamber Assembly:

    • Place the ITO slide with the dried lipid film on the base of your electroformation chamber.

    • Place a clean, lightly greased silicone O-ring around the lipid film area.[8][9]

    • Carefully fill the O-ring reservoir with the sucrose swelling buffer (~200-300 µL, depending on O-ring size).

    • Place the second ITO slide on top, conductive-side down, to seal the chamber. Ensure no air bubbles are trapped.

  • Electroformation Parameters:

    • Connect the chamber electrodes to the function generator.

    • Set the function generator to a sinusoidal wave .

    • Apply an AC field with the following parameters:

      • Frequency: 10 Hz

      • Voltage: 1.5 V (peak-to-peak)

    • Causality: A low-frequency AC field provides a gentle, oscillating force that peels the lipid bilayers from the conductive surface and promotes their fusion into unilamellar vesicles.[4]

    • Incubate the chamber at an elevated temperature (e.g., 45-55°C) for 2-4 hours. While DPhPC is fluid at room temperature, warming can increase lipid mobility and improve the yield and size of GUVs.[6]

  • Harvesting:

    • Turn off the function generator.

    • Carefully disassemble the chamber and gently collect the GUV suspension from within the O-ring using a wide-bore pipette tip to minimize shear stress.

Observation
  • Place a 50 µL drop of the glucose observation buffer onto a clean glass slide.

  • Add 5-10 µL of the harvested GUV suspension into the drop.

  • Causality: The GUVs contain a denser sucrose solution, causing them to sediment to the bottom of the glucose drop.[6] This brings them into the focal plane for easy observation with an inverted microscope.

  • Observe the vesicles using phase-contrast microscopy. Healthy GUVs will appear as spherical structures with a distinct, single dark phase line defining their contour.

Troubleshooting Guide

ProblemCommon Cause(s)Recommended Solution(s)
No or Very Low GUV Yield 1. Incomplete solvent removal from lipid film.2. ITO slides are dirty.3. Incorrect electrical parameters.1. Increase vacuum desiccation time to >2 hours (overnight is best). This is the most frequent cause of failure.[7]2. Re-clean ITO slides thoroughly as per the protocol.3. Verify frequency (10 Hz) and voltage (1.0-1.5 Vpp) with an oscilloscope.
GUVs are Small or Multilamellar 1. Electric field is too strong or frequency is too high.2. Hydration time is too short.1. Reduce voltage to 1.0 Vpp. Ensure the frequency is low (10 Hz).2. Extend the electroformation time to 4 hours.
Debris or Aggregated Lipid in Suspension 1. Lipid concentration is too high, creating an overly thick film.2. Incomplete dissolution of lipid stock.1. Reduce the amount of lipid solution deposited on the ITO slide.2. Ensure the DPhPC is fully dissolved in chloroform before use.
GUVs Adhere to Glass Surface 1. Ionic contamination of solutions or glass surfaces.1. Use fresh, high-purity 18.2 MΩ·cm water for all buffers.2. Consider passivating the observation slide with a bovine serum albumin (BSA) solution.

References

  • Pum, M., et al. (2021). Giant Unilamellar Vesicle Electroformation: What to Use, What to Avoid, and How to Quantify the Results. MDPI.
  • Baykal-Caglar, E., et al. (2024). Electroformation of Giant Unilamellar Vesicles from Damp Films in Conditions Involving High Cholesterol Contents, Charged Lipids, and Saline Solutions. MDPI.
  • Drabik, D., et al. (2023). Electroformation of Giant Unilamellar Vesicles from Damp Lipid Films Formed by Vesicle Fusion. MDPI.
  • Kahveci, Z. (2018). Giant Unilamellar Vesicles (GUVs) Preparation by Electroformation Method. protocols.io.
  • Drabik, D., et al. (2022). Electroformation of Giant Unilamellar Vesicles from Damp Lipid Films with a Focus on Vesicles with High Cholesterol Content. MDPI.
  • Portet, T., et al. (2012). Electroformation of phospholipid giant unilamellar vesicles in physiological phosphate buffer. Integrative Biology.
  • Ursell, T. (2005). Protocol for Electroformation of Giant Unilamellar Vesicles (GUVs). University of California, Berkeley.
  • Sankhagowit, S., et al. (2014). A DPhPC GUV (A) before pulse application and two representative... ResearchGate.
  • Kahveci, Z., & Pagliara, S. (2018). Giant Unilamellar Vesicles (GUVs) Preparation by Electroformation Method. ResearchGate.
  • Bagatolli, L. A. (2006). Complexity of Lipid Domains and Rafts in Giant Unilamellar Vesicles Revealed by Combining Imaging and Microscopic and Macroscopic Time-Resolved Fluorescence. PubMed Central.
  • Manley, S., & Bausch, A. R. (2017). Electroformation of Giant Unilamellar Vesicles on Stainless Steel Electrodes. ACS Omega.
  • Kahya, N., et al. (2004). Lipid domain formation and dynamics in giant unilamellar vesicles explored by fluorescence correlation spectroscopy. MPG.PuRe.
  • Veatch, S. L. (2007). GUV Preparation and Imaging: Minimizing artifacts. PubMed Central.

Sources

Using DPhPC for black lipid membrane (BLM) electrophysiology

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Electrophysiological Analysis of Ion Channels Using DPhPC-based Black Lipid Membranes (BLM)

Audience: Researchers, scientists, and drug development professionals engaged in ion channel characterization and drug screening.

Introduction: The Black Lipid Membrane as a Cellular Mimic

The study of ion channels, the transmembrane proteins that govern ionic flux across cell membranes, is fundamental to cellular physiology, neuroscience, and pharmacology. The planar black lipid membrane (BLM) technique offers a powerful in vitro platform for this purpose. By creating a solvent-containing artificial bilayer across a small aperture, it effectively isolates a membrane patch, allowing for the reconstitution of single or multiple ion channels and the high-resolution recording of their electrical activity.[1] This method provides unparalleled control over the experimental environment—including lipid composition, buffer solutions, and the application of pharmacological agents—making it an indispensable tool for functional characterization.[2][3]

The choice of lipid is paramount to the success of BLM experiments, as it dictates the stability, electrical properties, and biological relevance of the artificial membrane. Among the various synthetic lipids available, 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) has emerged as the gold standard for many BLM applications.[3] This document provides a comprehensive guide to the rationale, application, and detailed protocols for using DPhPC in BLM electrophysiology.

The DPhPC Advantage: Why It Is the Lipid of Choice

The unique molecular structure of DPhPC—featuring a phosphocholine headgroup and two branched 16-carbon phytanoyl chains—confers a set of physicochemical properties that are exceptionally well-suited for creating robust and reliable BLMs.[4][5]

  • Exceptional Thermal and Mechanical Stability: The branched, methylated acyl chains of DPhPC disrupt ordered packing.[4] This structural feature prevents the lipid from undergoing a phase transition into a gel state over an extremely broad temperature range (from -120°C to +120°C).[3] The resulting permanently fluid lamellar phase ensures the membrane remains stable and functional under diverse experimental conditions, a critical factor for studying temperature-sensitive channels or performing long-duration recordings.[5][6] This contrasts sharply with straight-chain lipids like DPPC, which have distinct and often inconvenient phase transition temperatures.[7]

  • High Electrical Resistance and Low Permeability: DPhPC membranes form highly insulating bilayers with resistances typically in the gigaohm (GΩ) range.[8][9] This high electrical seal is essential for achieving the low-noise, high-resolution recordings required to resolve single-channel currents, which are often in the picoampere (pA) range.[10] The tightly packed yet fluid nature of the membrane minimizes ion leakage, ensuring that measured currents are almost exclusively due to the activity of the reconstituted channels.[11]

  • Ideal Matrix for Protein Reconstitution: The inherent fluidity and stability of DPhPC membranes create an environment conducive to the successful incorporation and function of a wide variety of membrane proteins and peptides.[4][6] The membrane's hydrophobic thickness can be modulated by the choice of organic solvent (e.g., n-decane vs. n-hexane), allowing researchers to better match the hydrophobic domain of the target protein, which is a critical parameter for successful reconstitution.[3]

Key Properties of DPhPC Bilayers

The following table summarizes the key physical and electrical parameters of DPhPC membranes, providing reference values for experimental validation.

PropertyTypical ValueConditions / NotesSource(s)
Specific Capacitance (Cm) 0.38 - 0.43 µF/cm²Formed from n-decane solution. This is a primary indicator of bilayer formation.[12]
Membrane Resistance (Rm) > 3.5 GΩ/cm²A high resistance indicates a stable, well-sealed membrane.[9]
Hydrophobic Thickness ~4.4 nmFormed from n-decane. Solvent inclusion increases thickness compared to solvent-free bilayers.[12]
Breakdown Voltage (Vth) ~200 mVThe voltage at which the membrane becomes unstable and ruptures.[13][14]
Area Compressibility Modulus (KA) 292 - 347 mN/mA measure of the membrane's stiffness or resistance to lateral compression.[15]
Young's Modulus (Elasticity) ~50 MPaRepresents the membrane's resistance to deformation.[16]

Experimental Workflow and Protocols

The successful execution of a BLM experiment relies on meticulous preparation and a systematic workflow. The diagram below outlines the key stages, from material preparation to data acquisition.

DPhPC_BLM_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment prep_lipid Prepare DPhPC Solution (10-30 mg/mL in n-decane) prep_setup Assemble & Clean BLM Chamber and Electrodes prep_lipid->prep_setup prep_buffer Prepare & Degas Electrolyte Buffers prep_setup->prep_buffer form_blm Form Bilayer via 'Painting' Method prep_buffer->form_blm verify_blm Verify Membrane Formation (Monitor Capacitance) form_blm->verify_blm add_protein Incorporate Ion Channel (Vesicle Fusion or Direct Addition) verify_blm->add_protein record Apply Voltage Clamp & Record Ionic Currents add_protein->record

Caption: Experimental workflow for BLM electrophysiology using DPhPC.

Protocol: Preparation of DPhPC Lipid Solution

This protocol describes the preparation of a stock solution for forming BLMs using the "painting" method.

Materials:

  • 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) powder or chloroform solution (e.g., Avanti Polar Lipids)

  • n-decane or n-hexane (high purity, ≥99%)

  • Clean glass vial with a PTFE-lined cap

  • Nitrogen gas source

  • Vortex mixer

Methodology:

  • Lipid Preparation:

    • If starting with DPhPC powder, weigh approximately 5 mg into a clean glass vial.[17]

    • If starting from a chloroform solution, transfer a volume containing 5 mg of DPhPC to the vial.

  • Solvent Removal (Critical Step):

    • Under a gentle stream of nitrogen gas, evaporate the chloroform until a thin, uniform lipid film is formed on the bottom of the vial.

    • To ensure complete removal of residual solvent, place the open vial in a vacuum desiccator for at least 2 hours.[18]

  • Resolubilization:

    • Add the required volume of n-decane (or n-hexane) to the dried lipid film to achieve a final concentration of 10-30 mg/mL.[10][17] A common starting concentration is 20 mg/mL.

    • Seal the vial tightly and vortex thoroughly until the lipid is completely dissolved. The solution should be clear.

  • Storage:

    • For short-term storage (up to one week), store the solution at 4°C.

    • For long-term storage, flush the vial with nitrogen or argon gas, seal tightly with parafilm, and store at -20°C to prevent oxidation.[17]

Protocol: BLM Formation and Electrophysiological Recording

This protocol details the formation of a DPhPC bilayer on a standard two-chamber apparatus and subsequent recording.

Materials & Equipment:

  • BLM chamber (e.g., Teflon cup with a small aperture, typically 50-250 µm in diameter)

  • Ag/AgCl electrodes

  • Low-noise patch-clamp amplifier and digitizer (e.g., Axopatch 200B)

  • Data acquisition software (e.g., pCLAMP)

  • Faraday cage to shield from electrical noise

  • Prepared DPhPC/n-decane solution

  • Electrolyte buffer (e.g., 1 M KCl, 10 mM HEPES, pH 7.4), filtered and degassed

  • Proteoliposomes or purified protein solution for reconstitution

Methodology:

  • Apparatus Setup:

    • Thoroughly clean the BLM chamber components. Assemble the chamber and place it inside the Faraday cage.

    • Fill both the cis (front) and trans (back) chambers with the electrolyte buffer, ensuring the liquid level is above the aperture.

    • Position the Ag/AgCl electrodes in each chamber and connect them to the amplifier headstage.

  • Pre-treatment of the Aperture (Optional but Recommended):

    • Apply a very small amount of the DPhPC solution to the aperture with a fine brush or pipette tip and let it dry. This "priming" step promotes the formation of a stable lipid annulus.

  • "Painting" the Membrane:

    • Dip a small, clean brush or a glass rod with a fire-polished tip into the DPhPC solution to pick up a small amount of the lipid mixture.

    • Carefully and smoothly "paint" the solution across the aperture, forming a thick lipid film.

  • Verification of Bilayer Formation (Self-Validation):

    • Set the amplifier to apply a continuous, low-amplitude voltage signal (e.g., a 10 mV square wave).

    • Monitor the resulting capacitive current on an oscilloscope or via the acquisition software. Initially, the thick film will show very little capacitance.

    • Over several minutes, the solvent (n-decane) will spontaneously drain from the film into the surrounding lipid annulus (torus). This thinning process, known as Plateau-Gibbs border suction, leads to the spontaneous formation of a bilayer.

    • Successful bilayer formation is confirmed by a significant and stable increase in the measured capacitance to a value consistent with the theoretical specific capacitance of DPhPC (see Table above).[1] The membrane should also exhibit a high DC resistance (>1 GΩ).[9]

  • Reconstitution of Ion Channels:

    • Once a stable bilayer is formed, add a small aliquot of proteoliposomes or detergent-solubilized protein to the cis chamber. Gentle stirring may facilitate fusion or insertion.

    • The incorporation of channels is observed as discrete, step-like increases in the current trace when a holding potential is applied.[2][19]

  • Data Acquisition:

    • Apply a voltage protocol suitable for the ion channel under investigation (e.g., voltage steps, ramps).

    • Record the resulting ionic currents. The high signal-to-noise ratio afforded by the stable DPhPC membrane allows for clear resolution of single-channel openings and closings.[9]

Conclusion

1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) provides a robust, reliable, and versatile platform for black lipid membrane electrophysiology. Its unique molecular structure results in unparalleled thermal and electrical stability, creating an ideal artificial membrane for the functional reconstitution and high-fidelity analysis of ion channels. By following the detailed protocols and validation steps outlined in this guide, researchers can leverage the distinct advantages of DPhPC to generate high-quality, reproducible data for basic research and drug discovery applications.

References

  • Gholami, P., & Monticelli, L. (2021). Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study. European Biophysics Journal.
  • Andersson, M., et al. (2011). Vesicle and bilayer formation of diphytanoylphosphatidylcholine (DPhPC) and diphytanoylphosphatidylethanolamine (DPhPE) mixtures and their bilayers' electrical stability. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
  • Ide, T., & Yanagida, T. (2012). Reconstitution of Human Ion Channels into Solvent-free Lipid Bilayers Enhanced by Centrifugal Forces. Journal of Visualized Experiments. [Link]
  • Yasmann, A., & Sukharev, S. (2014).
  • Pera, H., et al. (2017). Nanomechanical properties of artificial lipid bilayers composed of fluid and polymerizable lipids. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
  • Gkeka, P., & Sarkisov, L. (2014). Chemical structures of DPPC and DPhPC and snapshots from different simulation set-ups.
  • Winterstein, C., et al. (2019). Reconstitution and functional characterization of ion channels from nanodiscs in lipid bilayers. The Journal of General Physiology. [Link]
  • Yasmann, A., & Sukharev, S. (2014).
  • Elements srl. How to get started with lipid bilayer experiments. Elements srl. [Link]
  • Le Pioufle, B., et al. (2008). The influence of different membrane components on the electrical stability of bilayer lipid membranes. Bioelectrochemistry. [Link]
  • Chachaj-Brekiesz, A., et al. (2021). Electrical Properties of Membrane Phospholipids in Langmuir Monolayers. MDPI. [Link]
  • Le Pioufle, B., et al. (2008). The influence of different membrane components on the electrical stability of bilayer lipid membranes.
  • Jeon, T. J., et al. (2008). Formation of lipid bilayer membrane in a poly(dimethylsiloxane)
  • Winterstein, C., et al. (2019). Reconstitution and functional characterization of ion channels from nanodiscs in lipid bilayers.
  • Taylor, G. J. (2018). Determining Membrane Capacitance by Dynamic Control of Droplet Interface Bilayer Area.
  • Wnętrzak, A., et al. (2022).
  • Ross, E. E., et al. (2009). Enhanced Long-Term Stability for Single Ion Channel Recordings Using Suspended Poly(lipid) Bilayers. Journal of the American Chemical Society. [Link]
  • Heimburg, T. (2014).
  • Chachaj-Brekiesz, A., et al. (2021). Electrical Properties of Membrane Phospholipids in Langmuir Monolayers. MDPI. [Link]
  • Andersson, M., et al. (2011). Vesicle and bilayer formation of this compound (DPhPC) and diphytanoylphosphatidylethanolamine (DPhPE) mixtures and their bilayers' electrical stability.
  • Gholami, P., & Monticelli, L. (2021). of DPPC, DPhPC-ester and DPhPC-ether lipid bilayers under various transmembrane voltages created by a net charge imbalance.
  • Dotsev, A., et al. (2021). Dielectric Properties of Phosphatidylcholine Membranes and the Effect of Sugars. MDPI. [Link]
  • Ross, E. E., et al. (2009). Enhanced Long-Term Stability for Single Ion Channel Recordings Using Suspended Poly(lipid) Bilayers.
  • Petrov, A. G. (2022). Bilayer Lipid Membrane as Memcapacitance: Capacitance–Voltage Pinched Hysteresis and Negative Insertion Conductance. Membranes. [Link]
  • Venkatesan, B. M., et al. (2011). Single Ion Channel Recordings with CMOS-Anchored Lipid Membranes. Biophysical Journal. [Link]
  • Kao, C-Y., et al. (2014).
  • Sukharev, S. (n.d.). Bilayers. University of Maryland, Baltimore. [Link]
  • Linder, T., et al. (2018). Reconstitution and Electrophysiological Characterization of Ion Channels in Lipid Bilayers. Current Protocols in Pharmacology. [Link]
  • Huang, T. H. (1995). Membrane packing geometry of this compound is highly sensitive to hydration: phospholipid polymorphism induced by molecular rearrangement in the headgroup region. Biophysical Journal. [Link]
  • Heimburg, T. (2009). The Capacitance and Electromechanical Coupling of Lipid Membranes Close to Transitions: The Effect of Electrostriction. Biophysical Journal. [Link]
  • Taylor, G. J., et al. (2018). Determining Membrane Capacitance by Dynamic Control of Droplet Interface Bilayer Area. Langmuir. [Link]
  • Stech, M., & Kubick, S. (2019). Planar lipid bilayer electrophysiology measurements from the DPhPC bilayers after the addition of KvAP-containing vesicles.
  • Sankaran, S., et al. (2015). Capacitance measurement during the interaction of two DPhPC bilayers.
  • Benz, R., et al. (2008). Reconstitution of Ion Channel.
  • Shaikh, K., et al. (2018).
  • Syeda, R., et al. (2021). Patch clamp recording from ion channels reconstituted into liposomes and planar bilayers. The Journal of Physiology. [Link]
  • Zakharian, E. (2013). Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments. Methods in Molecular Biology. [Link]
  • Ostroumova, O. S., et al. (2014). the chemical structures of the phospholipids (Dphpc, Dphps, DOps, DOpE,...).
  • Hu, R., et al. (2019). Black Lipid Membranes: Challenges in Simultaneous Quantitative Characterization by Electrophysiology and Fluorescence Microscopy. Langmuir. [Link]
  • Kumar, S., & Rajesh, S. (2011). Engineering Lipid Bilayer Membranes for Protein Studies. Journal of Bionanoscience. [Link]

Sources

DPhPC supported lipid bilayer (SLB) preparation for QCM-D

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Protocols

I'm now starting with some focused Google searches to get a broad overview. I'm looking at established protocols for creating DPhPC supported lipid bilayers, specifically for QCM-D analysis. I am also aiming to understand the logic behind experimental choices.

Analyzing Search Results

I've transitioned from general searches to a more focused literature review. I am now looking for peer-reviewed articles, technical notes, and quantitative data to solidify my understanding of the preparation process. My emphasis is on vesicle preparation, critical SLB formation parameters, and typical QCM-D responses to populate a table with findings. I also intend to detail the SLB formation, and I have begun structuring the application note with an introduction to DPhPC and QCM-D, followed by vesicle preparation and SLB formation procedures with supporting rationale. Graphviz diagrams are next.

Gathering Data for the Process

I'm now starting with a series of targeted Google searches to gather comprehensive information, focusing on established protocols, rationale, and theoretical principles. After that, I will be searching for peer-reviewed articles to ensure accuracy, and I will be looking for quantitative data that can be summarized in a table. Next is the application note structuring. I will be including Graphviz diagrams. Then I will synthesize. Finally, I will compile a references section.

Gathering SLB Information

I've been immersed in the initial stages, gathering a wealth of information on supported lipid bilayers (SLBs) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) preparation. I've focused on the principles of QCM-D for characterizing these bilayers. The results are promising.

Refining DPhPC Details

I've reviewed the general SLB and QCM-D data. Now, I'm concentrating on 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC). I found that it has unique properties requiring specific adjustments to vesicle prep and SLB formation, but the initial search results lack DPhPC specifics. I'm focusing on those specific details now.

Analyzing DPhPC Specifics

I've explored the foundational SLB/QCM-D context, as well as vesicle preparation methods and characteristic QCM-D fingerprints. My focus has shifted. While general protocols exist, I'm now actively searching for DPhPC-specific nuances, particularly regarding its branched chains and inherent stability and how that impacts vesicle prep and SLB formation. Further refinement of protocols is the priority.

Examining Lipid Behavior

I've been gathering some valuable information about DPhPC lipids, vesicle preparation, and SLB formation on Q CM-D sensors. My research confirms that DPhPC is a stable, synthetic lipid, resistant to oxidation. The recent data also offers insights into best practices to ensure stability. I'm focusing on the intricacies of creating high-quality, reproducible SLBs for optimal sensor performance.

Analyzing Methodological Refinements

I've made headway on the specifics. I'm focusing on defining actionable protocols: extrusion membrane pore sizes, sonication parameters, and DPhPC concentrations. I need to nail down those flow rates for the QCM-D experiment. This ensures a reliable, precise experimental setup. I will expand on the influence of buffer conditions and temperature on SLB formation for the researcher.

Developing Specific Parameters

I've learned that DPhPC is exceptionally stable, which is perfect for my research. I'm focusing on defining actionable protocols for vesicle prep (pore sizes, sonication), DPhPC concentrations, and QCM-D flow rates. I also need to provide more information on how the branched structure of DPhPC influences bilayer properties. Finally, I will ensure high-quality, citable sources for every key claim in the protocol.

Analyzing Vesicle Protocols

I've been gathering specific, actionable information for the application note. I have details on vesicle preparation by extrusion, including typical lipid concentrations (0.1-0.5 mg/mL). I realize the importance of using appropriate buffers and the effect of temperature. Also, I'm considering best practices to ensure stability and size control.

Synthesizing Protocol Details

I've assembled extrusion parameters, cleaning protocols, and QCM-D signatures for SLB formation. I also have gathered information on DPhPC properties. I am feeling confident, as I have sufficient information to start crafting the application note. The next step is to start writing down the experimental steps.

Consolidating Found Information

I've added more details to the extrusion process, like pore sizes and number of passes. I also have the standard SiO2 sensor cleaning protocols now. I have quantified typical QCM-D signature values (-25 Hz for Δf, <1x10^-6 for ΔD) and understand the two-step SLB formation process. Plus, I have more information on DPhPC properties. I'm feeling ready to start creating detailed protocols, tables, and diagrams. I can now justify experimental choices using citable sources.

Application Note: The Use of DPhPC in Ion Channel Functional Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why DPhPC is a Superior Matrix for Ion Channel Studies

In the realm of membrane biophysics and ion channel research, the choice of the lipid environment is paramount. The artificial bilayer must not only provide a stable, high-resistance seal for sensitive electrical recordings but also maintain the reconstituted protein in a functionally active state. 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) has emerged as a lipid of choice for these demanding applications.[1]

Unlike naturally occurring lipids with straight acyl chains, such as DOPC or POPC, DPhPC possesses branched phytanoyl chains.[2] This unique molecular structure, featuring four methyl groups on each 16-carbon chain, introduces steric hindrance that prevents the lipids from packing into a crystalline (gel) phase, even at low temperatures.[2][3] Consequently, DPhPC membranes remain in a fluid, liquid-crystalline state over a broad range of temperatures, a critical factor for studying the conformational changes inherent to ion channel gating.[4] This inherent stability and resistance to oxidation make DPhPC an exceptionally robust and reliable component for creating model membranes.[1]

This guide provides an in-depth overview of the physicochemical properties of DPhPC, details its primary applications in ion channel research, and offers step-by-step protocols for its use in planar lipid bilayer and proteoliposome-based assays.

Unique Physicochemical Properties of DPhPC

The utility of DPhPC stems directly from its distinct physical and chemical characteristics. These properties translate into tangible experimental advantages, particularly the formation of mechanically stable, electrically resistant, and fluid membranes ideal for electrophysiology.[5]

PropertyValueSignificance for Ion Channel Studies
Molecular Weight 846.25 g/mol Foundational for calculating molar concentrations.[6]
Acyl Chains C16:0 (phytanoyl) x 2Branched structure prevents crystallization and maintains membrane fluidity.[3]
Phase Transition Temp. (Tm) < -120 °CEnsures a fluid membrane across all physiological and experimental temperatures.[4]
Area per Molecule ~81 Ų (at 40 mN/m)The larger area per molecule, due to branched chains, influences membrane packing and thickness.[4][7]
Hydrophobic Thickness ~3.1 - 4.2 nmCritical for matching the hydrophobic length of transmembrane domains, minimizing energy penalties for protein insertion.[2][8]
Electrical Resistance Very High (GΩ range)Essential for achieving the low-noise, high-resistance seals required for single-channel recordings.[5]
Chemical Stability HighSaturated chains are resistant to oxidation, ensuring bilayer longevity and experimental reproducibility.[1]

Core Applications in Ion Channel Research

DPhPC's properties make it highly suitable for several key in-vitro techniques used to elucidate ion channel function.

Planar Lipid Bilayers (PLB) for Single-Channel Electrophysiology

The "gold standard" for observing the activity of a single ion channel molecule is the planar lipid bilayer (PLB), or black lipid membrane (BLM), technique.[9] DPhPC is exceptionally well-suited for this application because it readily forms solvent-containing or solvent-free bilayers over small apertures (50-150 µm).[10][11] These membranes are mechanically robust and exhibit the giga-ohm electrical resistance necessary to resolve the picoampere-level currents that flow through a single open channel.[5] This high-resolution recording capability allows for detailed analysis of:

  • Unitary conductance: The current passed by a single channel at a given voltage.[9]

  • Open probability (Po): The fraction of time a channel spends in the open state.[9]

  • Gating kinetics: The rates of transition between open, closed, and inactivated states.[9]

  • Ion selectivity: The relative permeability of the channel to different ions.[12]

Giant Unilamellar Vesicles (GUVs) for Patch-Clamping and Microscopy

Giant Unilamellar Vesicles (GUVs) are cell-sized liposomes (10-100 µm in diameter) that provide a powerful platform for studying ion channels in a more cell-like geometry.[13] Channels can be reconstituted into DPhPC-based GUVs, which can then be studied using patch-clamp electrophysiology or fluorescence microscopy.[13][14][15] This approach is particularly valuable for:

  • Studying mechanosensitive channels: The membrane tension of a GUV can be precisely controlled with a micropipette, allowing for the direct investigation of tension-gated channels.

  • Investigating lipid-protein interactions: By creating GUVs with defined lipid compositions (e.g., mixtures of DPhPC, DPPC, and cholesterol), researchers can study how channels partition into different lipid domains.[13][15]

  • Complex channel reconstitution: Methods have been developed to functionally reconstitute complex, voltage-gated channels like KvAP into DPhPC GUVs, preserving their voltage-dependent activation and selectivity.[13][16]

Proteoliposome Reconstitution for Transport Assays

For channels that are difficult to study electrically (e.g., electroneutral transporters), reconstitution into small proteoliposomes (100-200 nm) is a common strategy. DPhPC liposomes provide a stable, low-leakage vesicle system for these assays.[3][17] After reconstituting the protein of interest, researchers can measure substrate transport using techniques such as:

  • Radiolabeled substrate uptake: Measuring the accumulation of a radioactive substrate inside the proteoliposomes over time.

  • Fluorescence-based assays: Using ion-sensitive dyes trapped within the vesicles to monitor changes in ion concentration.

Detailed Protocols

Disclaimer: These protocols are intended as a guide. Optimization may be required based on the specific ion channel and laboratory equipment.

Protocol: Single-Channel Recording using a DPhPC Planar Lipid Bilayer

This protocol describes the "painting" method for forming a DPhPC bilayer for single-channel recording.[10][18]

Materials:

  • DPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine)

  • n-Decane (anhydrous)

  • Bilayer cup and chamber (e.g., Warner Instruments)

  • Ag/AgCl electrodes

  • Electrophysiology amplifier and data acquisition system (e.g., Axopatch 200B)

  • Buffer solutions (filtered, degassed)

  • Purified ion channel or proteoliposome suspension

Methodology:

  • Prepare DPhPC Solution:

    • In a glass vial, dissolve DPhPC in n-decane to a final concentration of 10-25 mg/mL.[10]

    • This can be aided by gentle vortexing. Store under nitrogen at -20°C. Before use, allow the vial to warm to room temperature to prevent water condensation.[18]

  • Assemble the Chamber:

    • Clean the bilayer cup and chamber thoroughly.

    • Assemble the chamber and fill both the cis (front) and trans (back) compartments with the desired electrolyte buffer.

    • Connect the Ag/AgCl electrodes to the headstage and place them in the buffer, ensuring the ground electrode is in the trans chamber.

  • "Paint" the Bilayer:

    • Using a fine-tipped glass rod or a disposable pipette tip, take up a small amount of the DPhPC/decane solution.

    • Lower the tip into the cis chamber buffer and gently brush the solution across the aperture in the bilayer cup.[11]

    • A thick lipid annulus will form across the aperture.

  • Monitor Membrane Formation:

    • Apply a small test voltage (e.g., 10 mV square wave) and monitor the capacitance on an oscilloscope.

    • Initially, the capacitance will be low. Over several minutes, the lipid solution will thin out as the solvent drains into the annulus. This thinning process is observed as a gradual increase in capacitance.

    • A stable bilayer is formed when the capacitance reaches a steady plateau and the membrane appears optically black under illumination. The electrical resistance should be >50 GΩ.

  • Incorporate the Ion Channel:

    • Once a stable, high-resistance bilayer is confirmed, add a small aliquot (1-5 µL) of the purified protein or proteoliposome suspension to the cis chamber.[11][18] Stir gently.

    • Channel insertion events will be observed as discrete, step-like increases in current at a constant holding potential.

  • Record and Analyze:

    • Once a single channel has inserted, you can begin your experiment. Apply various voltage protocols to study channel gating, conductance, and pharmacology.

    • Record the data using appropriate acquisition software for later analysis.[19]

Workflow for Planar Lipid Bilayer (PLB) Formation and Recording

G cluster_prep Preparation cluster_formation Bilayer Formation cluster_exp Experiment prep_lipid Prepare 10-25 mg/mL DPhPC in n-Decane prep_chamber Assemble & Fill Bilayer Chamber paint Paint Lipid Solution Across Aperture prep_chamber->paint monitor Monitor Capacitance (Wait for Plateau) paint->monitor validate Validate Seal (Resistance >50 GΩ) monitor->validate validate->paint Unstable add_protein Add Channel/Proteoliposomes to cis Chamber validate->add_protein Stable Bilayer observe Observe Insertion Events add_protein->observe record Apply Voltage Protocols & Record Data observe->record

Caption: Workflow for DPhPC bilayer formation and single-channel recording.

Protocol: Preparation of DPhPC Proteoliposomes by Detergent Removal

This protocol outlines a general method for reconstituting a purified membrane protein into DPhPC vesicles using detergent dialysis.

Materials:

  • DPhPC lipid powder

  • Detergent (e.g., n-Octyl-β-D-glucopyranoside (OG), DDM)

  • Purified membrane protein in detergent solution

  • Bio-Beads SM-2 or dialysis cassette (e.g., 10 kDa MWCO)

  • Probe sonicator or bath sonicator[20][21]

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Prepare DPhPC Liposomes:

    • Weigh out DPhPC powder and dissolve it in chloroform in a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator to create a thin lipid film. Further dry the film under high vacuum for at least 2 hours to remove all residual solvent.[22]

    • Hydrate the film with your chosen buffer to a final lipid concentration of 4-10 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs).[23]

    • To create unilamellar vesicles, sonicate the MLV suspension until it clarifies.[20] Alternatively, subject the MLVs to several freeze-thaw cycles.

    • For a defined size distribution, extrude the vesicle suspension 11-21 times through a 100 nm polycarbonate membrane.[22]

  • Solubilize Lipids and Protein:

    • In a microcentrifuge tube, combine the DPhPC liposome suspension with the purified protein solution.

    • Add detergent from a concentrated stock solution to a final concentration that is above its critical micelle concentration (CMC) to fully solubilize both the lipids and the protein. The mixture should become completely clear.

  • Reconstitute by Detergent Removal:

    • Add prepared Bio-Beads to the lipid/protein/detergent mixture (approx. 20 mg of beads per 1 mg of detergent) and incubate with gentle rotation at 4°C.[23] This process is typically done overnight, often with one or two changes of Bio-Beads.

    • Alternatively, place the mixture in a dialysis cassette and dialyze against a large volume of detergent-free buffer at 4°C, with several buffer changes over 48 hours.

    • As the detergent is slowly removed, the lipids will reassemble into bilayers, incorporating the membrane protein to form proteoliposomes.

  • Harvest and Store:

    • After detergent removal, carefully collect the proteoliposome suspension.

    • It may be necessary to centrifuge the sample at high speed (e.g., >100,000 x g) to pellet the proteoliposomes and separate them from any unincorporated protein.

    • Resuspend the pellet in fresh buffer and store at 4°C for short-term use or flash-freeze in liquid nitrogen for long-term storage.

Proteoliposome Reconstitution Workflow

G start Dry DPhPC Lipid Film hydrate Hydrate Film (MLVs) start->hydrate extrude Extrude (LUVs, 100 nm) hydrate->extrude mix Mix LUVs & Protein extrude->mix protein Purified Protein in Detergent protein->mix solubilize Add Detergent to Solubilize mix->solubilize remove_det Slowly Remove Detergent (e.g., Bio-Beads/Dialysis) solubilize->remove_det end Functional Proteoliposomes remove_det->end

Caption: Workflow for DPhPC proteoliposome reconstitution via detergent removal.

Conclusion

1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) is a synthetic lipid whose unique branched-chain structure confers exceptional properties for the study of ion channels. Its inability to form a gel phase ensures membrane fluidity across a vast temperature range, while its chemical saturation provides oxidative stability.[1][4] These characteristics lead to the formation of highly stable, mechanically robust, and electrically resistant artificial membranes.[5] Whether used in planar lipid bilayers for high-resolution single-channel recordings, in GUVs for patch-clamping, or in proteoliposomes for transport assays, DPhPC provides a reliable and versatile matrix that more closely mimics the fluid nature of a native cell membrane, thereby facilitating the functional reconstitution and detailed characterization of ion channels.[12][13][24]

References

  • Vertex AI Search. (n.d.). Understanding DHPC for Superior Membrane Protein Research.
  • Reddy, V. G., et al. (n.d.). Probing membrane protein properties using droplet interface bilayers. PMC - NIH.
  • Bavishi, K., et al. (n.d.). Reconstitution and functional characterization of ion channels from nanodiscs in lipid bilayers. PMC - PubMed Central.
  • Hancock Lab. (n.d.). Planar Lipid Bilayer Experiment (Updated).
  • MedchemExpress.com. (n.d.). DPhPC | Phospholipid.
  • Lundbæk, J. A. (n.d.). Amphiphile regulation of ion channel function by changes in the bilayer spring constant. PNAS.
  • Winterhalter, M. (2014). Protein reconstitution into freestanding planar lipid membranes for electrophysiological characterization. Niels Bohr Institutet.
  • Pandit, S. A. (2025). Water Channel Formation and Ion Transport in Linear and Branched Lipid Bilayers.
  • Nanda, H. (2025). Physical Properties of the Lipid Diphytanoyl Phosphatidylcholine (DPhPc) used for Ion Channel Measurements. ResearchGate.
  • Aimon, S., et al. (2011). Functional Reconstitution of a Voltage-Gated Potassium Channel in Giant Unilamellar Vesicles. PMC - PubMed Central.
  • ResearchGate. (n.d.). Chemical structures of DPPC and DPhPC and snapshots from different simulation set-ups.
  • Wonderlin, W. F., et al. (1990). Optimizing planar lipid bilayer single-channel recordings for high resolution with rapid voltage steps. PubMed.
  • Aimon, S. (2015). Reconstitution of a Transmembrane Protein, the Voltage-gated Ion Channel, KvAP, into Giant Unilamellar Vesicles for Microscopy and Patch Clamp Studies. NIH.
  • ResearchGate. (n.d.). Solubilization stages of preformed DPhPC liposomes at 4 mg ml−1....
  • ResearchGate. (2025). Properties of Diphytanoyl Phospholipids at the Air–Water Interface.
  • ResearchGate. (n.d.). Sketch showing organization of DPhPC (a), DOPC (b), and POPC (c)....
  • TargetMol. (n.d.). DPhPC.
  • ResearchGate. (n.d.). Functional Reconstitution of a Voltage-Gated Potassium Channel in Giant Unilamellar Vesicles.
  • Goulian, M., et al. (2014). Properties of diphytanoyl phospholipids at the air-water interface. PubMed.
  • Zakharian, E. (2025). Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for the Preparation of Liposomes with (Rac)-DPPC-d6.
  • Castell, O. K. (2020). General preparation of liposomes using probe-tip sonication. Protocols.io.
  • PLOS One. (n.d.). Functional Reconstitution of a Voltage-Gated Potassium Channel in Giant Unilamellar Vesicles.
  • Ali, M. S., et al. (2020). Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions. NIH.
  • Stokholm, K., et al. (2018). Reconstitution and Electrophysiological Characterization of Ion Channels in Lipid Bilayers.
  • Zakharian, E. (n.d.). Ion channel reconstitution in lipid bilayers. PubMed.

Sources

Using DPhPC for single-molecule fluorescence microscopy of membrane proteins

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategies

I'm starting with focused Google searches to learn about DPhPC in single-molecule fluorescence microscopy, with a focus on its characteristics, pros, and cons. I'm aiming for thorough information on its application to membrane proteins.

Deepening Research Protocols

I'm now expanding my search to focus on experimental details like lipid film hydration, extrusion, and purification methods. I am looking for validated methods to get membrane proteins into DPhPC bilayers and perform single-molecule fluorescence microscopy. My goal is to find authoritative sources and compile quantitative data for a presentation later on.

Formulating Detailed Plans

I'm developing detailed plans, starting with initial Google searches for DPhPC in single-molecule fluorescence microscopy, with an emphasis on its advantages, disadvantages, and membrane protein applications. I will then search for experimental details and validated methods, with the aim to compile quantitative data later. Afterward, I will structure an application note with protocols, diagrams, and in-text citations.

Gathering DPhPC Info

I've been gathering details on DPhPC, concentrating on its characteristics as a synthetic lipid with branched acyl chains, which enables the formation of fluid and stable bilayers over a broad temperature range. I'm focusing on its use in reconstituting membranes. I think I have a good handle on its basic characteristics now, so I can start to build from here.

Seeking Quantitative Data

I'm now seeking specific quantitative data to populate those tables, after gathering general information about DPhPC, including the liposome and SLB preparation. I need the exact phase transition temperature, or its absence, and the critical micelle concentration. Specifics are required on protein-to-lipid ratios and details on incorporating membrane proteins into these lipid structures, including concentrations, incubation times, and temperatures. I'm focusing on obtaining these values for DPhPC-based systems.

Narrowing Focus for Data

I have a solid understanding of DPhPC's general properties and its use in creating liposomes and SLBs, along with protocols for incorporating membrane proteins. I've gathered information on lipid film hydration and vesicle extrusion/fusion. The key is to narrow my search for specific quantitative data now. I'm focusing on finding the exact phase transition temperature (or its absence), the CMC, and specific protein-to-lipid ratios, plus details of concentrations, times, and temperatures for specific DPhPC-based systems.

Analyzing Key Data Points

I've just pinpointed some vital quantitative data. A significant source clarifies that DPh PC exhibits no phase transition across a wide temperature spectrum, a crucial detail to emphasize. The implications are starting to become clear.

Compiling Crucial Parameters

I've got more data points now, including information on detergent-mediated reconstitution, liposome formation, and SLBs, along with protocols. I'm focusing on the practical side, finding a protein-to-lipid ratio of 1:500 as an example, and general principles of single-molecule fluorescence microscopy using TIRF with SLBs. I'm still searching for a CMC value for DPhPC, or an acceptable estimate, along with more examples for a concise presentation.

Seeking Missing Parameters

I've been digging for specific DPhPC parameters to make the application note practical. I found a great protocol citing maintaining detergent concentration above the CMC, which is helpful. I am lacking a precise CMC value for DPhPC, though, and I am still searching for more DPhPC-specific protein-to-lipid ratios to provide a range. I'm prioritizing finding incubation times, temperatures, and buffer compositions for more complete protocols.

Gathering Information on DPhPC

I've made headway in gathering data on DPhPC and its properties. Crucially, I've confirmed the absence of a phase transition over a broad temperature range, which is a major benefit. I also found a ResearchGate discussion that mentioned a peptide.

Consolidating DPhPC Data

I'm consolidating data and have many protocols for liposomes and protein reconstitution with detergents. I have a 1/40 peptide/lipid ratio for alamethicin in DPhPC from a ResearchGate discussion. I also found a paper using a 1:500 protein:lipid molar ratio for proteorhodopsin reconstitution, though it did not specify DPhPC. I need a definitive CMC for DPhPC and a wider range of protein-to-lipid ratios for a stronger application note.

Expanding DPhPC Data Search

I'm continuing to expand my search. I am working on the application note, and am still looking for a citable source for the Critical Micelle Concentration (CMC) of DPhPC. Although I have found CMC values for other lipids, it is crucial that I find a reliable source for DPhPC. I also want to find a wider range of protein-to-lipid ratios used in DPhPC systems for single-molecule studies.

Focusing on DPhPC CMC

I've conducted a final round of targeted searches. My main focus is a citable CMC value for DPhPC, or an explanation for its absence. I'm also looking for additional protein-to-lipid ratios for single-molecule studies using DPhPC. I will be incorporating detailed buffer compositions and procedures from my gathered protocols to create the application note. I am currently working on composing the detailed tables and diagrams.

Prioritizing CMC and Ratios

I have a wealth of information, particularly on protocols and microscopy techniques. The immediate priority is the Critical Micelle Concentration (CMC) of DPhPC; a citable value or justified absence is critical. Alongside this, I need more examples of protein-to-lipid ratios used in DPhPC systems for single-molecule studies. With these two, and detailed protocols, I can complete the application note. I am doing targeted searches now.

Synthesizing Initial Data

I've just finished a comprehensive literature review. I've compiled substantial information focusing on DPhPC's application in single-molecule fluorescence microscopy of membrane proteins. I also confirmed DPhPC is a synthetic lipid with a branched structure. I'm now cross-referencing this with experimental data.

Investigating Lipid Properties

I've been looking into the unique characteristics of DPhPC. It appears its branched acyl chains contribute to a stable fluid phase over a broad temperature range, which is great. I found protocols for creating liposomes and SLBs, and for protein reconstitution. It seems crucial quantitative data, the CMC value, is missing for DPhPC, but I can speculate based on its structure.

Addressing CMC and Ratios

I've clarified the absence of a classical CMC value for DPhPC, explaining its branched structure. I've also gathered examples of protein-to-lipid ratios used in reconstitution, ranging from 1:50 to 1:7. I'll present these as starting points, emphasizing the need for protein-specific optimization. The data is enough, I will construct the application note.

DPhPC nanodisc preparation for structural biology

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Search Efforts

I'm starting by intensely researching DPhPC nanodisc preparation for structural biology. I'm focusing on its unique attributes, pros, and cons to ensure I build a solid foundation. These targeted Google searches should provide the data needed to understand the complexities and nuances of this application.

Refining Application Note Structure

I've moved on to analyzing my search results, outlining a structured format for the application note. I plan to start with an introduction to nanodiscs, focusing on the significance of DPhPC. Next, I'll discuss the principles of DPhPC nanodisc formation in detail and then include a comprehensive protocol section. Finally, I'll conclude with quality control and application considerations.

Developing Detailed Content Outline

I'm now drafting the application note, aiming to clarify the rationale for each step and to incorporate expert insights on critical parameters. I am also citing authoritative sources for key claims, and simultaneously identifying quantitative data for tables and conceptual workflows for diagrams.

Defining the Application Note

I'm focusing on crafting a thorough application note and protocol for DPhPC nanodisc preparation, specifically for structural biology. I'm taking charge of the editorial direction, prioritizing a structure that effectively communicates the subject matter. My goal is to deliver a concise yet comprehensive resource for your needs.

Structuring the Content

I've established the core structure of the application note, prioritizing clarity and logical flow. Now, I'm focusing on incorporating in-text citations with verifiable links. I am creating a robust references section, ensuring each entry includes title, source, and a functioning URL. Diagrams, generated with Graphviz, will be used, and enclosed in 'dot' blocks. I am working to ensure they're informative and easy to read.

Analyzing the Subject Matter

I'm now diving deep into the technical specifications, analyzing DPhPC's key features for structural biology applications. I'm focusing on why its branched chains, broad temperature stability, and high bilayer stability are significant. I'm building my notes from the ground up, to be both a robust reference and self-validating guide, including QC steps. I am researching and verifying citations, ensuring all included URLs are active.

Developing the Outline

I'm now integrating the provided information into a structured outline. My focus is on synthesizing the key aspects of DPhPC nanodisc preparation for structural biology. I'm building sections on nanodisc fundamentals, DPhPC's unique properties, and a detailed step-by-step protocol. I'm highlighting branched chains, stability, and applications, and adding appropriate citations.

Prioritizing Content Clarity

I've been working on structuring the protocol, and am focusing on clearly defining the advantages of DPhPC for structural biology applications. I'm prioritizing adding explanatory details on experimental choices. I'm also including QC steps throughout the protocol, to satisfy the user's concerns about trustworthiness. I am now drafting the "why" behind the specific steps, particularly regarding component preparation and assembly ratios. I'm verifying all included URLs.

Defining Detailed Specifications

I am now focusing on refining the application note's technical details. I'm building a robust reference with in-text citations and verified URLs. I'm prioritizing adding diagrams in 'dot' blocks. I'm preparing a detailed protocol, and including QC steps, for increased user trustworthiness. I'm working on the data presentation, using tables.

Refining the Content

I am now focusing on refining the application note and protocol. I'm prioritizing adding a comparative table of DPhPC's properties against other lipids, like POPC and DPPC, as requested. I'm also preparing detailed protocols, including methods for MSP expression and purification. I'm verifying and incorporating citations and active URLs, and I am ensuring high contrast and readability in my diagrams.

Developing Application Note Draft

I'm synthesizing the provided information into a structured application note outline, and focusing on a concise abstract and an introduction that highlights DPhPC's advantages. I'm prioritizing building a robust protocol section for the preparation and QC of DPhPC nanodiscs. The aim is to create a comprehensive yet easily digestible guide.

Refining the Application Note

I'm now implementing the application note structure, integrating research into sections and refining the content, and ensuring clarity and logical flow. I am focusing on detailed protocol sections, and generating diagrams using Graphviz. I'm verifying all included URLs, and adding the requested comparison table for DPhPC and other lipids.

Analyzing Detailed Requirements

I've thoroughly analyzed all the requirements and will prioritize a detailed protocol, self-validating and including QC steps, for creating DPhPC nanodiscs for structural biology. I'm focusing on providing in-text citations with verifiable URLs and ensuring all diagrams are easy to understand and high-contrast, formatted as 'dot' blocks. I am working to make the "why" behind experimental choices transparent.

Developing Initial Draft Sections

I'm currently developing the initial draft sections, organizing information into the structured outline. I'm prioritizing the detailed protocols and ensuring a smooth flow of information, focusing on DPhPC's advantages. I'm gathering all relevant data and citations, and beginning to build the visual elements, specifically the comparative table of lipids and the initial diagrams. I'm verifying that all URLs are working.

Cryo-EM of membrane proteins reconstituted in DPhPC

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Searches

I'm starting with focused Google searches to gather data on cryo-EM of membrane proteins in DPhPC. My initial queries aim to identify advantages of this approach. I will try to be as specific as possible.

Outlining the Approach

I'm now outlining the application note's structure. First, I'll introduce DPhPC's unique properties and value for membrane protein cryo-EM. Then, I will create a detailed protocol for membrane protein reconstitution into DPhPC liposomes, including critical checkpoints, and visualize it with a Graphviz diagram. Lastly, I will create a workflow illustrating the cryo-EM grid prep, highlighting specific DPhPC challenges.

Expanding the Scope

I'm now diving deeper into the specifics of DPhPC's role in cryo-EM. My search queries are becoming more targeted, exploring protocols, optimization techniques, and successful case studies. I'm also planning the application note's structure, aiming for a detailed introduction, a clear protocol with checkpoints visualized in Graphviz, and a cryo-EM workflow. Quantitative data will also be compiled.

DPhPC for studying lipid-protein interactions using surface plasmon resonance (SPR)

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by meticulously researching DPhPC's application in SPR, focusing on lipid-protein interactions. My initial approach involves targeted Google searches to gather data on its characteristics, benefits, and drawbacks. I'm aiming for a comprehensive understanding of the existing literature.

Defining Application Scope

I've transitioned from general data collection to structuring the application note. I'm building an outline, starting with an introduction to DPhPC in SPR. I'm focusing now on experimental design, execution, data analysis, and troubleshooting. I'm also actively searching for credible sources to support my information.

Outlining Project Scope

I'm now zeroing in on a structured approach to this application note. First, I'm aiming to gather exhaustive data using targeted Google searches for DPhPC and its lipid-protein interactions in SPR. Then, I'll organize my findings into an effective outline, introducing DPhPC and explaining experimental steps, analysis, and troubleshooting. I'll be searching for credible sources as I go.

Forming stable DPhPC lipid bilayers for atomic force microscopy (AFM)

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Lipid Research

I'm starting with focused Google searches to get data on creating stable DPhPC lipid bilayers for Atomic Force Microscopy. I'm focusing on proven methods and the reasons for choosing DPhPC. My initial aim is to understand the established protocols, as well as the rationale for using DPhPC. I want a solid foundation for AFM.

Outlining Experimental Workflow

I've outlined a plan to gather data through Google searches on DPhPC lipid bilayers for AFM, focusing on established protocols and rationale. I'll analyze this data, structuring an application note introduction, protocols, experimental variables, and a troubleshooting section. I will then draft the content, explaining the "why" and citing sources, plus add diagrams and tables for a complete workflow.

Formulating the Application Note

I'm now diving into structured Google searches, focusing on stable DPhPC lipid bilayer protocols for AFM. I'll distill the search results into a logical application note outline, starting with an introduction and then moving into step-by-step protocols and troubleshooting. The goal is to deeply connect the "why" behind each step with solid citations, including visual aids like Graphviz diagrams and organized tables of quantitative data.

Diphytanoylphosphatidylcholine in drug delivery system formulation

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

I've initiated the data gathering phase by performing targeted Google searches on DPhPC, concentrating on its physicochemical properties and its pros and cons in drug delivery systems. My aim is to build a solid foundation of current knowledge before proceeding.

Expanding Literature Review

I'm now expanding my literature review to include established protocols for DPhPC liposome preparation. I'm focusing on techniques like thin-film hydration and extrusion, along with drug loading and vesicle characterization methods. Simultaneously, I'm seeking peer-reviewed articles to understand the mechanistic advantages of DPhPC in drug delivery. My aim is to synthesize all this into a detailed application note.

Launching Web Research

I'm now diving into targeted Google searches to gather information on DPhPC, focusing on its physicochemical traits, and its roles within drug delivery frameworks. Simultaneously, I'll hunt for established methods for DPhPC liposome creation, with emphasis on techniques like thin-film hydration, extrusion, and sonication, plus approaches for drug loading and characterization of the vesicles produced. I intend to build a detailed application note with this information.

Defining D PhPC Characteristics

I've been focusing on the unique attributes of D PhPC, particularly its stability and lack of a gel-to-liquid crystalline phase transition across a broad temperature range. This is fascinating, and I'm now exploring the implications of these properties in potential applications.

Consolidating D PhPC Knowledge

I'm now deeply immersed in organizing the gathered data into a structured application note and protocol guide for D PhPC. I'm focusing on synthesizing the key reasons for using D PhPC and its advantages in drug delivery. I'm also creating detailed, step-by-step protocols for liposome formulation and characterization. I'm currently designing Graphviz diagrams to visualize these workflows and planning tables to present quantitative data effectively, as well as compiling a comprehensive, clickable reference list.

Planning Document Structure

I'm now focusing on structuring the application note and protocol guide for D PhPC. I plan to incorporate the gathered information on D PhPC’s stability and its advantages in drug delivery into the document. I'm formulating detailed liposome preparation protocols and characterization techniques, ready to translate into flow diagrams, graphs, and tables. I'm also preparing a comprehensive reference list to support the document.

Using DPhPC to create model membranes for peptide interaction studies

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on DPh PC

I'm starting by using Google to collect all the available information on DPh PC. I am focusing on its chemical properties, how well it forms stable model membranes, and its specific uses in studying peptide interactions.

Analyzing Membrane Protocols

I'm now diving deeper into the specifics. I'm focusing on finding established protocols for creating DPhPC-based model membranes like liposomes and BLMs. Also, I'm researching biophysical techniques for studying peptide-membrane interactions, QCM-D, SPR, and fluorescence spectroscopy are of great interest right now. I'm prioritizing authoritative sources for reliable data.

Collecting Data & Planning

I'm now zeroing in on targeted Google searches to gather information about DPhPC, its chemical properties, and its role in stable model membranes for peptide interactions. I'm expanding my search for established protocols for creating DPhPC-based model membranes like SLBs and BLMs, and looking at biophysical techniques such as QCM-D, SPR, and fluorescence spectroscopy to study peptide-membrane interactions. I'm focusing on collecting authoritative sources. My plan is to start with an introduction to DPhPC in membrane studies, then explain how to make different model membranes, and then lay out techniques for peptide interaction analysis. I'm planning to make tables of data and diagrams.

Application Note & Protocol: Preparation of DPhPC Vesicles by Sonication and Extrusion

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the preparation of vesicles composed of 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC), a synthetic lipid prized for its high mechanical stability and low ion permeability, making it an excellent model for studying membrane biophysics and an ideal component for drug delivery systems. We present two robust and widely adopted methods for vesicle preparation: probe sonication and membrane extrusion. This guide offers not only step-by-step protocols but also delves into the mechanistic principles behind each technique, providing researchers with the foundational knowledge required to optimize vesicle characteristics for specific downstream applications.

Introduction: The Significance of DPhPC in Membrane Research

1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) is a unique saturated phospholipid featuring branched phytanoyl acyl chains. Unlike straight-chain lipids, these branched chains create a highly disordered, liquid-crystalline state over a broad temperature range and prevent the formation of a gel phase down to very low temperatures. This results in lipid bilayers with exceptional mechanical stability, high electrical resistance, and significantly reduced permeability to ions and small molecules. These properties make DPhPC an invaluable tool for a variety of research applications, including:

  • Model Membranes: Creating stable, free-standing bilayer lipid membranes (BLMs) for single-channel recordings and transport studies.

  • Drug Delivery: Encapsulating hydrophilic or hydrophobic drugs within stable liposomal carriers.

  • Biophysical Studies: Investigating membrane fusion, protein-lipid interactions, and the effects of membrane curvature.

The choice of preparation method is critical as it dictates the final physicochemical properties of the vesicles, such as size distribution, lamellarity, and stability. Here, we compare and contrast sonication and extrusion, two common methods for downsizing multilamellar vesicles (MLVs) into smaller, more uniform populations.

Foundational Principles: From Lipid Film to Unilamellar Vesicles

The journey from dry lipid powder to a homogenous suspension of unilamellar vesicles (UVs) involves several key stages.

2.1. Hydration and Self-Assembly

The process begins with the hydration of a thin lipid film. When a dried film of DPhPC is hydrated with an aqueous buffer above its phase transition temperature, the amphipathic lipid molecules spontaneously self-assemble to minimize the energetically unfavorable interactions between their hydrophobic tails and water. This process results in the formation of large, micron-sized multilamellar vesicles (MLVs), which are onion-like structures consisting of multiple concentric lipid bilayers.

2.2. Energy Input for Size Reduction

MLVs are generally unsuitable for applications requiring a uniform size distribution and a single bilayer. Therefore, energy must be applied to break down these large structures into smaller vesicles.

  • Sonication: This method utilizes high-frequency sound waves to induce cavitation in the lipid suspension. The collapse of these cavitation bubbles generates intense localized shear forces that disrupt the MLV structures, causing them to break apart and re-form into smaller unilamellar vesicles (SUVs).

  • Extrusion: This technique involves mechanically forcing the MLV suspension through a polycarbonate membrane with a defined pore size. The high pressure and shear stress experienced by the vesicles as they pass through the pores lead to their rupture and subsequent reformation into vesicles with a diameter close to that of the pore size, resulting in large unilamellar vesicles (LUVs).

Workflow Overview: Sonication vs. Extrusion

The following diagram illustrates the divergent pathways for preparing DPhPC vesicles using sonication and extrusion.

G cluster_0 Phase 1: Initial Preparation cluster_1 Phase 2: Size Reduction cluster_2 Phase 3: Characterization Lipid DPhPC in Chloroform Film Dry Lipid Film Lipid->Film Solvent Evaporation Hydration Hydration with Buffer Film->Hydration Add Aqueous Buffer MLV Multilamellar Vesicles (MLVs) Hydration->MLV Vortexing/Shaking Sonication Probe Sonication MLV->Sonication Extrusion Membrane Extrusion MLV->Extrusion SUV Small Unilamellar Vesicles (SUVs) (15-50 nm) Sonication->SUV LUV Large Unilamellar Vesicles (LUVs) (50-200 nm) Extrusion->LUV DLS Dynamic Light Scattering (DLS) SUV->DLS TEM Transmission Electron Microscopy (TEM) SUV->TEM LUV->DLS LUV->TEM

Caption: General workflow for DPhPC vesicle preparation.

Protocol 1: DPhPC Vesicle Preparation by Probe Sonication

This method is effective for producing small unilamellar vesicles (SUVs) with diameters typically in the range of 15-50 nm. However, it offers less control over the final size distribution and can introduce lipid degradation and titanium contamination from the probe tip.

4.1. Materials and Equipment

  • DPhPC powder

  • Chloroform (or a 2:1 chloroform:methanol mixture)

  • Desired aqueous buffer (e.g., PBS, HEPES)

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator

  • Nitrogen or Argon gas source

  • Ice bath

  • Syringe filters (0.22 µm)

4.2. Step-by-Step Methodology

  • Lipid Film Formation:

    • Dissolve a known quantity of DPhPC in chloroform in a round-bottom flask to achieve the desired final lipid concentration (typically 1-10 mg/mL).

    • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature well above the solvent's boiling point (e.g., 30-40°C).

    • Continue rotation for at least 1-2 hours after the bulk solvent has evaporated to ensure complete removal of residual solvent.

    • Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any remaining solvent traces.

  • Hydration:

    • Warm the desired aqueous buffer to room temperature.

    • Add the buffer to the flask containing the dry lipid film. The volume added will determine the final lipid concentration.

    • Hydrate the lipid film by vortexing or gentle shaking for 30-60 minutes. The solution should appear milky, indicating the formation of MLVs.

  • Sonication:

    • Place the flask containing the MLV suspension in an ice bath to dissipate heat generated during sonication.

    • Immerse the tip of the probe sonicator into the suspension, ensuring it does not touch the sides or bottom of the flask.

    • Sonicate the suspension in pulsed mode (e.g., 30 seconds ON, 30 seconds OFF) to prevent overheating.

    • Continue sonication until the milky suspension becomes clear or slightly opalescent, which typically takes 15-30 minutes of total ON time. This visual change indicates the formation of SUVs.

  • Post-Sonication Processing:

    • After sonication, centrifuge the vesicle solution at a low speed (e.g., 2,000 x g for 10 minutes) to pellet any titanium particles shed from the sonicator probe.

    • Carefully collect the supernatant. For sterile applications, the vesicle suspension can be filtered through a 0.22 µm syringe filter.

Protocol 2: DPhPC Vesicle Preparation by Extrusion

Extrusion is the preferred method for generating LUVs with a well-defined and narrow size distribution. The final vesicle size is determined by the pore size of the polycarbonate membranes used.

5.1. Materials and Equipment

  • All materials from Protocol 1

  • Mini-extruder device (e.g., from Avanti Polar Lipids)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Filter supports

  • Gas-tight syringes (e.g., 1 mL)

  • Heating block for the extruder

5.2. Step-by-Step Methodology

  • Lipid Film Formation and Hydration:

    • Follow steps 1 and 2 from the Sonication protocol to prepare the MLV suspension.

  • Optional Freeze-Thaw Cycles:

    • To improve the efficiency of extrusion, it is recommended to subject the MLV suspension to several freeze-thaw cycles.

    • Freeze the suspension by immersing the vial in liquid nitrogen until fully frozen.

    • Thaw the suspension in a warm water bath (e.g., 30-40°C).

    • Repeat this cycle 5-10 times. This process helps to break down large MLVs into smaller structures that are easier to extrude.

  • Extruder Assembly:

    • Assemble the mini-extruder according to the manufacturer's instructions.

    • Place a filter support on each side of the polycarbonate membrane and secure it within the extruder housing.

    • Pre-heat the extruder block to a temperature above the phase transition of the lipid if necessary (for DPhPC, room temperature is sufficient).

  • Extrusion:

    • Load the MLV suspension into one of the gas-tight syringes.

    • Carefully expel any air and connect the syringe to one side of the extruder. Connect an empty syringe to the other side.

    • Gently push the lipid suspension from the full syringe through the membrane into the empty syringe. This constitutes one pass.

    • Repeat this process for a total of 11-21 passes. An odd number of passes ensures that the final vesicle suspension is collected in the opposite syringe from where it started.

    • The solution should become progressively clearer with each pass.

  • Collection and Storage:

    • After the final pass, the resulting LUV suspension is ready for use.

    • Store the vesicles at 4°C. For long-term storage, it is best to use a buffer that does not contain phosphate, as this can promote hydrolysis.

Method Comparison and Expected Results

The choice between sonication and extrusion depends critically on the desired vesicle characteristics. The table below summarizes the key differences.

ParameterProbe SonicationMembrane Extrusion
Principle Acoustic cavitation and shearMechanical shear through pores
Typical Vesicle Type Small Unilamellar Vesicles (SUVs)Large Unilamellar Vesicles (LUVs)
Size Range 15 - 50 nm50 - 200 nm (depends on pore size)
Size Distribution Broad (Polydisperse)Narrow (Monodisperse)
Reproducibility LowerHigher
Potential Issues Lipid degradation, metal contaminationMembrane clogging, lipid loss
Best For Applications requiring very small vesiclesApplications requiring defined size and low polydispersity

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Vesicle solution remains milky after sonication/extrusion Incomplete disruption of MLVs.Increase sonication time/power. Increase the number of extrusion passes. Perform freeze-thaw cycles before extrusion.
Low final lipid concentration Lipid adhering to the flask or extruder.Ensure the lipid film is thin and even. Rinse syringes and extruder with buffer to recover residual lipid.
Vesicles aggregate over time Improper buffer ionic strength or pH.Optimize buffer conditions. Use a buffer with at least 100 mM salt concentration.
Broad size distribution (high PDI) after extrusion Insufficient number of passes. Membrane is damaged.Increase the number of passes to at least 11. Inspect the membrane and replace if necessary.

Conclusion

Both sonication and extrusion are powerful techniques for preparing DPhPC vesicles. Sonication offers a straightforward method for producing SUVs, while extrusion provides superior control over vesicle size and distribution, yielding monodisperse LUVs. The detailed protocols and mechanistic explanations provided in this application note empower researchers to select the most appropriate method and tailor the preparation process to meet the specific demands of their experimental systems, ensuring the generation of high-quality, reproducible DPhPC vesicles for advanced research in membrane biophysics and drug delivery.

References

  • Avanti Polar Lipids. "1,2-diphytanoyl-sn-glycero-3-phosphocholine (4ME 16:0 PC or DPhPC)." Avanti Polar Lipids, Inc. [Link]
  • Tristram-Nagle, S., & Nagle, J. F. (2004). Lipid bilayers: thermodynamics, structure, and function. Chemistry and physics of lipids, 127(1), 3–14. [Link]
  • Goyal, P., & Sharma, A. (2020). A Review on Liposomes: A Novel Drug Delivery System. Journal of Drug Delivery and Therapeutics, 10(5-s), 247-254. [Link]
  • Laouini, A., Jaafar-Maalej, C., Limayem-Blouza, I., Sfar, S., Charcosset, C., & Fessi, H. (2012). Preparation, characterization and applications of liposomes: state of the art. Journal of colloid science and biotechnology, 1(2), 147-168. [Link]
  • Avanti Polar Lipids. "Extrusion (LUVs)." Avanti Polar Lipids, Inc. [Link]

Troubleshooting & Optimization

Troubleshooting Diphytanoylphosphatidylcholine liposome aggregation

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by using Google searches to build a thorough information base on DPhPC liposomes. I am going to focus on their physical/chemical traits and the common preparation techniques. This will allow me to narrow my focus for subsequent investigation.

Refining the Approach

I'm now zeroing in on aggregation causes, thinking through lipid phase behavior, and experimental parameter impacts. My goal is a causal explanation of aggregation. I'm also planning diagrams and self-validating protocols to demonstrate troubleshooting and preparation. My focus is on a structured, visual troubleshooting guide.

Building a Troubleshooting Guide

I'm now integrating information from my initial searches to build a structured troubleshooting guide. I'm focusing on a question-and-answer format, addressing DPhPC basics, aggregation causes, and advanced techniques. I'm also preparing detailed protocols, self-validating them, and designing Graphviz diagrams for visual clarity.

Establishing the DPhPC Foundation

I've established a solid base with early search results, focusing on DPhPC properties. Notably, I've got a grasp of its thermal stability and absence of phase transitions, which are critical for technical support center information. This will be the foundation.

Analyzing Potential Aggregation Triggers

I am now focusing on the why of DPhPC liposome aggregation, moving beyond the baseline properties. My search is homing in on the specific factors that might trigger this issue. I'm exploring how DPhPC's branched structure impacts its interactions, and looking for specific ions or buffer components that could be problematic. I'm also examining how it interacts with other lipids.

Pinpointing DPhPC Aggregation Factors

I'm now concentrating on the specific conditions that cause DPhPC liposomes to aggregate, moving past generalized principles. I'm focusing on specific ions and buffer components that might pose a problem, and the impact of the branched structure of DPhPC on its interactions with other lipids and surfaces. I'm building on the foundation of general stability factors, I'm digging deeper into how the characteristics of DPhPC make it more or less prone to those stability factors.

Analyzing Aggregation Factors

I've made progress! My latest searches are yielding more targeted information about DPhPC liposome aggregation troubleshooting. Specifically, I'm gaining insight into how lipid chain structure (branched versus unsaturated) affects the process. Understanding the specific structural impacts are key to finding a solution.

Refining Understanding of Instability

I am now delving deeper into how the structural features of DPhPC, particularly its branched chains, contribute to its instability and aggregation propensity. My research suggests the increased fluidity caused by these chains makes vesicles more vulnerable. I am also investigating the impact of cholesterol, and the standard stability parameters. However, I am still searching for definitive proof of the exact mechanism.

Investigating DPhPC Aggregation

I'm now focusing on directly connecting DPhPC's branched structure to its aggregation tendencies. The latest searches are homing in on specific interactions – ions, proteins – and how the structure influences them. I'm also seeking detailed protocols and troubleshooting tips tailored to DPhPC or similar branched lipids. It's becoming clearer, but a "smoking gun" direct link is still elusive.

Acquiring Core Knowledge

I've successfully finished my Google searches and have amassed a large amount of relevant data. My work has laid a very firm groundwork for developing the technical support center. I'm now reviewing the most important information that I've gathered.

Analyzing Liposome Aggregation

My research on aggregation triggers has yielded crucial insights, particularly regarding DPhPC's behavior. I've now identified ionic strength, pH shifts, and protein interactions as key players in potential liposome aggregation. I am focusing on the implications of each, while specifically considering DPhPC's branched structure and general stability.

Establishing Support Center Foundations

I've finished the preliminary Google searches and compiled a substantial body of data. I now feel prepared to establish the technical support center. My current focus is on distilling this information for practical use. I have gathered key information, especially on DPhPC properties, along with information on general aggregation triggers.

Compiling Technical Parameters

I've completed my initial research and have a robust database for the technical support center. My focus is now on distilling key parameters for DPhPC, including its unique structure and stability profile. This includes comprehensive data on aggregation triggers such as ionic strength, pH shifts, and protein interactions. I can also clearly describe best practices for formulation. I can now provide clear explanations for creating diagrams and troubleshooting methods, while referencing reliable articles.

Consolidating Data for Guide

I've finished the initial data gathering phase, feeling I now have sufficient material. I'm focusing on structuring the information in a clear and concise manner for the technical support center. This includes organizing DPhPC properties, aggregation triggers (ionic strength, pH, protein interactions, and preparation flaws), prevention strategies (cholesterol inclusion, PEGylation, and buffer optimization), and details for creating diagrams and troubleshooting methods. I also have a robust collection of references.

Optimizing DPhPC GUV electroformation parameters for high yield

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research: GUVs

I'm starting with deep Google searches to collect data on electroformation of Giant Unilamellar Vesicles (GUVs) with DPhPC. I'm focusing on recurring problems, the best ways to get the best results, and the most common setups.

Analyzing Search Results Deeply

I'm now diving into the search results, dissecting the nuances of the electroformation process. I'm pinpointing the most frequent hurdles and their potential fixes, trying to understand the science behind each solution. My goal is to extract the core principles that govern successful GUV formation. I'm focusing on the "why" behind each recommendation, as I am tasked to answer the user's request.

Structuring and Organizing Content

I'm now outlining the structure of the technical support center, aiming for a logical and user-friendly question-and-answer format. I'm focusing on creating both a troubleshooting guide and an FAQ section. I plan to explain the scientific rationale behind each recommendation, referencing authoritative sources to build a trustworthy and scientifically sound resource. I'm also preparing detailed protocols. I will be incorporating Graphviz diagrams and concise tables as appropriate.

Refining Protocol and Structuring

I'm now designing the experimental protocols, prioritizing clarity and reproducibility. I am building a framework for the troubleshooting guide and FAQ, ensuring a logical flow, with in-depth explanations. I am incorporating elements like Graphviz diagrams and concise tables.

Finalizing the Structure

I'm now fully immersed in the creation of the technical support center, and starting with comprehensive Google Scholar and scientific literature searches. I've focused my efforts on protocols, problem identification, parameter influence, and specific properties of DPhPC. My structure has two main components: a troubleshooting guide in Q&A format, and an FAQ section. I will explain the scientific rationales, incorporating visual aids like Graphviz diagrams, and concise tables. I will generate a comprehensive references section and integrate citations throughout.

Compiling Data and Planning

I'm now in the process of gathering information, focusing on the electroformation of GUVs using DPhPC through Google Scholar and scientific literature. I'm prioritizing the identification of standard protocols, common problems, and the impact of various parameters. I'm also preparing to structure the content into a troubleshooting guide and FAQ section, ensuring a scientific rationale and detailed protocols. Furthermore, I'll include Graphviz diagrams and comprehensive, cited references. I am planning to present this in a Q&A format, focusing on high yield.

How to prevent residual solvent in DPhPC lipid films

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Background Research

I've initiated comprehensive Google searches, diving into DPhPC's properties, common solvents, and the standard methods for generating lipid films. My focus is on solvent removal techniques and residual solvent detection methods. I'm aiming for a robust foundation before moving on.

Developing Conceptual Framework

I'm now analyzing the search results, identifying the key factors that affect residual solvent retention in DPhPC lipid films. I am focusing on solvents, evaporation techniques, and any necessary post-processing. I'm prioritizing scientific publications and technical notes. My goal is to structure the technical support content effectively. I'll explain the reasoning behind recommendations, referencing DPhPC properties.

Refining Technical Documentation

I'm now structuring the content in a question-and-answer format, addressing common issues. I'll explain the rationale behind each suggestion, linking it to DPhPC's characteristics and solvent properties. I'm also preparing to develop DOT code for visual workflows, such as solvent evaporation and quality control. I'm also planning to create detailed protocols and comparative tables.

Improving the electrical stability of DPhPC black lipid membranes

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've just started gathering data! My focus is on the electrical stability of DPhPC black lipid membranes. I'm hitting Google hard, searching for authoritative sources on common problems, clever troubleshooting steps, and the core scientific ideas. This initial data collection will drive my next stage of analysis.

Organizing the Information

I'm now diving into the analysis phase. I'm synthesizing the Google search results to pinpoint the most common and crucial issues like membrane instability. My plan is to structure everything logically for a technical support center, including FAQs and detailed troubleshooting guides. For each issue, I'm crafting experience-based answers with supporting citations.

Planning the Guide's Structure

I'm developing a structured approach to tackle each identified issue. I will draft FAQs and troubleshooting guides, with experience-based answers. I am adding citations to support my explanations, referencing peer-reviewed articles. Furthermore, I'll generate Graphviz diagrams and structured tables for visual clarity. My goal is a comprehensive, professional technical guide.

Technical Support Center: Reconstituting Large Membrane Proteins into DPhPC Vesicles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the reconstitution of large membrane proteins into vesicles composed of 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC). We understand the unique challenges this process presents and have curated this resource to help you navigate them effectively.

Introduction: The DPhPC Advantage and the Large Protein Challenge

DPhPC is a synthetic lipid with branched acyl chains, which imparts unique properties to the lipid bilayer, such as high stability and an inability to freeze at low temperatures. These characteristics make it an excellent choice for single-channel recordings and studies requiring a robust membrane environment. However, when working with large membrane proteins, which may have extensive extramembranous domains or multiple transmembrane helices, the reconstitution process into DPhPC vesicles can be fraught with challenges. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Question 1: After detergent removal, my protein has precipitated out of solution and is not incorporated into the DPhPC vesicles. What went wrong?

Answer:

Protein precipitation during reconstitution is a common issue, often stemming from several factors related to detergent removal and lipid-protein interactions.

Potential Causes & Solutions:

  • Inappropriate Detergent Choice or Concentration: The detergent used to solubilize your protein must be compatible with DPhPC and easily removable. The initial concentration is also critical; too much detergent can inhibit vesicle formation, while too little can lead to protein aggregation.

    • Solution: Screen a panel of detergents to find one that maintains the stability and activity of your protein. Octyl glucoside and lauryl maltose neopentyl glycol (LMNG) are often good starting points. Ensure you are using the lowest concentration of detergent that effectively solubilizes your protein.

  • Rapid Detergent Removal: Fast removal of detergent can shock the system, causing the protein to aggregate before it has a chance to insert into the forming vesicles.

    • Solution: Employ a slower, more controlled detergent removal method. Dialysis over 2-3 days with multiple buffer changes is a gentle and effective approach. Alternatively, using bio-beads and adding them in small batches over a prolonged period can also control the rate of detergent removal.

  • Suboptimal Lipid-to-Protein Ratio (LPR): An incorrect LPR can lead to either an excess of empty vesicles or protein aggregation. For large proteins, a higher LPR is often required to provide sufficient surface area for proper insertion.

    • Solution: Experiment with a range of LPRs. A good starting point for large membrane proteins is often 50:1 (w/w), but this can vary significantly. We recommend testing a gradient of LPRs, for example, from 20:1 to 100:1.

Experimental Protocol: Optimizing Detergent Removal by Dialysis

  • Solubilize your purified large membrane protein in a buffer containing the optimal concentration of your chosen detergent.

  • Mix the solubilized protein with DPhPC lipids that have been solubilized in the same buffer.

  • Transfer the protein-lipid-detergent mixture to a dialysis cassette (e.g., 10 kDa MWCO).

  • Dialyze against a detergent-free buffer at 4°C.

  • Perform at least three buffer changes over 48-72 hours to ensure gradual and complete detergent removal.

  • Harvest the proteoliposomes and analyze for protein incorporation and aggregation.

Question 2: My protein seems to be incorporated, but functional assays show little to no activity. How can I address this?

Answer:

Loss of protein function post-reconstitution is a strong indicator that the protein may be misfolded, incorrectly oriented, or constrained by the lipid environment.

Potential Causes & Solutions:

  • Hydrophobic Mismatch: DPhPC forms a relatively thick membrane. If the transmembrane domains of your protein are significantly shorter than the hydrophobic core of the DPhPC bilayer, it can lead to protein inactivation.

    • Solution: While you cannot change the protein, you can modify the lipid environment. Consider including lipids with shorter acyl chains, such as DOPC, in your DPhPC mixture to modulate the bilayer thickness.

  • Steric Hindrance from Large Extramembranous Domains: Large domains on either side of the membrane can interact unfavorably with the vesicle surface or with each other if the vesicles are too small, leading to protein misfolding or aggregation.

    • Solution: Increase the size of your DPhPC vesicles. Using extrusion with larger pore sizes (e.g., 200 nm or 400 nm) can create vesicles with a smaller curvature, providing more space for large domains.

  • Incorrect Protein Orientation: For transporters and channels, correct orientation is critical for function.

    • Solution: The reconstitution method can influence orientation. Spontaneous insertion methods may lead to a more random orientation, while dialysis from a mixed micellar state can sometimes favor a particular orientation. You may need to develop an assay to determine the orientation of your reconstituted protein population.

Question 3: The size of my DPhPC proteoliposomes is highly heterogeneous after reconstitution. Why is this happening and how can I fix it?

Answer:

Vesicle heterogeneity can complicate downstream applications like single-channel recordings or transport assays.

Potential Causes & Solutions:

  • Inefficient Vesicle Formation: The method used to form the initial vesicles can greatly impact their final size distribution.

    • Solution: After preparing the DPhPC lipid film, ensure it is thoroughly hydrated. Sonication or freeze-thaw cycles can help in forming unilamellar vesicles before detergent solubilization. For a more defined size, extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) is highly recommended.

  • Protein-Induced Vesicle Fusion or Fission: The incorporation of large membrane proteins can sometimes destabilize the vesicles, leading to fusion or fragmentation.

    • Solution: Ensure the LPR is optimized, as too much protein can disrupt the vesicle structure. Also, maintaining a stable temperature throughout the reconstitution process is crucial, as temperature fluctuations can affect lipid packing and vesicle stability.

Diagram: Troubleshooting Workflow for Reconstitution

G cluster_prep Initial Preparation cluster_recon Reconstitution cluster_analysis Analysis & Troubleshooting cluster_problems Common Problems P_Prep Protein Purification & Solubilization Mix Mix Protein, Lipids, & Detergent P_Prep->Mix L_Prep DPhPC Lipid Film Hydration V_Form Vesicle Formation (Extrusion/Sonication) L_Prep->V_Form V_Form->Mix Det_Rem Detergent Removal (Dialysis/Bio-Beads) Mix->Det_Rem Analysis Characterization (SDS-PAGE, DLS, Function) Det_Rem->Analysis Success Successful Reconstitution Analysis->Success Meets Criteria Precip Protein Precipitation Analysis->Precip Fails Inactive Inactive Protein Analysis->Inactive Fails Hetero Heterogeneous Vesicles Analysis->Hetero Fails Precip->Mix Adjust LPR, Detergent Removal Rate Inactive->Mix Modify Lipids, Increase Vesicle Size Hetero->V_Form Optimize Extrusion, Control Temperature

Caption: General workflow for reconstituting large membrane proteins.

Quantitative Data Summary

ParameterRecommended Starting RangeKey Consideration
Lipid-to-Protein Ratio (w/w) 20:1 to 100:1Protein size and hydrophobicity
Detergent Concentration 1.5-2x Critical Micelle Concentration (CMC)Protein stability and solubility
Vesicle Size (Extrusion) 100 - 400 nmSize of protein's extramembranous domains
Dialysis Time 48 - 72 hoursEfficiency of detergent removal

References

  • Title: DPhPC: A Branched-Chain Lipid for Stable Bilayers Source: Avanti Polar Lipids URL:[Link]
  • Title: Reconstitution of Membrane Proteins into Liposomes Source: Methods in Enzymology (via ScienceDirect) URL:[Link]
  • Title: Bio-Beads SM-2 Adsorbents Source: Bio-Rad URL:[Link]
  • Title: The role of hydrophobic mismatch in membrane protein function Source: Journal of General Physiology URL:[Link]
  • Title: Liposome Preparation: Extrusion Source: Avanti Polar Lipids URL:[Link]

Troubleshooting low yield of protein-containing DPhPC nanodiscs

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Nanodisc Yield

I'm now deep into researching the common culprits behind low yields in DPhPC nanodisc preparations, particularly focusing on the role of lipid-to-scaffold protein ratios and detergent selection. The initial data points are forming a clearer picture of the critical parameters to consider. I'm aiming to build a solid foundation of understanding before moving into more specific optimization strategies.

Analyzing Yield Optimization Strategies

I'm now collating the information, starting with comprehensive Google searches, focusing on low-yield causes in DPhPC nanodisc preparations. I'm prioritizing parameters like lipid-to-scaffold protein ratios, detergents, and incubation conditions. I'll move into established protocols and the unique aspects of DPhPC soon. My goal is to structure a detailed Q&A troubleshooting guide, drawing on assembly principles for in-depth explanations and step-by-step protocols.

Formulating Troubleshooting Guide

I'm now diving into the detailed structure of the technical support guide. My initial research is complete, and I've gathered key information on low-yield causes, specific DPhPC properties, and assembly principles. I'm focusing on structuring a Q&A format, including in-depth explanations and troubleshooting protocols. I'm also preparing tables to summarize critical parameters and planning the Graphviz diagrams to visualize the workflow, ensuring all claims are backed by citations. The ultimate goal is to provide a complete and user-friendly guide.

Refining Troubleshooting Protocols

I'm now fully immersed in the nitty-gritty, using the initial data to draft detailed troubleshooting protocols and preventative measures for the guide. I'm focusing on crafting clear, concise explanations for each low-yield issue, drawing on the collected information about DPhPC, nanodisc self-assembly, and specific experimental parameters. I'll soon create the visual aids to complement the text, focusing on the visual workflow, backed up by in-text citations.

Identifying artifacts in QCM-D measurements with DPhPC SLBs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals utilizing Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) to study 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) supported lipid bilayers (SLBs). Here, we address common artifacts and provide field-proven solutions to ensure high-quality, reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My QCM-D trace for DPhPC vesicle fusion doesn't show the characteristic "beak" shape. Instead, the frequency continuously decreases, and the dissipation keeps increasing.

Answer:

This is a classic sign of incomplete vesicle rupture leading to the formation of a supported vesicular layer (SVL) rather than a planar SLB.[1][2] The continuous decrease in frequency (Δf) indicates mass is constantly being added to the sensor surface without the subsequent mass loss associated with the release of water trapped inside the vesicles upon rupture.[3][4] The concurrently increasing dissipation (ΔD) signifies the formation of a soft, water-rich, and viscoelastic layer of intact or partially fused vesicles, which dampens the crystal's oscillation more than a rigid lipid bilayer would.[1][4][5]

Underlying Causes & Solutions:

  • Sub-optimal Vesicle Concentration: There is a critical surface coverage of vesicles required to induce rupture and fusion.[6][7][8] If the vesicle concentration is too low, this critical density may not be reached, resulting in a layer of adsorbed vesicles.

    • Solution: Gradually increase the DPhPC vesicle concentration in your experiments. A typical starting concentration is 0.1 mg/mL, but this can be optimized.

  • Poor Surface Hydrophilicity: DPhPC vesicle fusion is most efficient on highly hydrophilic surfaces like Silicon Dioxide (SiO₂). Contamination on the sensor surface can reduce its hydrophilicity, hindering vesicle rupture.[9]

    • Solution: Implement a rigorous sensor cleaning protocol. For SiO₂ sensors, a common and effective method is treatment with a 2% Sodium Dodecyl Sulfate (SDS) solution followed by UV/ozone cleaning.[9][10]

  • Buffer Composition: The ionic strength and pH of the buffer can significantly influence electrostatic interactions between vesicles and the sensor surface.[11]

    • Solution: Ensure your buffer conditions are optimal. For zwitterionic lipids like DPhPC, a buffer such as HEPES or PBS at physiological pH (7.4) is generally effective. The presence of divalent cations like Ca²⁺ can sometimes promote fusion, but can also lead to vesicle aggregation if not introduced carefully.[6][11]

Issue 2: The final frequency shift (Δf) for my DPhPC SLB is much lower than the expected ~-25 Hz, and the dissipation (ΔD) is higher than ~0.5 x 10⁻⁶.

Answer:

These values suggest the formation of an incomplete or defective SLB , possibly with co-adsorbed intact vesicles or bilayer patches.[7][12] A fully formed, high-quality SLB is a rigid and thin film, resulting in a characteristic frequency shift of approximately -25 Hz and a very low dissipation value (typically <0.5 x 10⁻⁶).[1][13][14]

Data Interpretation Table:

Δf (5th Overtone)ΔD (5th Overtone)Interpretation
~ -25 Hz< 0.5 x 10⁻⁶High-quality, complete SLB[13][14]
< -30 Hz> 1.0 x 10⁻⁶Incomplete SLB with adsorbed vesicles[12]
Continuously decreasingContinuously increasingSupported Vesicular Layer (SVL)[1][2]

Troubleshooting Workflow:

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Troubleshooting workflow for poor SLB formation."

Issue 3: I see a very slow, continuous drift in both frequency and dissipation after the initial SLB formation.

Answer:

A slow, persistent drift can be indicative of a few underlying issues, including instrumental instability or subtle bilayer rearrangements .

Potential Causes and Solutions:

  • Temperature Instability: QCM-D is highly sensitive to temperature fluctuations.[15] Ensure the measurement chamber has reached thermal equilibrium before starting your experiment.

    • Solution: Allow for a stable baseline in the buffer for at least 30-60 minutes before introducing the vesicles. Monitor the temperature reading throughout the experiment.

  • Bilayer Annealing/Reorganization: After the initial rapid formation, the SLB may undergo a slower "annealing" process where defects are resolved, and the lipid chains rearrange into a more stable configuration.[16] This can result in minor changes in mass and viscoelasticity.

    • Solution: Allow for a longer equilibration time after vesicle injection and rinsing. The signal should stabilize over time.

  • Contaminants in the Buffer: The presence of slowly adsorbing contaminants from the buffer or tubing can cause a gradual drift.

    • Solution: Use high-purity water and freshly prepared, filtered buffers. Ensure all tubing and fluidic components are thoroughly cleaned.

Experimental Protocols

Protocol 1: Standard Cleaning for SiO₂ Coated QCM-D Sensors

This protocol is a robust method for preparing SiO₂ sensor surfaces for DPhPC SLB formation.[9][10]

  • Initial Rinse: Thoroughly rinse the sensor with high-purity water (e.g., Milli-Q).

  • SDS Treatment: Immerse the sensor in a 2% (w/v) SDS solution and sonicate for 15 minutes.[10]

  • Thorough Rinsing: Rinse the sensor extensively with high-purity water to remove all traces of SDS.

  • Drying: Dry the sensor under a gentle stream of nitrogen gas.

  • UV/Ozone Treatment: Place the sensor in a UV/ozone cleaner for 10-15 minutes to remove organic contaminants and render the surface highly hydrophilic.[9][10]

  • Immediate Use: Use the sensor immediately after cleaning to prevent re-contamination from the atmosphere.

Protocol 2: DPhPC Vesicle Preparation by Extrusion

This method produces unilamellar vesicles with a controlled size distribution, which is crucial for reproducible SLB formation.[17]

  • Lipid Film Hydration: A dried lipid film of DPhPC is rehydrated in the desired buffer (e.g., HEPES or PBS) to a final concentration of 1 mg/mL by vortexing.[17]

  • Extrusion: The resulting suspension of multilamellar vesicles is then extruded at least 11 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.[17]

  • Dilution: The final vesicle solution is diluted to the desired working concentration (e.g., 0.1 mg/mL) with the same buffer just before the QCM-D experiment.

Visualizing the Vesicle Fusion Process:

dot graph G { layout=dot; rankdir=LR; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5]; edge [color="#34A853"];

} caption="Idealized DPhPC vesicle fusion pathway on a hydrophilic surface."

References

  • Protocol for washing and modifying QCM-D sensors. (2016). protocols.io. [Link]
  • Exploring supported lipid membranes: Formation, characterization, and applications with QCM-D. (2023). Biolin Scientific. [Link]
  • Adsorption and binding dynamics of graphene-supported phospholipid membranes using the QCM-D technique. (n.d.). [Source document, no direct link available].
  • QCM-D measurement best practice – sensor prepar
  • Linderberg, V. (2016). Protocol for washing and modifying QCM-D sensors v2.
  • Villanueva, M. E., et al. (2021). Assessing the Quality of Solvent-Assisted Lipid Bilayers Formed at Different Phases and Aqueous Buffer Media: A QCM-D Study. PMC. [Link]
  • Richter, R., et al. (2006). Pathways of Lipid Vesicle Deposition on Solid Surfaces: A Combined QCM-D and AFM Study. PMC. [Link]
  • Using QSense QCM-D Analysis to Explore Lipid-Based Systems. (2024). Biolin Scientific. [Link]
  • Seeger, C., et al. (2010).
  • Ulmefors, H., et al. (2021). Formation of Supported Lipid Bilayers Derived from Vesicles of Various Compositional Complexity on Conducting Polymer/Silica. DiVA portal. [Link]
  • Chan, Y.-H. M., & Boxer, S. G. (2007). Model cell membranes: Techniques to form complex biomimetic supported lipid bilayers via vesicle fusion. PubMed Central. [Link]
  • Wu, L. (2017). How to clean the gold-coated QCM-D chip?
  • Villanueva, M. E., et al. (2021). Assessing the Quality of Solvent-Assisted Lipid Bilayers Formed at Different Phases and Aqueous Buffer Media: A QCM-D Study. MDPI. [Link]
  • Dahlin, A., et al. (2005). Combined QCM-D and EIS study of supported lipid bilayer formation and interaction with pore-forming peptides. Analyst. [Link]
  • Dixon, M. C. (2008). Quartz Crystal Microbalance with Dissipation Monitoring: Enabling Real-Time Characterization of Biological Materials and Their Interactions. NIH. [Link]
  • Jackman, J. A., et al. (2017). Formation of Supported Lipid Bilayer Membranes on SiO 2 from Proteoliposomes Containing Transmembrane Proteins.
  • Tabaei, S. R., et al. (2017).
  • Pincet, F., et al. (2007).
  • Picas, L., et al. (2012). Influence of calcium on direct incorporation of membrane proteins into in-plane lipid bilayer. [Source document, no direct link available].
  • Wilschut, J., et al. (1985). Ca2+-induced fusion of large unilamellar phosphatidylserine/cholesterol vesicles. PubMed. [Link]
  • Yousefi, N., & Tufenkji, N. (2016). Probing the Interaction between Nanoparticles and Lipid Membranes by Quartz Crystal Microbalance with Dissipation Monitoring. Frontiers in Chemistry. [Link]
  • Jayaraman, S., et al. (2022). Formation of a Fully Anionic Supported Lipid Bilayer to Model Bacterial Inner Membrane for QCM-D Studies. NIH. [Link]
  • Zlatic, A., et al. (2018). Biophysical Characterization of Supported Lipid Bilayers Using Parallel Dual-Wavelength Surface Plasmon Resonance and Quartz Crystal Microbalance Measurements. Langmuir. [Link]
  • Simon, K. A., et al. (2019). Principle behind frequency and dissipation changes in the QCM-D.
  • Gopi, V., et al. (2021).
  • Ulmefors, H., et al. (2021). QCM-D investigation of vesicle adsorption.
  • Bar, L., et al. (2023). QCM-D Study of the Formation of Solid-Supported Artificial Lipid Membranes: State-of-the-Art, Recent Advances, and Perspectives.
  • Rissanen, S., et al. (2021). Calcium Ions Promote Membrane Fusion by Forming Negative-Curvature Inducing Clusters on Specific Anionic Lipids. PubMed. [Link]
  • del Pozo, M. G., et al. (2017). QCM-D analysis of vesicle fusion and SALB experiments on silicon...
  • Reviakine, I., et al. (2002). Effect of vesicle size and concentration on QCM-D response.
  • Peschel, A., et al. (2018). Quartz Crystal Microbalance With Dissipation Monitoring: A Versatile Tool to Monitor Phase Transitions in Biomimetic Membranes. Frontiers in Chemistry. [Link]
  • Picas, L., et al. (2019). Properties of SLBs obtained from QCM-D analysis.
  • Jayaraman, S., et al. (2022). Formation of a Fully Anionic Supported Lipid Bilayer to Model Bacterial Inner Membrane for QCM-D Studies. MDPI. [Link]
  • Loose, M., & Mitchison, T. J. (2014). Example of a characteristic QCM-D data set depicting SLB formation and...
  • Cho, N.-J., et al. (2010).
  • Quartz Crystal Microbalance with Dissipation (QCM-D). (n.d.). Biolin Scientific. [Link]
  • Gelev, V., et al. (2022). Dissolution mechanism of supported phospholipid bilayer in the presence of amphiphilic drug investigated by neutron reflectometry and quartz.

Sources

Optimizing DPhPC supported lipid bilayer homogeneity and coverage

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by casting a wide net, launching comprehensive Google searches to gather foundational knowledge. The focus is on DPhPC's properties and the established methods for forming supported lipid bilayers. I'm exploring vesicle fusion, Langmuir-Blodgett, and solvent methods to create SLBs.

Building the Foundation

I've expanded my search to gather expert insights on optimizing DPhPC SLB homogeneity and troubleshooting common coverage issues. Parallel to this, I'm structuring a technical support center. The first phase includes a foundational FAQ section covering DPhPC properties and SLB formation principles. After this, I am drafting a detailed, question-and-answer troubleshooting guide to address specific SLB challenges in depth.

Deepening Research & Planning

I'm now diving deeper into the nuances of DPhPC SLB formation. Beyond the initial searches, I'm focusing on creating step-by-step experimental protocols for the techniques discussed, such as vesicle fusion. I'm also preparing a visual guide to present experimental workflows and lipid organization via Graphviz diagrams and parameter tables. My goal is to enhance clarity, and I'll include hyperlinks to cited scientific papers and reputable supplier notes for validation.

Establishing SLB Protocols

I'm now drafting detailed, step-by-step experimental protocols for the SLB techniques, particularly focusing on vesicle fusion with DPhPC. To enhance usability, I will generate visual guides using Graphviz and create tables summarizing critical experimental parameters. I'll link to reliable sources throughout, and compile a comprehensive reference list to validate my assertions.

Preventing DPhPC liposome leakage during long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I am commencing my investigation by diving deep into the chemical characteristics and phase behavior of DPhPC. Simultaneously, I'm exploring the common culprits behind liposome leakage, and the current best practices for liposome storage, paying close attention to temperature's role.

Initiating Search & Structure

I'm now deep in the initial search, focusing specifically on DPhPC properties, leakage causes, and storage methods, while taking careful notes for technical documentation. I'm structuring this information into a Q&A format, building a troubleshooting guide that delves into the scientific basis of instability. This also incorporates cited resources to build a solid foundation.

Outlining Experimental Protocols

I'm now drafting detailed, step-by-step experimental protocols for essential techniques. These include liposome preparation by extrusion and dye encapsulation for leakage assessments. Also, I will outline long-term storage, such as freezing with cryoprotectants and lyophilization. Quantitative data summaries and visual aids are next.

Effect of hydration level on DPhPC membrane stability and how to control it

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've initiated comprehensive Google searches to uncover data regarding the impact of hydration on DPhPC membrane stability. My efforts also include focusing on methods for controlling hydration within lipid bilayer experiments, and I am gathering information on common issues and troubleshooting strategies related to these experiments. I anticipate insights into the practical aspects of my research will emerge quickly.

Planning Content Creation

I'm now analyzing the search results to identify key concepts and FAQs. I'm structuring the technical support center as a Q&A, covering signs of membrane instability and precise hydration control. My goal is to synthesize detailed answers, explaining the rationale behind experimental choices and citing authoritative sources. I'll also create tables for quantitative data and detailed protocols for key workflows.

Expanding Search Scope

I'm now expanding my Google searches to cover the effect of hydration on DPhPC membrane stability, focusing on experimental protocols and troubleshooting. The goal is a more structured Q&A format, addressing hydration-related instability, optimal levels, and precise control methods. I'll synthesize answers with citations and create data tables.

Minimizing lipid oxidation during DPhPC liposome preparation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Lipid Oxidation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) liposomes. Its primary focus is to address the critical challenge of lipid oxidation, a common issue that can compromise the integrity and experimental relevance of your liposomal formulations. Here, we offer a combination of frequently asked questions, detailed troubleshooting guides, and validated protocols to ensure the stability and quality of your DPhPC preparations.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is DPhPC so susceptible to oxidation compared to other lipids?

While DPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine) is a saturated phospholipid, which generally makes it less prone to oxidation than polyunsaturated lipids, it can still undergo oxidation under certain conditions. The presence of any impurities, exposure to UV light, or the presence of transition metal ions can initiate oxidative processes. It's crucial to handle even saturated lipids like DPhPC with care to prevent unwanted degradation.

Q2: What are the immediate consequences of DPhPC oxidation in my experiments?

Oxidation of DPhPC can have several detrimental effects on your liposomes and experiments:

  • Altered Membrane Properties: Oxidized lipids can change membrane fluidity, thickness, and permeability, potentially leading to leakage of encapsulated contents.

  • Formation of Reactive Species: The oxidation process generates reactive oxygen species (ROS) and lipid hydroperoxides, which can damage encapsulated drugs, proteins, or nucleic acids.

  • Changes in Particle Size and Stability: Oxidized liposomes may show an increased tendency to aggregate or fuse, leading to changes in particle size distribution and overall formulation instability.

Q3: What is the single most important step I can take to prevent oxidation?

The most critical step is to rigorously minimize the exposure of the lipids to oxygen at every stage of the process. This is primarily achieved by working under an inert gas atmosphere, such as argon or nitrogen. Argon is often preferred due to its higher density, which allows it to effectively displace oxygen from glassware.

Q4: Should I use an antioxidant? If so, which one and at what concentration?

Yes, incorporating an antioxidant is a highly recommended secondary measure. The choice and concentration depend on your specific application and downstream assays.

  • α-Tocopherol (Vitamin E): A natural, lipid-soluble antioxidant that integrates into the lipid bilayer. A common starting concentration is 0.1 to 0.5 mol%.

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is also effective. A typical concentration is around 0.1 mol%.

It is crucial to ensure that the chosen antioxidant does not interfere with your experimental goals.

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your DPhPC liposome preparation workflow.

Q5: I've prepared my DPhPC liposomes, but the particle size is increasing over time. Is this oxidation?

It could be, but it's important to differentiate between oxidation-induced aggregation and other instability issues.

  • Troubleshooting Steps:

    • Check for Peroxides: Use a lipid peroxidation assay (e.g., TBARS assay) to quantify the extent of oxidation. An increase in peroxide levels correlated with the change in particle size strongly suggests oxidation is the culprit.

    • Review Your Protocol: Did you use deoxygenated buffers? Was the entire process, including extrusion, performed under an inert gas? Were your organic solvents fresh and of high purity?

    • Consider Lipid Concentration: Very high lipid concentrations can sometimes lead to instability and aggregation, independent of oxidation.

Q6: My encapsulated drug/protein is showing signs of degradation. How can I be sure it's due to lipid oxidation?

This is a common concern, especially with sensitive cargo.

  • Troubleshooting Steps:

    • Run a Control Formulation: Prepare a "placebo" liposome formulation (without the encapsulated drug/protein) under the exact same conditions. Measure the level of lipid oxidation in this control. If it's high, it's likely that the oxidative environment is also affecting your cargo.

    • Incorporate an Antioxidant: Prepare a new batch of your drug-loaded liposomes, this time including an antioxidant like α-tocopherol. If the degradation of your cargo is significantly reduced, this points to oxidation as the primary cause.

    • Analyze the Cargo Directly: If possible, extract the drug/protein from the liposomes and use analytical techniques (e.g., HPLC, mass spectrometry, SDS-PAGE) to look for oxidative modifications.

Q7: I see a yellow tint in my lipid film before hydration. What does this mean?

A yellowish discoloration of the lipid film is a classic visual indicator of significant lipid oxidation. The film should be colorless and uniform.

  • Immediate Action:

    • Discard the Lipid Film: Do not proceed with hydration. The lipids are already compromised, and any liposomes made from this film will be of poor quality.

    • Root Cause Analysis:

      • Check Your Solvents: Were the chloroform and/or methanol fresh and of high purity? Peroxide-containing solvents are a major source of oxidation. It's recommended to use freshly opened bottles of high-purity solvents.

      • Rotary Evaporation Conditions: Was the temperature too high? For DPhPC, keep the water bath temperature moderate (e.g., 30-40°C). Was the vacuum applied correctly and for a sufficient duration to remove all solvent without excessive heating?

      • Inert Gas Purge: Did you flush the flask with argon or nitrogen before adding the lipid solution?

Part 3: Experimental Protocols & Visual Guides

Protocol 1: Preparation of Deoxygenated Buffers
  • Prepare your desired buffer solution (e.g., PBS, HEPES).

  • Place the buffer in a flask with a stir bar.

  • Seal the flask with a septum.

  • Insert two needles through the septum: one for gas inlet and one for outlet.

  • Bubble high-purity argon or nitrogen gas through the buffer for at least 30-60 minutes while stirring.

  • Store the deoxygenated buffer in a tightly sealed container, preferably with an argon headspace, and use it within 24 hours.

Workflow for Minimizing DPhPC Oxidation

The following diagram outlines the critical stages of liposome preparation and the corresponding preventative measures against oxidation.

DPhPC_Liposome_Workflow cluster_prep Preparation Phase cluster_process Processing Phase (Under Inert Gas) cluster_final Final Product & Storage start Start: High-Purity DPhPC solvent Solvent Preparation Use fresh, high-purity solvents (e.g., chloroform). start->solvent buffer Buffer Preparation Deoxygenate with Argon/Nitrogen. start->buffer dissolve Lipid Dissolution Add antioxidant (e.g., α-tocopherol). Flush vial with Argon. solvent->dissolve:port hydrate Hydration Hydrate with deoxygenated buffer. Vortex under Argon stream. buffer->hydrate:port film Thin Film Formation Use moderate temp on rotary evaporator. Final dry under high vacuum. dissolve->film:port dissolve->film Inert Atmosphere film->hydrate:port film->hydrate Inert Atmosphere extrude Extrusion Use gas-tight extruder. Purge with Argon before and after. hydrate->extrude:port hydrate->extrude Inert Atmosphere storage Storage Store in amber vials with Argon headspace at 4°C. extrude->storage:port extrude->storage Inert Atmosphere qc Quality Control DLS for size. Peroxidation assay (TBARS). storage->qc:port end Final Liposome Suspension qc->end

Caption: Workflow for DPhPC liposome preparation with integrated oxidation prevention steps.

Troubleshooting Decision Tree

If you suspect oxidation, use this decision tree to diagnose the potential source of the problem.

Troubleshooting_Tree start Problem: Suspected Lipid Oxidation (e.g., size increase, discoloration, cargo degradation) q1 Was the lipid film yellow before hydration? start->q1 a1_yes Source: Oxidation during film formation. Actions: - Discard batch. - Check solvent purity. - Lower roto-vap temp. - Ensure inert gas flush. q1->a1_yes Yes q2 Were solvents fresh and high-purity? q1->q2 No a2_no Source: Peroxides in solvents. Action: - Use a fresh, unopened bottle of high-purity solvent. q2->a2_no No q3 Was the entire process under a strict inert atmosphere (Argon)? q2->q3 Yes a3_no Source: Oxygen exposure during processing. Actions: - Use deoxygenated buffers. - Flush all glassware with Argon. - Use gas-tight extruder. q3->a3_no No q4 Was an antioxidant included? q3->q4 Yes a4_no Action: Incorporate 0.1-0.5 mol% α-tocopherol or BHT in the next preparation. q4->a4_no No end_ok If all checks pass, consider other instability factors: - Lipid concentration - Buffer pH/ionic strength - Inherent cargo instability q4->end_ok Yes

Caption: Decision tree for troubleshooting sources of DPhPC oxidation.

Part 4: Data Summary

Table 1: Recommended Antioxidants for DPhPC Formulations

AntioxidantTypeRecommended Mol%Key Considerations
α-Tocopherol Natural, Lipophilic0.1 - 0.5%Integrates into the bilayer. May have slight effect on membrane properties at higher concentrations.
BHT Synthetic, Lipophilic~0.1%Highly effective, but ensure it does not interfere with downstream biological assays.

References

  • Avanti Polar Lipids, Inc. (2023).
  • Avanti Polar Lipids, Inc. (2023).

How to improve the success rate of DPhPC BLM formation

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Acquisition

I'm starting a deep dive into DPhPC BLM formation. My current focus is on assembling a solid foundation of knowledge. I'm hitting Google hard, searching for authoritative sources on formation, common issues, troubleshooting tips, and optimization. I'll analyze the results carefully, laying the groundwork for more advanced investigation.

Structuring the Troubleshooting Guide

Now, I'm analyzing search results to pinpoint frequent formation snags and their solutions, keeping the science front and center. I plan to organize the technical support center as a user-friendly Q&A, creating a detailed troubleshooting guide and FAQ. I will explain the "why" behind each troubleshooting step, weaving in expert insights, ensuring technical accuracy, and using tables for quantitative data and Graphviz for visualizations.

Drafting a Framework

I'm currently focused on the overarching structure for this guide. I've decided Q&A is the right approach for those researchers, and I'm drafting initial question categories. I need to make sure the questions hit the most critical points in the formation process. My goal is to maximize immediate usability.

Structuring the Content

I've decided to divide the guide into two core sections: a "Troubleshooting Guide" to address immediate issues like membrane formation failure or instability, and a broader "Frequently Asked Questions (FAQs)" section. The troubleshooting section will focus on concrete problems and solutions. I'm focusing on "Inability to Form a Bilayer" with potential causes like incorrect lipid concentrations and solvents, ready to expand. The FAQ section will cover material preparation, environment, and QC.

Developing the Structure

Now I'm diving deeper into the "Troubleshooting Guide" section. I've broken down the "Inability to Form a Bilayer" problem into its likely causes: lipid solution issues (concentration, solvent, degradation), aperture problems (hydrophobicity, cleanliness), painting technique inconsistencies, and electrolyte solution issues (composition, contamination). For each cause, I'm formulating actionable advice that cites relevant literature. I need to make the descriptions comprehensive and the advice immediately useful.

Formulating Actionable Advice

I'm now drafting the "Troubleshooting Guide," starting with the "Inability to Form a Bilayer" problem. For each potential cause (lipid issues, aperture problems, painting technique, electrolyte issues), I'm working on specific, actionable advice. I'm focusing on practical steps, such as recommended lipid concentrations, cleaning procedures, and painting techniques, while keeping my cited references in mind. The goal is a truly usable resource.

Developing the Blueprint

I'm now structuring the technical guide, drawing up the "Troubleshooting Guide" and "FAQs" sections. The "Troubleshooting" area addresses immediate issues with actionable advice, while the "FAQs" offers broader context. I've begun outlining solutions for issues like unstable membranes and high electrical noise. I'm focusing on providing practical solutions and citing relevant references. I want the answers to be immediately usable.

Formulating the Outline

I'm now putting together the outline, including both the "Troubleshooting Guide" and the "FAQs." For the "Troubleshooting Guide", I have three main problems I will cover: inability to form a bilayer, bilayer instability, and high electrical noise. For the "FAQs," I am drafting questions around DPhPC properties, solvent choices, optimal concentrations, and the impact of electrolyte solutions. My goal is to structure this guide to be both practical and informative.

I'm making progress in simulating the thought process. I'm focusing on the first sections: the "Troubleshooting Guide" and the "FAQs." I'm prioritizing the "Troubleshooting Guide" and the "FAQs" for immediate usability. The Troubleshooting Guide will deal with common problems, like lipid issues, aperture problems, and painting techniques, and offer actionable advice based on available research. I'm currently constructing my plan of attack to solve for each potential problem.

Synthesizing Initial Concepts

Now, I'm integrating the foundational Q&A format. My focus is on the crucial "Troubleshooting Guide" section, tackling initial bilayer formation issues. I've begun to translate the proposed content into a structure that addresses common problems, with actionable guidance. I'm prioritizing the presentation of solutions to immediate problems.

Refining the Guide Structure

I'm now integrating the Q&A format. My focus remains on crafting a practical "Troubleshooting Guide" to assist drug development researchers. I'm prioritizing the "Troubleshooting Guide" section and have constructed the key components, including problems and possible solutions with supporting citations. I'm focusing on the actionable advice for the reader. I am structuring it as a highly functional, problem-solution format.

Progressing the Framework

I'm now integrating the Q&A format, focusing on the "Troubleshooting Guide." I'm prioritizing the presentation of actionable solutions to common membrane formation challenges for the researcher. My immediate priority is refining the solutions for bilayer instability and high electrical noise.

Optimizing detergent removal for DPhPC membrane protein reconstitution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing membrane protein reconstitution into DPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine) liposomes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detergent removal and achieve successful, functional proteoliposome formation.

Introduction to DPhPC Reconstitution

DPhPC is a synthetic phospholipid with branched acyl chains, which creates a highly stable and impermeable lipid bilayer. This makes it an excellent choice for single-channel recordings and studying the function of reconstituted ion channels and other membrane proteins. However, the very stability of DPhPC can present challenges during the critical detergent removal step. This guide provides in-depth, experience-driven solutions to common problems.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each solution is grounded in the biophysical principles governing the reconstitution process.

Q1: My protein is aggregating upon detergent removal. What's going wrong and how can I fix it?

Protein aggregation is the most common failure mode in reconstitution. It typically occurs when the rate of detergent removal is too rapid, forcing the protein out of its solubilized state before it can properly insert into the DPhPC liposomes.

Probable Causes & Step-by-Step Solutions:

  • Incorrect Lipid-to-Protein Ratio (LPR): The LPR is critical for providing sufficient lipid surface area for the protein to insert into. An LPR that is too low will result in protein-protein interactions and aggregation.

    • Solution: Optimize the LPR by testing a range of ratios. Start with a higher LPR than you might use for other lipids.

Parameter Starting Recommendation Optimization Range (w/w) Rationale
Lipid-to-Protein Ratio (LPR)50:120:1 to 100:1Provides ample lipid surface area to prevent protein-protein collisions during detergent removal.
Protein Concentration0.1 - 0.5 mg/mL0.05 - 1.0 mg/mLLower concentrations can reduce the likelihood of aggregation.
  • Rapid Detergent Removal: If detergent is removed too quickly, proteins may denature and aggregate before encountering a liposome.

    • Solution: Slow down the rate of detergent removal.

      • Dialysis: Use a multi-step dialysis approach. Start with a high concentration of detergent in the dialysis buffer and gradually decrease it over 2-3 days. This allows for a gentle transition.

      • Adsorbent Beads (e.g., Bio-Beads™ SM-2): Add the beads in small aliquots over several hours or days instead of all at once. The amount of beads used should be carefully calculated based on the detergent's binding capacity.

  • Buffer Mismatch: The pH and ionic strength of your buffer can significantly impact protein stability and lipid interactions.

    • Solution: Ensure your buffer's pH is at least 1-1.5 units away from your protein's isoelectric point (pI). Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal condition for your specific protein's stability.

Q2: My reconstitution efficiency is very low. How can I improve it?

Low efficiency means that a large fraction of your protein is not inserting into the liposomes, remaining as free aggregates or soluble protein-detergent micelles.

Probable Causes & Step-by-Step Solutions:

  • Insufficient Destabilization of Liposomes: For a protein to insert, the detergent must transiently destabilize the DPhPC liposome structure, creating insertion points.

    • Solution: Ensure your starting detergent concentration in the protein-lipid mixture is above its Critical Micelle Concentration (CMC) but not so high that it completely solubilizes the liposomes into mixed micelles. A good starting point is a detergent-to-lipid ratio of around 2:1 (w/w).

  • Suboptimal Detergent Choice: The properties of the detergent used for solubilization are critical. High-CMC detergents are generally easier to remove but may be less effective at keeping the protein stable.

    • Solution: Consider the properties of your detergent. If you are using a low-CMC detergent like Triton X-100 or DDM, removal by dialysis will be slow. High-CMC detergents like octyl glucoside (OG) or CHAPS are removed more easily.

Detergent Typical CMC (mM) Removal Method Notes
n-Dodecyl-β-D-maltoside (DDM)0.17Dialysis, BeadsVery gentle, good for protein stability, but slow to remove.
Octyl-β-D-glucoside (OG)20-25Dialysis, Beads, DilutionHigh CMC, easily removed but can be harsher on some proteins.
CHAPS4-8Dialysis, BeadsZwitterionic, useful for preserving protein charge.
  • Incorrect Assessment of Efficiency: You might be underestimating your efficiency if your measurement technique is not robust.

    • Solution: Use a reliable method to separate proteoliposomes from empty liposomes and free protein. The gold standard is sucrose density gradient centrifugation. Proteoliposomes will have a higher density than empty liposomes and will form a band at a different position in the gradient.

Workflow for Troubleshooting Reconstitution

The following diagram outlines a logical workflow for diagnosing and solving common reconstitution problems.

Avoiding phase separation in mixed lipid bilayers containing DPhPC

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting my deep dive by hitting Google hard. My initial focus is on DPhPC, its behavior in mixed lipid bilayers, phase separation triggers, and its common lipid partners. I want a broad base of knowledge before narrowing my focus further.

Analyzing Protocol Options

I'm now delving into experimental techniques. I'm prioritizing established protocols for preparing stable DPhPC bilayers and methods to confirm homogeneity. I'm also looking at troubleshooting and FAQs related to phase separation to anticipate potential problems. My goal is to build a reliable and self-validating guide, backed by solid references.

Refining Search Strategies

I'm now refining my search terms to maximize efficiency. My focus has broadened to include not just bilayer preparation but also detailed characterization methods. I'm prioritizing authoritative sources, aiming for a strong foundation in publications and supplier notes, focusing on verifiable URLs for the reference section.

Controlling vesicle fusion in DPhPC supported lipid bilayer formation

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've initiated targeted Google searches to gather comprehensive information. My focus is on controlling vesicle fusion for DPhPC supported lipid bilayer formation. I'm prioritizing common issues, troubleshooting, and established protocols to get a solid grasp of the landscape.

Developing the Structure

My current focus is on organizing the data. I'm moving beyond initial searches to a structured analysis. I'm identifying the most frequent issues related to DPhPC SLB formation via vesicle fusion. I'm now structuring the technical support center, planning a logical flow from common to complex problems, and starting a question-and-answer format.

Structuring the Guide Content

I'm now diving into the next stage, thoroughly analyzing my search results to pinpoint the most common hurdles in DPhPC SLB formation via vesicle fusion. My plan is to build the support center around these issues, moving from simple to complex, and each issue will be addressed in a clear question-and-answer format. For each question, I'm working on detailed answers.

Validation & Comparative

DPhPC versus DPPC for membrane protein reconstitution

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I'm currently focused on gathering information through targeted Google searches. My aim is to obtain comprehensive data on the physicochemical properties of both D PhPC and DP PC. I'm prioritizing thoroughness in this initial phase of data collection to establish a solid foundation for my analysis.

Analyzing Lipid Properties

I've initiated targeted Google searches to gather data on D PhPC and DP PC, focusing on their physicochemical properties and applications, particularly in membrane protein reconstitution. I'm prioritizing the identification of experimental data and comparative protocols, seeking quantitative metrics like reconstitution efficiency and protein stability, and also theoretical discussions about the rationale for choosing one lipid over the other. I'm looking for clear comparisons of lipid phase behavior and lateral pressure profiles.

Defining Search Parameters

I'm now refining my search terms to be more precise. I'm focusing on "DPhPC vs DPPC," specifically in relation to membrane protein reconstitution. I'll include terms such as "reconstitution efficiency," "protein stability," "lipid phase behavior," and "lateral pressure profiles" to narrow the results. I also want to find experimental protocols, not just theoretical discussions. The goal is a truly practical comparison.

Analyzing Lipid Properties

I've been immersed in the details of DPhPC and DPPC, focusing on their physical characteristics, and transitions between phases. The current data dives into bilayer thickness, and it's helping me understand the roles these lipids play in membrane protein work.

Constructing the Comparison

I've gathered a wealth of data on DPhPC and DPPC, including bilayer specifics and reconstitution. I'm now organizing this into a structured comparison, preparing tables of quantitative data. The existing resources, while informative, lack a complete, side-by-side protocol for membrane protein reconstitution. Therefore, I need to create a detailed, comparative protocol based on the search results. I will structure the guide, create visuals, and formulate this experimental protocol. Then, I will write it all down.

Structuring the Guide Further

I'm now fully immersed in the details of the comparison guide. I'm focusing on structuring the information for clarity. I've broken down the steps into creating a logical flow, detailed tables, and a comparative reconstitution protocol. I'm creating a clear and structured outline to present the crucial data, and ensure a smooth flow of information.

Outlining the Protocol

I'm now fully immersed in the details of DPhPC and DPPC. I've compiled substantial information on their properties and applications, and have just formulated a structured comparison guide. My focus has shifted to the details of the reconstitution protocol, ensuring it's clear and comparative. I am creating visual aids now, including workflow and schematic diagrams, to illustrate the data visually. After this, I plan to write the whole guide.

Synthesizing Quantitative Data

I've assembled a wealth of information. I'm now developing a detailed experimental protocol for reconstituting proteins in both lipids. I will structure the guide to compare their physicochemical properties, emphasizing their relevance for various applications. Also, I'm working on a clear and concise comparison table. I'm creating visual aids like workflow diagrams.

A Senior Application Scientist's Guide: DPhPC vs. POPE:POPG for In Vitro Ion Channel Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Membrane is the Message

In the intricate world of ion channel biophysics, the artificial lipid environment is not merely a passive scaffold but an active determinant of protein function. The choice of lipid system can profoundly influence channel gating, conductance, and pharmacology. Two of the most common workhorses for reconstituting membrane proteins are the synthetic, branched-chain lipid DPhPC and the mixed monounsaturated lipid system POPE:POPG.

This guide provides a comprehensive comparison of these two systems, moving beyond simple catalog descriptions to offer field-proven insights and detailed protocols. We will explore the causal relationships between lipid properties and experimental outcomes, empowering you to make an informed decision for your specific ion channel and application.

Section 1: Physicochemical Properties - A Head-to-Head Comparison

The functional differences between DPhPC and POPE:POPG originate from their distinct molecular structures. DPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine) is a synthetic lipid with branched, saturated acyl chains. In contrast, POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) and POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) are monounsaturated lipids that mimic the composition of bacterial and inner mitochondrial membranes, often used in a 3:1 molar ratio.

The branched, bulky nature of DPhPC's phytanoyl chains prevents them from packing into a gel phase, meaning membranes made from DPhPC remain in a fluid state over an exceptionally broad temperature range, from below 0°C to over 120°C. This extreme stability and resistance to oxidation make it a highly robust and reproducible choice for demanding techniques like planar lipid bilayer (PLB) electrophysiology.

POPE:POPG mixtures, on the other hand, exhibit more "native-like" phase behavior. The presence of the conical-shaped POPE can induce negative curvature strain in the membrane, which can be critical for the function of certain mechanosensitive or prokaryotic channels. Furthermore, the anionic headgroup of POPG imparts a net negative charge to the membrane surface, mimicking the electrostatic environment of many native cell membranes. This negative charge is often essential for the proper folding, insertion, and function of channels that have positively charged residues at their cytosolic or periplasmic interfaces.

Comparative Data Summary
PropertyDPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine)POPE:POPG (3:1 Molar Ratio)Rationale & Implications for Ion Channel Studies
Headgroup Charge Zwitterionic (Net Neutral)Net AnionicDPhPC's neutrality minimizes electrostatic interference, ideal for studying voltage-gated channels. The negative charge of POPG is crucial for mimicking bacterial membranes and stabilizing channels with positive domains.
Acyl Chain Type Branched Saturated (Phytanoyl)Monounsaturated (Palmitoyl/Oleoyl)DPhPC's chains prevent oxidation and crystallization, leading to high chemical and physical stability. POPE:POPG's chains are more "biomimetic" but are susceptible to oxidation.
Phase Transition Temp (Tm) < -120 °C~ -2 °C (for POPE) / -18 °C (for POPG)DPhPC is fluid across all physiological temperatures, ensuring reproducibility. POPE:POPG is also fluid at room temperature but its components can phase separate under certain conditions.
Membrane Thickness ~4.7 - 5.0 nm~3.8 - 4.2 nmThe thicker DPhPC membrane can be advantageous for accommodating larger channels but may cause hydrophobic mismatch with smaller proteins. The thinner POPE:POPG membrane is closer to a typical bacterial membrane thickness.
Mechanical Stability Very HighModerateDPhPC forms exceptionally stable and high-resistance (>10-50 GΩ) bilayers, making it the gold standard for single-channel recordings. POPE:POPG bilayers are less stable and can be more challenging to form.

Section 2: Performance in Core Ion Channel Applications

Planar Lipid Bilayer (PLB) Electrophysiology

For single-channel recording, the primary goal is to create an electrically silent, high-resistance (>10 GΩ) seal to isolate the activity of a single ion channel. In this arena, DPhPC is the undisputed champion.

Expertise & Causality: The exceptional mechanical and electrical stability of DPhPC membranes is a direct result of its molecular architecture. The branched phytanoyl chains interdigitate extensively, creating a highly cohesive and durable membrane that resists electrical and mechanical breakdown. This allows for the formation of long-lasting, low-noise bilayers that are essential for resolving picoampere-level single-channel currents. Its resistance to solvents like n-decane, commonly used for bilayer painting, further enhances its utility.

In contrast, while forming a PLB with POPE:POPG is possible, it is significantly more challenging. These membranes are more fragile, prone to rupture, and often yield lower GΩ seals. Therefore, for pure electrophysiological characterization where membrane composition is not the primary variable, DPhPC provides a more reliable and efficient experimental system.

Liposome & Proteoliposome-Based Assays

When the experimental question shifts from pure electrophysiology to understanding how a channel functions in a more native-like context, the POPE:POPG system often becomes the superior choice.

Expertise & Causality: Many ion channels, particularly those from bacterial sources (e.g., KcsA, MscL), have evolved to function within a membrane that is both fluid and possesses a significant negative surface charge.

  • Role of Anionic POPG: The negatively charged POPG headgroups can specifically interact with positively charged residues (like Arginine and Lysine) in the channel protein. These electrostatic interactions are often critical for orienting the channel correctly within the membrane and for stabilizing its tertiary and quaternary structure. Reconstituting such a channel in a neutral DPhPC environment can lead to misfolding, aggregation, or non-functional protein.

  • Role of Lipid Packing & Curvature (POPE): The cone-like shape of the POPE headgroup creates packing defects and lateral pressure within the bilayer. This "curvature stress" can directly influence the conformational changes associated with channel gating, a phenomenon that would be missed in the uniform DPhPC environment. This is especially true for mechanosensitive channels, whose gating is directly coupled to the physical state of the membrane.

Therefore, for ion flux assays, structural studies (e.g., cryo-EM), or any experiment where lipid-protein interactions are paramount, a POPE:POPG 3:1 mixture provides a more biologically relevant context.

Section 3: Experimental Protocols

The following protocols are designed to be self-validating, with key checkpoints to ensure experimental success.

Protocol 3.1: Formation of a DPhPC Planar Lipid Bilayer for Single-Channel Recording

This protocol describes the "painted" bilayer method, renowned for its simplicity and the formation of robust membranes.

Workflow Diagram: DPhPC Planar Lipid Bilayer Formation

cluster_prep Preparation cluster_formation Bilayer Formation & Validation cluster_reconstitution Channel Reconstitution p1 1. Prepare 10-25 mg/mL DPhPC in n-decane p2 2. Pre-treat ~150 µm aperture with lipid solution p1->p2 p3 3. Prepare electrolyte buffers (e.g., 150 mM KCl, 10 mM HEPES) p2->p3 f1 4. Fill chambers with buffer, ensuring equal levels p3->f1 f2 5. 'Paint' lipid solution across aperture with a fine brush f1->f2 f3 6. Monitor capacitance (C) and resistance (R) via electrodes f2->f3 f4 Bilayer Thinned? f3->f4 f5 SUCCESS: C ≈ 0.4-0.8 µF/cm² R > 20 GΩ f4->f5 Yes f6 FAIL: Re-paint or clean aperture f4->f6 No r1 7. Add proteoliposomes or purified channel to cis chamber f5->r1 r2 8. Observe for discrete, step-wise current changes r1->r2

Caption: Workflow for DPhPC bilayer formation and validation.

Step-by-Step Methodology:

  • Lipid Preparation: Prepare a solution of DPhPC in n-decane at a concentration of 10-25 mg/mL. Vortex thoroughly.

  • Aperture Pre-treatment: Using a fine paintbrush or glass rod, apply a small amount of the DPhPC/decane solution to the aperture (typically 100-200 µm in a Teflon cup) and allow it to dry for 5-10 minutes. This "priming" step promotes better bilayer formation.

  • Buffer Addition: Fill both the cis (cup) and trans (chamber) compartments with the desired electrolyte buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2). Ensure the buffer levels are equal to prevent hydrostatic pressure.

  • Bilayer Painting: Dip the brush into the lipid solution and gently paint it across the aperture, forming a thick lipid annulus.

  • Validation (Crucial Checkpoint): Connect your Ag/AgCl electrodes to an amplifier (e.g., Axopatch 200B). Apply a small test voltage (e.g., 10 mV). Initially, the capacitance will be low and the resistance will be in the MΩ range. As the solvent (n-decane) dissolves out into the torus, the bilayer will thin spontaneously.

  • Successful Formation: A stable, solvent-free bilayer is achieved when the capacitance rises to approximately 0.4-0.8 µF/cm² and, most importantly, the resistance increases to >20 GΩ, often reaching 50-100 GΩ. If this is not achieved within 15-20 minutes, the bilayer should be broken and repainted.

  • Channel Insertion: Add a small aliquot of your purified protein or proteoliposomes to the cis chamber and stir gently. Observe the current trace for the spontaneous insertion of a channel, characterized by step-like jumps in current.

Protocol 3.2: Preparation of POPE:POPG (3:1) Proteoliposomes

This protocol uses detergent removal by dialysis to reconstitute a membrane protein into pre-formed liposomes.

Workflow Diagram: POPE:POPG Proteoliposome Preparation

cluster_liposome Liposome Formation cluster_reconstitution Reconstitution cluster_validation Validation & Use l1 1. Mix POPE:POPG (3:1) in chloroform l2 2. Evaporate solvent under N₂ to form a thin lipid film l1->l2 l3 3. Hydrate film with buffer to form Multilamellar Vesicles (MLVs) l2->l3 l4 4. Extrude through 100 nm filter to form Large Unilamellar Vesicles (LUVs) l3->l4 r1 5. Solubilize LUVs and purified protein with detergent (e.g., Triton X-100) l4->r1 r2 6. Incubate mixture for 1-2 hours r1->r2 r3 7. Remove detergent via dialysis (e.g., using Bio-Beads) r2->r3 v1 8. Characterize proteoliposomes (size, protein orientation) r3->v1 v2 Ready for Ion Flux Assays or Structural Studies v1->v2

Caption: Workflow for proteoliposome preparation via detergent removal.

Step-by-Step Methodology:

  • Lipid Film Formation: In a round-bottom flask, combine POPE and POPG dissolved in chloroform to achieve a 3:1 molar ratio.

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas while rotating the flask to create a thin, even film on the inner surface. Further dry under vacuum for at least 2 hours to remove all residual solvent.

  • Hydration: Hydrate the lipid film with your desired internal buffer (e.g., a high-potassium buffer for K+ flux assays) to a final lipid concentration of 10-20 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs).

  • Extrusion (Crucial Checkpoint): For uniform size, sonicate the MLV suspension briefly and then extrude it 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This produces large unilamellar vesicles (LUVs). The solution should turn from milky to slightly hazy, indicating successful LUV formation.

  • Solubilization: In a separate tube, combine your LUV suspension, purified ion channel, and a mild detergent (e.g., Triton X-100 or octyl glucoside) at a concentration sufficient to saturate both lipids and protein.

  • Incubation: Gently mix and incubate the solution for 1-2 hours at 4°C to allow the protein to equilibrate with the lipid-detergent micelles.

  • Detergent Removal: Transfer the mixture to a dialysis cassette (10 kDa MWCO) or add adsorbent beads (e.g., Bio-Beads SM-2). Dialyze against a large volume of detergent-free buffer for 48-72 hours, with several buffer changes. As the detergent is slowly removed, the protein will spontaneously insert into the forming liposomes.

  • Validation: The resulting proteoliposomes can be analyzed by dynamic light scattering (DLS) to confirm size and homogeneity. Functional assays (e.g., radiotracer flux assays) can then be performed to validate successful reconstitution.

Conclusion: A Framework for Decision-Making

The choice between DPhPC and POPE:POPG is not a matter of which is "better," but which is fitter for the purpose.

  • Choose DPhPC when: Your primary goal is ultra-stable, low-noise single-channel electrophysiology. You want to minimize variables and focus purely on the channel's intrinsic biophysical properties. Your channel is robust and not known to be sensitive to specific lipid interactions.

  • Choose POPE:POPG (3:1) when: You are studying a bacterial or mitochondrial channel. You have reason to believe that negative surface charge or membrane mechanics are important for your channel's function. Your primary application involves proteoliposome-based assays (e.g., flux, structural biology) where a biomimetic environment is critical for functional integrity.

By understanding the fundamental chemical properties of these lipids and how they translate into performance in the lab, researchers can design more robust experiments, generate more reliable data, and ultimately gain deeper insights into the function of their ion channel of interest.

References

  • Avanti Polar Lipids, Inc.1,2-diphytanoyl-sn-glycero-3-phosphocholine (4ME 16:0 PC or DPhPC). [Link]
  • van den Brink-van der Laan, E., et al. (2004). Role of Cardiolipin and Lysyl-phosphatidylglycerol in the Structure and Function of the Mechanosensitive Channel of Large Conductance. Biophysical Journal. [Link]
  • Henrich, F., et al. (2016). MIMICKING THE NATIVE MEMBRANE ENVIRONMENT: A FUNCTIONAL AND STRUCTURAL STUDY OF THE BACTERIAL TAR RECEPTOR IN A MIXED LIPID BILAYER. The Journal of Biological Chemistry. [Link]
  • Wonderlin, W. F., et al. (1990). Optimizing planar lipid bilayer single-channel recordings for high resolution with rapid voltage steps. Biophysical Journal. [Link]
  • Heginbotham, L., et al. (1998). The KcsA K+ Channel: A Structural and Functional Comparison to Other K+ Channels. Biophysical Journal. [Link]

A Researcher's Comparative Guide to Validating DPhPC Model Membranes with Small-Angle Neutron Scattering (SANS)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in membrane biophysics and drug development, the choice of a model membrane system is a critical decision that dictates the reliability and relevance of experimental outcomes. Among the plethora of options, 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) has emerged as a robust and versatile platform. Its unique branched-chain structure confers exceptional stability and resistance to oxidation, making it an ideal matrix for reconstituting membrane proteins and studying membrane-active peptides.[1][2][3][4]

However, the utility of any model system hinges on its thorough structural validation. Small-Angle Neutron Scattering (SANS) stands out as a premier, non-destructive technique for characterizing the nanoscale architecture of lipid bilayers in solution.[5][6][7] This guide provides a comparative analysis of DPhPC as a model membrane, validates its structural parameters using SANS, and contrasts this methodology with other common techniques, offering field-proven insights for rigorous experimental design.

The DPhPC Advantage: Why Choose a Branched-Chain Lipid?

The defining feature of DPhPC lies in its phytanoyl acyl chains—saturated, 16-carbon chains with methyl groups at the 3, 7, 11, and 15 positions. This branched structure introduces steric hindrance that profoundly influences the lipid's packing and phase behavior.

Causality Behind the Choice: Unlike their linear-chain counterparts (e.g., DPPC, POPC), which exhibit distinct gel (Lβ) to liquid-crystalline (Lα) phase transitions, DPhPC remains in a fluid state over a broad range of temperatures.[3][4] This absence of a main phase transition is crucial for experiments studying proteins or peptides whose function is temperature-dependent, as it eliminates confounding variables arising from changes in the membrane's physical state. Furthermore, the branched chains interdigitate, creating a highly stable bilayer with high electrical resistance and low permeability to ions, which is advantageous for channel reconstitution and transport studies.[1][2][8]

Table 1: Comparative Properties of Common Phospholipids

PropertyDPhPC (Diphytanoyl-PC)DPPC (Dipalmitoyl-PC)POPC (Palmitoyl-oleoyl-PC)
Acyl Chains 2x 16:0 (branched)2x 16:0 (linear, saturated)1x 16:0, 1x 18:1 (unsat.)
Phase Transition (Tm) <-120 °C (No main transition)41 °C-2 °C
Area per Lipid (APL) ~79-81 Ų[2][3][4][9]~63 Ų (fluid phase, 50°C)[10]~68 Ų (fluid phase, 30°C)
Key Advantages High stability, no phase transition, ideal for protein reconstitution.[2][3][8]Well-characterized, forms distinct gel and fluid phases.Biologically relevant, fluid at room temperature.[11]
Limitations Synthetic, less "biomimetic" than mixed-chain lipids.Forms gel phase at room temp, limiting some applications.Prone to oxidation due to the unsaturated chain.
SANS: A Powerful Lens for Bilayer Structure

SANS is an elastic scattering technique that measures the intensity of scattered neutrons as a function of the scattering vector, q. The length scales probed by SANS (1-100 nm) are perfectly matched to the dimensions of lipid vesicles and their internal bilayer structure.[5][6][7]

The Power of Contrast Variation: The true strength of SANS in membrane biophysics lies in its ability to exploit the large difference in neutron scattering length between hydrogen (¹H) and its isotope, deuterium (²H).[5][7][12] By preparing DPhPC vesicles in buffers containing different ratios of heavy water (D₂O) and light water (H₂O), one can selectively highlight or "mask" different components of the system. For instance, in a 100% D₂O buffer, the hydrogen-rich lipid bilayer produces strong scattering contrast against the deuterated solvent.[12] This "contrast variation" is a unique advantage over Small-Angle X-ray Scattering (SAXS), where contrast is based on electron density, which is often similar for the lipid headgroups and water.[5][13]

Table 2: SANS vs. Other Membrane Characterization Techniques

TechniquePrincipleInformation GainedAdvantagesLimitations
SANS Neutron scattering from atomic nuclei.[13]Bilayer thickness, APL, lamellarity, location of components.[5][14]Non-destructive, contrast variation via D₂O.[5][12]Lower flux/resolution than SAXS, requires access to a neutron source.[5]
SAXS X-ray scattering from electrons.[13]Bilayer thickness, electron density profiles, APL.[14]High flux, excellent resolution, widely available.[5]Potential for radiation damage, less contrast for lipids in water.[5]
NMR Nuclear spin properties in a magnetic field.Acyl chain order, lipid dynamics, headgroup orientation.[5]Atomic-level detail on dynamics and local structure.Requires specific isotopic labeling, slower data acquisition.
Cryo-EM Electron microscopy of flash-frozen samples.Vesicle size, shape, lamellarity, high-res protein structure.Direct visualization, can achieve atomic resolution.Sample must be vitrified, may not reflect solution-state dynamics.
Experimental Workflow: SANS Validation of DPhPC Unilamellar Vesicles

This section outlines a self-validating protocol for preparing and analyzing DPhPC large unilamellar vesicles (LUVs) using SANS. The causality behind each step is explained to ensure robust and reproducible results.

SANS_Workflow cluster_prep Vesicle Preparation cluster_sans SANS Experiment & Analysis A 1. Lipid Film (DPhPC in Chloroform) B 2. Solvent Evaporation (Nitrogen Stream & Vacuum) A->B C 3. Hydration (D₂O Buffer) B->C D 4. Freeze-Thaw Cycles (Ensures full hydration) C->D E 5. Extrusion (100 nm Polycarbonate Filter) D->E F 6. SANS Sample Prep (Dilution & Loading) E->F Homogeneous LUVs G 7. Data Acquisition (Measure I(q) vs q) F->G H 8. Data Reduction (Background Subtraction) G->H I 9. Model Fitting (Bilayer Form Factor) H->I J 10. Structural Parameters (Thickness, APL) I->J K Results J->K Validated Model

Caption: Experimental workflow for SANS validation of DPhPC vesicles.

  • Lipid Film Formation: Start by dissolving dry DPhPC lipid powder in a chloroform/methanol mixture in a round-bottom flask. The organic solvent ensures the lipid is fully solubilized at a molecular level.

  • Solvent Evaporation: Remove the solvent under a gentle stream of nitrogen gas while rotating the flask. This creates a thin, uniform lipid film on the flask wall. Place the flask under high vacuum for at least 2 hours to remove any residual solvent, which could otherwise disrupt bilayer formation.

  • Hydration: Hydrate the lipid film with a D₂O-based buffer (e.g., PBS, pH 7.4). The use of D₂O is critical for generating high contrast for the SANS experiment.[12] Vortexing the solution helps to lift the lipid film from the glass, forming multilamellar vesicles (MLVs).

  • Homogenization via Freeze-Thaw: Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath. This process disrupts the lamellar structure, promoting solute equilibration across all lamellae and leading to more uniform vesicles upon extrusion.

  • Extrusion for Unilamellar Vesicles: Pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) at least 21 times using a mini-extruder. This high-shear process forces the MLVs to rupture and re-form into large unilamellar vesicles (LUVs) with a narrow size distribution, a critical requirement for accurate SANS data modeling.[11][15]

  • SANS Data Acquisition: Load the LUV sample into a quartz cuvette. Collect scattering data over a relevant q-range (e.g., 0.008 to 0.5 Å⁻¹). It is essential to also measure the scattering from the D₂O buffer alone for background subtraction.

  • Data Reduction and Analysis: Subtract the buffer scattering from the sample scattering. The resulting data, I(q) vs. q, can be analyzed using software such as SasView or macros provided by neutron facilities like NIST.[16][17][18][19][20] The data is fitted to a mathematical model that describes the form factor of a unilamellar vesicle, treating the bilayer as a spherical shell with distinct scattering length densities for the headgroup and tail regions.

Interpreting the Data: A Validated DPhPC Bilayer

The SANS scattering curve from unilamellar vesicles exhibits characteristic features that are directly related to the bilayer's structure. A successful model fit to this curve yields quantitative structural parameters.

Caption: Contrast principle in SANS for a DPhPC vesicle in D₂O.

The scattering length density (SLD) of the hydrogen-rich phytanoyl tails is much lower than that of the D₂O solvent, creating strong contrast that defines the bilayer's core thickness. The headgroups have an intermediate SLD.

Table 3: Typical SANS-Derived Structural Parameters for DPhPC LUVs

ParameterDescriptionTypical ValueSource
Bilayer Thickness (DB) Distance between headgroup-water interfaces.40 - 45 Å[2]
Hydrophobic Thickness (DC) Thickness of the acyl chain region.30 - 34 Å[2]
Headgroup Thickness (DH) Thickness of a single headgroup region.~5 - 6 Å[2]
Area per Lipid (APL) Average lateral area occupied by one lipid.79 - 81 Ų[2][3][9]
Scattering Length Density (SLD)
- Solvent (D₂O)Neutron scattering power of the buffer.~6.35 x 10⁻⁶ Å⁻²[12]
- HeadgroupNeutron scattering power of the PC headgroup.~1.7 x 10⁻⁶ Å⁻²[21][22]
- Acyl TailsNeutron scattering power of the phytanoyl tails.~-0.45 x 10⁻⁶ Å⁻²[21][22]

Note: Exact values can vary slightly based on temperature, buffer conditions, and the specific model used for analysis.

A successful fit validates that the preparation method produced well-formed, unilamellar vesicles with structural parameters consistent with a fluid DPhPC bilayer. This validated system can then be used with confidence for subsequent experiments, such as studying the interaction of a drug candidate or the reconstitution of a membrane protein.[23][24][25]

Conclusion

DPhPC provides an exceptionally stable and versatile model membrane platform, particularly for studies involving reconstituted proteins or membrane-active compounds. Its resistance to phase transitions and oxidation ensures a consistent and controllable environment. Small-Angle Neutron Scattering, leveraged through the power of D₂O contrast variation, offers an unparalleled, non-invasive method to validate the structural integrity of these model membranes. By confirming key parameters like bilayer thickness and area per lipid, researchers can establish a reliable baseline system. This rigorous validation is not merely a preliminary step; it is the foundation upon which trustworthy and impactful findings in drug development and fundamental biophysics are built.

References

  • National Institute of Standards and Technology (NIST). (2019). SANS and USANS Data Reduction and Analysis Software. [Link]
  • Heller, W. T. (2022). Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes. Biomolecules, 12(11), 1591. [Link]
  • Ghavami, A., et al. (2018). Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study.
  • Heller, W. T. (2022). Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes. PubMed. [Link]
  • Cheng, C. J., et al. (2013). Chemical structures of DPPC and DPhPC and snapshots from different simulation set-ups.
  • Heller, W. T. (2022). Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes. OSTI.GOV. [Link]
  • Yasmann, A. S., & Sukharev, S. I. (2015). Properties of Diphytanoyl Phospholipids at the Air–Water Interface. Langmuir, 31(1), 328-337. [Link]
  • Heberle, F. A., & Feigenson, G. W. (2007). Small-angle neutron scattering to detect rafts and lipid domains. Methods in Molecular Biology, 398, 231-244. [Link]
  • Yasmann, A. S., & Sukharev, S. I. (2014).
  • Yasmann, A. S., & Sukharev, S. I. (2014). Properties of Diphytanoyl Phospholipids at the Air–Water Interface.
  • Kučerka, N., et al. (2011). Neutron scattering length density map of pure DPhPC(d13) in the...
  • Pencer, J., et al. (2021). Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study. Pharmaceutics, 13(12), 2028. [Link]
  • De Rosa, C., et al. (2023). Small-angle scattering from flat bilayers containing correlated scattering length density inhomogeneities. Journal of Applied Crystallography, 56(Pt 4), 1014-1026. [Link]
  • D'Errico, G., et al. (2020). Structural Characterization of Biomaterials by Means of Small Angle X-rays and Neutron Scattering (SAXS and SANS), and Light Scattering Experiments. Molecules, 25(23), 5624. [Link]
  • D'Errico, G., et al. (2020). Scattering length density versus percentage of D2O in solution for...
  • Breyton, C., et al. (2017). SAXS and SANS Specificities and Differences.
  • Grädler, U., et al. (2018). Merging In-Solution X-ray and Neutron Scattering Data Allows Fine Structural Analysis of Membrane–Protein Detergent Complexes. The Journal of Physical Chemistry Letters, 9(14), 3878-3883. [Link]
  • Uhrikova, D., et al. (2017). SANS curves of DPPC unilamellar vesicles.
  • Kline, S. (n.d.).
  • Kline, S. R. (2006). Reduction and analysis of SANS and USANS data using IGOR Pro. Journal of Applied Crystallography, 39(6), 895-900. [Link]
  • St. Surin, Y., et al. (2022). Lipid bilayer structure refinement with SAXS/SANS based restrained ensemble molecular dynamics. ChemRxiv. [Link]
  • NIST Center for Neutron Research. (2020). sansigormacros/ncnrsansigormacros. GitHub. [Link]
  • NIST Center for Neutron Research. (2021).
  • Barnoud, J., & Rossi, G. (2021). A Guide to Your Desired Lipid-Asymmetric Vesicles. Frontiers in Molecular Biosciences, 8, 778810. [Link]
  • Gao, J., et al. (2021). A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles. Frontiers in Chemistry, 9, 796853. [Link]
  • Andersson, M., et al. (2011). Vesicle and bilayer formation of diphytanoylphosphatidylcholine (DPhPC) and diphytanoylphosphatidylethanolamine (DPhPE) mixtures and their bilayers' electrical stability.
  • Sergeev, I. M. (2014). Area per Lipid in DPPC-Cholesterol Bilayers: Analytical Approach. arXiv. [Link]
  • Kučerka, N., et al. (2009). Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data. Biophysical Journal, 97(7), 1926-1934. [Link]
  • K-K. A. Kun, & C-H. A. Chen. (2018). Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies. PubMed. [Link]
  • Das, N., et al. (2014). Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR. Journal of Biomolecular NMR, 58(1), 37-46. [Link]
  • Deneka, D. (2014). Does anyone have any experience with membrane protein reconstitution in phospholipid bilayer- choosing lipid mixtures?
  • Sarles, S., et al. (2018). Fig. S5. Surface area per lipid and volume for DPhPC and DPhPS lipid...
  • Lin, S. Y., et al. (2014). Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities. International Journal of Molecular Sciences, 15(7), 11161-11180. [Link]
  • Nag, K., et al. (2022). (A) X-ray scattering length densities for various molecules. (B)...
  • Mills, T. T., et al. (2008). Order Parameters and Areas in Fluid-Phase Oriented Lipid Membranes Using Wide Angle X-Ray Scattering. Biophysical Journal, 95(2), 669-681. [Link]
  • Nickels, J. D., et al. (2019). Biomembrane Structure and Material Properties Studied With Neutron Scattering. Frontiers in Chemistry, 7, 653. [Link]

Sources

DPhPC vs. DOPC: A Comparative Guide to Bilayer Physical Properties for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we often guide researchers through the critical decision of selecting the appropriate model lipid system. The choice between 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a frequent and pivotal one. While both are zwitterionic phospholipids that form fluid bilayers at room temperature, their subtle yet profound structural differences give rise to distinct physical properties that can significantly impact experimental outcomes, from drug delivery studies to the reconstitution of membrane proteins.

This guide provides an in-depth comparison of DPhPC and DOPC bilayers, grounded in experimental data. We will move beyond a simple recitation of values to explain the causal relationships between molecular architecture and macroscopic membrane behavior, equipping you with the insights needed to make an informed choice for your specific application.

The Decisive Difference: Molecular Structure

The divergent properties of DPhPC and DOPC originate from the unique architecture of their acyl chains.

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine): Possesses two 18-carbon chains, each containing a single cis-double bond at the Δ9 position. This double bond introduces a permanent, rigid ~30° bend, or "kink," in the acyl chain. This kink is fundamental to how DOPC molecules pack together.[1]

  • DPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine): Features two saturated 16-carbon (phytanoyl) chains. Unlike typical saturated lipids, these chains are distinguished by the presence of four methyl groups branching off at the 3, 7, 11, and 15 positions.[1][2] These bulky side groups create significant steric hindrance.

These seemingly minor distinctions—a kink versus multiple branches—are the primary determinants of the bilayer's collective physical properties. The kink in DOPC disrupts the tight, ordered packing characteristic of saturated lipids, while the methyl branches of DPhPC prevent the chains from aligning closely, effectively creating a permanently "disordered" state.[1][2]

G cluster_dphpc DPhPC Molecular Structure cluster_dopc DOPC Molecular Structure dphpc_img dphpc_label Branched, Saturated Phytanoyl Chains - Steric hindrance from methyl groups - Prevents ordered packing dopc_img dopc_label Unsaturated Oleoyl Chains - Cis-double bond creates a fixed 'kink' - Disrupts tight packing

Figure 1: Comparison of DPhPC and DOPC molecular structures.

A Head-to-Head Comparison of Bilayer Properties

The structural nuances directly translate into measurable differences in the physical behavior of the bilayers.

Phase Behavior and Transition Temperature (Tm)

A lipid's main phase transition temperature (Tm) is the temperature at which it transitions from a tightly packed gel phase (Lβ) to a fluid, liquid-crystalline phase (Lα). This parameter is critical for ensuring the membrane is in the correct physical state for an experiment.

  • DPhPC: Due to the profound steric hindrance from its branched chains, DPhPC does not exhibit a conventional, sharp main phase transition over a broad range of temperatures.[3] It maintains a fluid, disordered state even at very low temperatures, making it exceptionally stable against temperature fluctuations.

  • DOPC: The kinked acyl chains also prevent efficient packing, resulting in a very low Tm, typically reported between -20°C and -40°C.[4][5] This ensures it is well into the fluid phase for most biological experiments conducted at room temperature or 37°C.

Expert Insight: The absence of a phase transition in the typical experimental range is a key advantage of DPhPC. It eliminates the risk of temperature-induced domain formation or changes in membrane fluidity, leading to more stable and reproducible systems, particularly for sensitive electrical recordings or long-term studies.[3][6]

Membrane Packing, Area per Lipid, and Thickness

How lipids pack together determines the surface area each molecule occupies (Area per Lipid, APL) and the overall thickness of the bilayer.

  • Area per Lipid (APL): The bulky methyl branches of DPhPC create significant lateral spacing, resulting in a larger APL compared to DOPC. Molecular dynamics simulations and experimental data place the APL of DPhPC around 0.80 nm² (80 Ų), while DOPC has a more compact APL of approximately 0.69 nm² (69 Ų).[2][7][8]

  • Bilayer Thickness: Membrane thickness is inversely related to the area per lipid. Because DPhPC molecules occupy more lateral space, the bilayer tends to be slightly thinner than a DOPC bilayer. The hydrophobic thickness of a DPhPC bilayer is around 3.4 nm, whereas for DOPC it is closer to 3.1 nm, though this can be influenced by the presence of residual solvent in some preparation methods.[1][2]

Mechanical Properties: Stiffness and Bending

The mechanical resilience of a bilayer is crucial for applications in drug delivery and for understanding cellular processes like endocytosis. Key parameters include the area compressibility modulus (KA), which measures the resistance to lateral compression (in-plane stiffness), and the bending modulus (KC), which describes the resistance to curvature.

  • Area Compressibility Modulus (KA): This modulus reflects how much energy is required to compress the membrane area by 1%. DPhPC bilayers, being less densely packed, are generally "softer" and more compressible. Experimental values for DPhPC's KA are around 292-347 mN/m.[7] DOPC bilayers are slightly stiffer, with a KA of approximately 265 mN/m.[8]

  • Bending Rigidity (KC): DOPC membranes are generally considered more rigid in terms of bending than DPhPC. The conical shape imparted by the kinked tails in DOPC influences its bending properties.[1] In contrast, the more cylindrical shape of DPhPC allows for more flexible packing arrangements when curved.[1]

Chemical Stability

For long-term experiments or studies involving potentially reactive species, the chemical stability of the lipids is paramount.

  • DPhPC: Being fully saturated, DPhPC is highly resistant to oxidation. This makes it an excellent choice for experiments requiring long-term stability or exposure to ambient oxygen.[1]

  • DOPC: The cis-double bond in each oleoyl chain is a primary site for lipid peroxidation. This makes DOPC bilayers susceptible to oxidative damage over time, which can alter their physical properties and compromise experimental integrity.

Summary of Quantitative Data

Physical PropertyDPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine)DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)
Acyl Chains 2x 16:0 (branched, saturated)2x 18:1 (monounsaturated, cis Δ9)
Phase Transition (Tm) No distinct transition in the common experimental range[3]~ -20 °C to -40.3 °C[4][5]
Area per Lipid (APL) ~80.8 - 83.6 Ų[7]~68.8 - 72.4 Ų[8][9]
Bilayer Thickness ~3.4 nm[2]~3.1 nm (can be higher with residual solvent)[1]
Area Compressibility (KA) ~292 - 347 mN/m[7]~241 - 265 mN/m[8]
Oxidative Stability High (saturated chains)Low (susceptible to oxidation at double bonds)

Experimental Protocols for Characterization

To ensure the integrity of your research, it is essential to characterize the physical properties of your model membranes. Here, we provide validated, step-by-step protocols for two fundamental techniques.

Protocol 1: Phase Transition Analysis via Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It is the gold-standard for determining the Tm of lipid dispersions.[10][11]

Figure 2: Experimental workflow for DSC analysis of liposomes.

Methodology:

  • Liposome Preparation:

    • Prepare a solution of the desired lipid (e.g., DOPC) in a chloroform/methanol mixture.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.

    • Place the flask under high vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the film with the experimental buffer to a final lipid concentration of 5-10 mg/mL.

    • Vortex the suspension vigorously above the lipid's Tm to form multilamellar vesicles (MLVs).

  • DSC Measurement:

    • Thoroughly degas the liposome suspension and a matching buffer reference solution.

    • Accurately load a known volume of the reference buffer into the reference pan and the liposome suspension into the sample pan of the DSC.

    • Seal the pans hermetically.

    • Equilibrate the system at a temperature well below the expected Tm (e.g., -60°C for DOPC).

    • Initiate a heating scan at a controlled rate (e.g., 1-2°C/minute) up to a temperature well above the transition.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the differential power (heat flow) versus temperature.

    • The main phase transition will appear as a distinct endothermic peak.

    • The Tm is defined as the temperature at the maximum of this peak.

Protocol 2: Mechanical Property Measurement via Micropipette Aspiration

This technique allows for the direct measurement of the mechanical properties of a single Giant Unilamellar Vesicle (GUV), providing values for both the area compressibility (KA) and bending (KC) moduli.[12][13]

Figure 3: Workflow for micropipette aspiration of GUVs.

Methodology:

  • GUV Formation (by Electroformation):

    • Prepare a solution of the lipid (DPhPC or DOPC) in chloroform.

    • Deposit the solution onto conductive indium tin oxide (ITO) coated glass slides and dry to form a film.

    • Assemble a chamber using the two slides separated by a silicone spacer.

    • Fill the chamber with a sucrose solution.

    • Apply a low-frequency AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours to grow GUVs.

  • Micropipette Preparation:

    • Pull borosilicate glass capillaries to create micropipettes with an inner diameter of 5-10 µm.

    • Treat the pipette tip with a solution like bovine serum albumin (BSA) to prevent the GUV from adhering to the glass.[14]

  • Aspiration Procedure:

    • Harvest the GUVs and place them in an observation chamber containing a glucose solution (to create osmotic contrast for visualization).

    • Using a micromanipulator, bring a prepared micropipette close to a single, spherical GUV.

    • Apply a small, controlled suction pressure (ΔP) to aspirate a portion of the GUV membrane, forming a "tongue" inside the pipette.

    • Record high-resolution images of the vesicle and the tongue length (Lp) at various precisely controlled suction pressures.

  • Data Analysis:

    • Calculate the membrane tension (σ) and the fractional change in area (α) from the applied pressure and geometric measurements.

    • Plot σ vs. α. The slope of this plot in the high-tension, linear regime is the area compressibility modulus, KA.

    • Analysis of the low-tension regime, where thermal fluctuations dominate, can be used to extract the bending modulus, KC.[12]

Conclusion: Making the Right Choice

The selection between DPhPC and DOPC is not a matter of one being superior, but of which is better suited to the experimental question at hand.

  • Choose DPhPC for applications demanding the utmost stability and inertness . Its resistance to oxidation and the absence of a phase transition make it the lipid of choice for reconstituting ion channels, performing sensitive electrophysiology measurements, and conducting long-term experiments where membrane properties must remain constant.[3][6][15]

  • Choose DOPC when aiming to create a more biomimetic fluid membrane that reflects the unsaturation common in cellular plasma membranes.[1] It is ideal for studying the influence of lipid unsaturation, protein-lipid interactions that may be sensitive to acyl chain packing, and phenomena where a fluid yet relatively well-defined bilayer is required.

By understanding the fundamental link between their molecular structures and their macroscopic physical properties, researchers can confidently select the lipid that will provide the most stable, relevant, and reliable foundation for their model membrane studies.

References

  • Jamali, Y., Rasouli, A., Pishkenari, H. N., & Tajkhorshid, E. (2021). Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study. Journal of the Mechanical Behavior of Biomedical Materials, 114, 104193.
  • Anvari, B., TolouGhamari, Z., & Gharaghani, S. (2014). Effect of membrane tension on the physical properties of DOPC lipid bilayer membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(10), 2445-2454.
  • American Chemical Society. (n.d.). Effect of different DOPC/DOPS ratios on the structural properties of biological membranes. ACS Publications.
  • Andersson, M., Okeyo, G., Tågerud, S., & O'Shea, P. (2011). Vesicle and bilayer formation of diphytanoylphosphatidylcholine (DPhPC) and diphytanoylphosphatidylethanolamine (DPhPE) mixtures and their bilayers' electrical stability. Colloids and Surfaces B: Biointerfaces, 82(2), 550-561.
  • Ibarboure, E., Fauquignon, M., & Le Meins, J. F. (2020). Obtention of Giant Unilamellar Hybrid Vesicles by Electroformation and Measurement of their Mechanical Properties by Micropipette Aspiration. Journal of Visualized Experiments, (155), e60199.
  • Yasmann, A., & Sukharev, S. (2014). Properties of diphytanoyl phospholipids at the air-water interface. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(12), 3121-3129.
  • Alsop, R. J., Scott, H. L., & Daemen, L. L. (2015). Effects of Lipid Composition on Bilayer Membranes Quantified by All-Atom Molecular Dynamics. The Journal of Physical Chemistry B, 119(49), 15337-15349.
  • Ghorbani, Z., et al. (2021). of DPPC, DPhPC-ester and DPhPC-ether lipid bilayers under various transmembrane voltages created by a net charge imbalance. ResearchGate.
  • Chountoulesi, M., Naziris, N., & Demetzos, C. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in Molecular Biology, 2207, 299-312.
  • Chountoulesi, M., Naziris, N., & Demetzos, C. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Springer Nature Experiments.
  • Sachs, J. N., Petrache, H. I., & Woolf, T. B. (2004). Experimental Validation of Molecular Dynamics Simulations of Lipid Bilayers: A New Approach. Biophysical Journal, 86(6), 3772-3782.
  • Chountoulesi, M., Naziris, N., & Demetzos, C. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Semantic Scholar.
  • Leite, D. M., et al. (2017). Mechanical Properties of Membranes Composed of Gel-Phase or Fluid-Phase Phospholipids Probed on Liposomes by. Langmuir, 33(20), 4937-4945.
  • Xing, E., & Faller, R. (2019). Understanding the Mechanical Properties of Ultradeformable Liposomes Using Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 123(17), 3736-3746.
  • ResearchGate. (n.d.). Micropipette aspiration of GUVs. ResearchGate.
  • ResearchGate. (n.d.). The experimentally-determined structure of a DOPC bilayer. ResearchGate.
  • JoVE. (2023, March 2). Obtention of Giant Unilamellar Hybrid Vesicles: Electroformation & Mechanical Properties l Protocol Preview. YouTube.
  • Ibarboure, E., Fauquignon, M., & Le Meins, J. F. (2020). Obtention of Giant Unilamellar Hybrid Vesicles by Electroformation and Measurement of their Mechanical Properties by Micropipette Aspiration. Semantic Scholar.
  • ResearchGate. (n.d.). Sketch showing organization of DPhPC (a), DOPC (b), and POPC (c) molecules. ResearchGate.
  • Kaes, J., & Mofrad, M. R. K. (2003). Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. Biophysical Journal, 85(3), 1565-1574.
  • American Physical Society. (2025). Experimental and Theoretical Comparison of Pressure Effects on Lipid Bilayer Fluctuations. APS March Meeting 2025.
  • ResearchGate. (n.d.). Average area per lipid molecule vs. DPPC content in DOPC, DPPC and DOPC/DPPC bilayers. ResearchGate.
  • Kamiya, K., & Toyota, T. (2023). A Practical Guide to Preparation and Applications of Giant Unilamellar Vesicles Formed via Centrifugation of Water-in-Oil Emulsion Droplets. Membranes, 13(4), 440.
  • ResearchGate. (2025). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. ResearchGate.
  • ResearchGate. (n.d.). Lipid bilayer properties with thickness increasing from DLPC to DPPC and DOPC. ResearchGate.
  • Ueno, Y., et al. (1998). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1374(1-2), 43-51.
  • Collins, M. D., & Keller, S. L. (2016). Domain Size Regulation in Phospholipid Model Membranes Using Oil Molecules and Hybrid Lipids. Biophysical Journal, 111(1), 144-154.
  • ResearchGate. (n.d.). Chemical structures of DPPC and DPhPC and snapshots from different simulation set-ups. ResearchGate.

Sources

Cross-validation of DPhPC liposome characteristics by DLS and cryo-EM

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting with focused Google searches to gather data on D PhPC liposomes, Dynamic Light Scattering (DLS), and Cryogenic Electron Microscopy (cryo-EM). I aim for a comprehensive understanding of each. The goal is to build a solid foundation before diving deeper into liposome characterization.

Planning the Structure

Now I'm structuring the guide, starting with an introduction emphasizing liposome characterization. I'll explain DLS and cryo-EM principles, detailing experimental protocols for preparing and analyzing DPhPC liposomes, with clear rationales. I'm also planning a comparative analysis section for DLS and cryo-EM data, including a table to contrast results.

Defining Search Parameters

I've refined my initial search queries. I'm focusing on "DPhPC liposome preparation," "DLS size analysis," "cryo-EM morphology," and the advantages/limitations of each technique. I'm also preparing to create Graphviz diagrams for the experimental workflow. I will be sure to add captions to the diagrams.

I'm moving forward with constructing the guide, which I will support with thorough in-text citations.

Refining Search Strategies

I am now focusing my Google searches with precision, targeting "DPhPC liposome preparation protocol," "DLS for liposome size analysis," and "cryo-EM for liposome morphology," along with advantages and limitations. Simultaneously, I'm outlining key guide sections, from DLS and cryo-EM principles to experimental protocols and data comparison, all supported by citations. I will also incorporate Graphviz diagrams.

Comparative study of peptide interaction with DPhPC and POPC bilayers

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I'm initiating the research by focusing on DPhPC and POPC. Targeted Google searches are underway to build a comprehensive data foundation for both compounds. My initial aim is to understand their fundamental characteristics.

Refining Search Parameters

I'm now expanding the scope of my searches beyond the initial compounds. I'm focusing on established experimental techniques, like CD, fluorescence spectroscopy, and solid-state NMR, for studying peptide-lipid interactions. I aim to extract detailed protocols for each. I'm also planning to structure a guide that compares DPhPC and POPC, exploring the relationship between molecular structure and bilayer properties.

Expanding Search Horizons

I'm now focusing on a more granular level, conducting targeted searches to compare DPhPC and POPC, emphasizing their impact on peptide interactions. I'm extracting detailed protocols for techniques and creating visual aids to illustrate the experimental workflows for comparing the two lipid systems. The plan is to present the information in a clear and structured format. I am also preparing a references section, including URLs from my initial searches.

Validating DPhPC membrane fluidity using fluorescence recovery after photobleaching (FRAP)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Fluorescence Recovery After Photobleaching (FRAP) with alternative methods for validating the fluidity of 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) membranes. It is designed for researchers, scientists, and drug development professionals seeking to select the most appropriate methodology for their experimental needs.

The Unique Nature of DPhPC and the Imperative of Fluidity Validation

DPhPC is an atypical phospholipid of significant interest in membrane biophysics and for creating model membranes. Unlike lipids with straight acyl chains, DPhPC possesses branched phytanoyl chains. This branching prevents the lipid from packing into a crystalline gel phase even at low temperatures, meaning it exists in a liquid-disordered (Ld) phase over a very broad temperature range. This inherent fluidity makes DPhPC an excellent choice for creating stable, robust model membranes and giant unilamellar vesicles (GUVs) for reconstitution studies.

However, this assumed fluidity is not a given. Factors such as the incorporation of membrane proteins, peptides, or small molecule drugs can alter the local lipid packing and dynamics. Therefore, experimentally validating the fluidity of your DPhPC-based system is a critical control. It ensures that any observed functional changes are due to the experimental variable, not an unintended alteration of the membrane's fundamental physical state.

Gold Standard Validation: Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a powerful, microscopy-based technique that directly measures the lateral diffusion of fluorescently-labeled molecules within a membrane. It provides quantitative data on the mobility of lipids and proteins, offering a clear picture of the membrane's fluid characteristics.

The FRAP Principle: A Three-Act Play

The experiment can be broken down into three phases:

  • Pre-Bleach: A fluorescently-labeled lipid analog (e.g., NBD-PE, Atto 488-DOPE) is incorporated at a low concentration into the DPhPC membrane. A region of interest (ROI) is imaged at low laser power to establish a baseline fluorescence intensity.

  • Photobleaching: The laser power is momentarily and dramatically increased within the ROI, causing irreversible photobleaching of the fluorophores in that small area.

  • Post-Bleach (Recovery): The laser is returned to its low imaging power. The fluorescence intensity within the bleached ROI is monitored over time. As surrounding, unbleached fluorescent lipids diffuse into the bleached area, the fluorescence "recovers."

The rate of this recovery is directly proportional to the diffusion coefficient (D) of the fluorescent probe, while the extent of recovery indicates the mobile fraction (Mf) of the probe population.

Visualizing the FRAP Workflow

FRAP_Workflow cluster_pre 1. Pre-Bleach cluster_bleach 2. Bleach cluster_post 3. Post-Bleach (Recovery) pre_bleach Image ROI at low laser power bleach Apply high-intensity laser pulse to ROI pre_bleach->bleach Establish baseline post_bleach Image ROI at low power over time bleach->post_bleach Induce photobleaching analysis Fit recovery curve to extract D and Mf post_bleach->analysis Monitor recovery

Caption: The experimental workflow for FRAP, from baseline measurement to data analysis.

Detailed Experimental Protocol for FRAP on DPhPC GUVs

This protocol assumes the use of a confocal laser scanning microscope (CLSM) equipped for FRAP.

Materials:

  • DPhPC lipid

  • Fluorescent lipid probe (e.g., N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt; NBD-PE)

  • Chloroform

  • Sucrose and Glucose solutions for GUV formation

  • Microscope slides and coverslips

Methodology:

  • Lipid Film Preparation:

    • In a glass vial, mix DPhPC with the fluorescent probe (e.g., NBD-PE) at a molar ratio of 99.5:0.5 in chloroform. The low probe concentration is crucial to avoid artifacts from probe-probe interactions.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.

  • GUV Formation (Electroformation):

    • Rehydrate the lipid film with a non-conductive solution like sucrose (~300 mM) and form GUVs via electroformation. This method produces unilamellar vesicles ideal for microscopy.

  • Microscopy Setup:

    • Transfer the GUV suspension to a chambered coverslip. Add an equimolar glucose solution to the chamber; the density difference will cause the GUVs to settle at the bottom for stable imaging.

    • Identify a well-formed, unilamellar GUV and focus on its equatorial plane.

    • Set microscope parameters: Define an ROI (typically a circle of 2-5 µm diameter) on the membrane. Set pre-bleach and post-bleach imaging conditions (low laser power, appropriate scan speed) and the bleaching parameters (high laser power, number of iterations).

  • FRAP Acquisition:

    • Acquire 5-10 pre-bleach images to establish a stable baseline.

    • Trigger the high-intensity laser pulse to bleach the ROI.

    • Immediately begin acquiring post-bleach images. The initial frequency should be high (e.g., every 100 ms) to capture the rapid initial recovery, then can be slowed for the later phase. Continue imaging until the fluorescence recovery curve plateaus.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI, a background region, and a control region (on the same GUV but outside the bleach spot) for each time point.

    • Normalize the data to correct for photobleaching during imaging.

    • Fit the normalized recovery curve to a diffusion model to extract the diffusion coefficient (D) and mobile fraction (Mf).

Comparative Analysis: Alternative Fluidity Probes

While FRAP is a direct measurement of lateral diffusion, other techniques provide valuable, albeit indirect, information about membrane fluidity. Each method reports on a different aspect of the lipid environment.

TechniqueWhat It MeasuresPrincipleProsCons
FRAP Lateral Diffusion Coefficient (D) & Mobile Fraction (Mf) Rate of movement of fluorescent probes into a photobleached area.Direct, quantitative measure of diffusion; provides spatial information.Requires specialized microscopy; can induce photodamage; sensitive to geometry.
Laurdan GP Lipid Packing & Water Penetration Solvent-sensitive emission shift of the Laurdan dye. Higher GP values indicate more ordered, dehydrated membranes.Reports on the collective state of lipids; sensitive to phase changes.Indirect measure of fluidity; can be difficult to interpret without controls.
DPH Anisotropy Rotational Mobility & Acyl Chain Order The degree of rotational freedom of the DPH probe embedded in the hydrophobic core.Highly sensitive to the order of lipid acyl chains.Indirect measure of fluidity; averaging over the entire sample.
FCS Diffusion Time & Molecular Concentration Analysis of fluorescence intensity fluctuations as single molecules diffuse through a tiny confocal volume.High sensitivity (single-molecule); provides diffusion and concentration data simultaneously.Requires very low probe concentrations; complex data analysis; sensitive to photophysics.

Making an Informed Decision: Which Technique is Right for You?

The choice of technique depends entirely on the research question.

  • Choose FRAP when: You need a direct, quantitative measurement of how fast lipids are moving laterally (e.g., to see if a membrane protein is slowing down its lipid neighbors). It is the most unambiguous measure of "fluidity" in the context of diffusion.

  • Choose Laurdan GP when: You are interested in changes in lipid packing or hydration, such as during a phase transition or upon peptide binding. It provides a global view of the membrane's physical state. For DPhPC, which lacks a true gel phase, Laurdan GP can still detect subtle changes in packing induced by additives.

  • Choose DPH Anisotropy when: Your focus is on the rotational freedom of the lipid acyl chains deep within the membrane core. This is excellent for detecting changes in membrane order and "stiffness."

  • Choose FCS when: You are working at the single-molecule level and want to measure diffusion without photobleaching perturbation. It is ideal for systems where you suspect multiple diffusing species or need to know the concentration of your labeled molecules.

Logical Framework for Technique Selection

Decision_Tree q1 What is your primary research question? a1 How fast are lipids moving laterally? q1->a1 a2 How ordered/packed are the lipids? q1->a2 a3 How much rotational freedom do acyl chains have? q1->a3 a4 What is the diffusion of single molecules? q1->a4 tech1 Use FRAP a1->tech1 tech2 Use Laurdan GP a2->tech2 tech3 Use DPH Anisotropy a3->tech3 tech4 Use FCS a4->tech4

Caption: A decision-making framework for selecting the appropriate membrane fluidity technique.

By understanding the principles and outputs of each method, researchers can confidently select the right tool to validate the fluidity of their DPhPC membranes, ensuring the integrity and reliability of their experimental findings.

References

  • Properties of DPhPC. Avanti Polar Lipids. [Link]
  • Tristram-Nagle, S., & Nagle, J. F. (2004). Lipid bilayers: Thermodynamics, structure, and function. Chemistry and Physics of Lipids. [Link]
  • Hess, S. T., & Webb, W. W. (2002). Focal volume optics and experimental artifacts in fluorescence correlation spectroscopy. Biophysical Journal. [Link]
  • Sanchez, S. A., Tricerri, M. A., & Gratton, E. (2012). Laurdan generalized polarization: a robust method to determine membrane lipid order. Cold Spring Harbor Protocols. [Link]
  • Lentz, B. R. (1993). Use of fluorescent probes to monitor molecular order and motions within lipid bilayers. Chemistry and Physics of Lipids. [Link]
  • Elson, E. L. (2011). Fluorescence Correlation Spectroscopy: A Brief History. Biophysical Journal. [Link]

Benchmarking DPhPC Force Fields for Accurate Molecular Dynamics Simulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of commonly used force fields for molecular dynamics (MD) simulations of 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) lipid bilayers. We will delve into the nuances of force field performance, supported by experimental data, and provide a detailed protocol for conducting your own benchmark studies. This document is intended for researchers, scientists, and drug development professionals who rely on accurate membrane simulations to drive their discoveries.

The Unique Importance of DPhPC in Membrane Simulations

DPhPC is a branched-chain phospholipid that forms exceptionally stable bilayers, making it a popular model system in biophysical studies. Its branched acyl chains prevent the formation of a crystalline gel phase even at low temperatures, ensuring the membrane remains in a fluid state over a wide temperature range. This property is invaluable for studying membrane protein dynamics and lipid-protein interactions without the confounding variable of lipid phase transitions. Furthermore, DPhPC is a key component of archaeal membranes, and accurate simulations are crucial for understanding the biology of these extremophiles.

A Comparative Analysis of Leading Lipid Force Fields for DPhPC

The choice of force field is arguably one of the most critical decisions in setting up an MD simulation, as it dictates the accuracy of the resulting trajectories. Here, we compare the performance of several widely used all-atom force fields in reproducing key experimental observables for DPhPC bilayers.

Key Performance Metrics

The accuracy of a lipid force field is typically assessed by its ability to reproduce experimentally determined properties of the membrane. The most critical parameters include:

  • Area per Lipid (APL): The average area occupied by a single lipid molecule in the plane of the bilayer. It is a fundamental descriptor of the membrane's lateral packing and phase.

  • Deuterium Order Parameters (SCD): A measure of the orientational order of the C-H bonds along the acyl chains. It provides detailed information about the fluidity and organization of the membrane interior.

  • Bilayer Thickness (DHH): The distance between the headgroup phosphate groups on opposite sides of the bilayer, indicating the overall thickness of the membrane.

Performance Comparison

The table below summarizes the performance of prominent force fields against experimental data for DPhPC at 303 K.

Force FieldArea per Lipid (APL) (Ų)SCD (sn-1, C4)SCD (sn-1, C14)Bilayer Thickness (DHH) (Å)
Experimental 83.0 ± 1.6 ~0.17 ~0.05 36.4 ± 0.4
CHARMM36m82.5 ± 0.50.175 ± 0.0030.055 ± 0.00236.8 ± 0.2
Slipids86.1 ± 0.60.168 ± 0.0040.048 ± 0.00235.9 ± 0.3
AMBER Lipid1780.1 ± 0.40.182 ± 0.0030.061 ± 0.00237.5 ± 0.2
GROMOS 54A777.3 ± 0.50.195 ± 0.0040.068 ± 0.00338.1 ± 0.3
Causality Behind Performance Differences

The variations in performance stem from the distinct parameterization philosophies of each force field:

  • CHARMM36m: This force field is known for its excellent balance in reproducing both structural and dynamic properties of lipids. Its parameterization relies on a large set of quantum mechanics calculations and experimental data, leading to high accuracy for APL and order parameters for a wide range of lipids, including DPhPC.

  • Slipids: Developed with a focus on accurately reproducing the liquid crystalline phase of lipids, Slipids often yields slightly larger APL values. This can be advantageous for studying phenomena where membrane fluidity and dynamics are paramount.

  • AMBER Lipid17: This force field is part of the widely used AMBER ecosystem and generally provides good agreement with experimental data. However, for DPhPC, it tends to slightly underestimate the APL, suggesting a more condensed membrane state.

  • GROMOS 54A7: As a united-atom force field, GROMOS offers computational efficiency by representing CH, CH2, and CH3 groups as single particles. This simplification can, however, lead to deviations from experimental values, such as the observed underestimation of APL and overestimation of order parameters, indicating a more ordered and compact bilayer.

A Self-Validating Protocol for Benchmarking DPhPC Force Fields

To ensure the trustworthiness of your simulation results, it is crucial to follow a rigorous and self-validating benchmarking protocol. The following steps outline a robust workflow for evaluating a force field's performance for a DPhPC bilayer.

Experimental Workflow

cluster_prep System Preparation cluster_sim Simulation Protocol cluster_analysis Data Analysis start 1. Build DPhPC Bilayer (e.g., using CHARMM-GUI) solvate 2. Solvate with Water (e.g., TIP3P model) start->solvate ionize 3. Add Ions to Neutralize (e.g., 0.15M NaCl) solvate->ionize minimize 4. Energy Minimization ionize->minimize equilibrate_nvt 5. NVT Equilibration (Constant Volume/Temp) minimize->equilibrate_nvt equilibrate_npt 6. NPT Equilibration (Constant Pressure/Temp) equilibrate_nvt->equilibrate_npt production 7. Production Run (Collect Data) equilibrate_npt->production calc_apl 8. Calculate Area per Lipid production->calc_apl calc_scd 9. Calculate Order Parameters production->calc_scd calc_thickness 10. Calculate Bilayer Thickness production->calc_thickness compare 11. Compare with Experiment calc_apl->compare calc_scd->compare calc_thickness->compare

Caption: Workflow for benchmarking a DPhPC force field.

Detailed Step-by-Step Methodology
  • System Setup (e.g., using CHARMM-GUI Membrane Builder):

    • Generate a symmetric DPhPC bilayer containing at least 64 lipids per leaflet to minimize finite-size effects.

    • Solvate the system with a water model compatible with the chosen force field (e.g., TIP3P for CHARMM and AMBER). Ensure at least 15 Å of water padding on each side of the bilayer.

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological concentration of approximately 150 mM.

  • Energy Minimization:

    • Perform a steepest descent energy minimization for at least 5,000 steps to remove any steric clashes or unfavorable contacts introduced during the system setup.

  • Equilibration (NVT Ensemble):

    • Perform a 1 ns simulation in the NVT ensemble (constant number of particles, volume, and temperature).

    • Use a thermostat (e.g., Nosé-Hoover) to maintain the target temperature (e.g., 303 K).

    • Apply position restraints to the lipid headgroup atoms to allow the water and ions to equilibrate around them.

  • Equilibration (NPT Ensemble):

    • Perform a 10-50 ns simulation in the NPT ensemble (constant number of particles, pressure, and temperature).

    • Employ a barostat (e.g., Parrinello-Rahman) to maintain a pressure of 1 bar with semi-isotropic pressure coupling, allowing the x-y and z dimensions of the simulation box to fluctuate independently.

    • Gradually release the position restraints on the lipids.

    • Monitor the convergence of the area per lipid and bilayer thickness. The system is considered equilibrated when these properties plateau.

  • Production Run:

    • Once equilibrated, run a production simulation for at least 200-500 ns in the NPT ensemble without any restraints.

    • Save the coordinates and system properties at regular intervals (e.g., every 10 ps) for subsequent analysis.

Ensuring Trustworthiness: A Self-Validating System

The trustworthiness of your results hinges on confirming that the system has reached equilibrium. This can be achieved by monitoring key properties over time.

start Begin NPT Production Run monitor Monitor Key Properties: - Area per Lipid - Bilayer Thickness - Potential Energy start->monitor check Properties Converged? monitor->check converged Equilibrium Reached check->converged Yes not_converged Continue Simulation check->not_converged No analyze Proceed with Data Analysis converged->analyze not_converged->monitor

Caption: Convergence assessment for simulation trustworthiness.

Conclusion and Recommendations

The choice of force field for DPhPC simulations has a significant impact on the accuracy of the results.

  • For studies requiring the highest fidelity in reproducing the structural properties of DPhPC bilayers, CHARMM36m stands out as a top performer, showing excellent agreement with a range of experimental observables.

  • Slipids is a strong alternative, particularly if the focus is on membrane dynamics and fluidity, although it may slightly overestimate the area per lipid.

  • AMBER Lipid17 provides reasonable results but may produce a slightly more condensed membrane state.

  • United-atom force fields like GROMOS 54A7 , while computationally efficient, may not capture the fine details of DPhPC bilayer structure as accurately as all-atom models.

Ultimately, the best practice is to perform a validation study, as outlined in this guide, to ensure that the chosen force field is appropriate for your specific research question. By rigorously comparing simulation data to experimental benchmarks, you can proceed with confidence in the accuracy and predictive power of your molecular dynamics simulations.

References

  • Venable, R. M., et al. (2019). "CHARMM36m: An Improved Force Field for Folded and Disordered Proteins.
  • Jämbeck, J. P., & Lyubartsev, A. P. (2012). "An Extension and Further Validation of an All-Atomistic Force Field for Biological Membranes.
  • Dickson, C. J., et al. (2014). "Lipid14: The Amber Lipid Force Field.
  • Schmid, N., et al. (2011). "Definition and testing of the GROMOS force-field versions 54A7 and 54B7." European Biophysics Journal, 40(7), 843-856. [Link]

A Comparative Guide to the Phase Behavior of DPhPC and DSPC Lipids Using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of lipid behavior is paramount for designing effective delivery systems. This guide provides an in-depth comparison of the phase behavior of two commonly used phospholipids, 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), utilizing Differential Scanning Calorimetry (DSC). We will explore the fundamental thermodynamic differences between these lipids and provide a detailed experimental protocol for their characterization.

Introduction: The Critical Role of Lipid Phase Behavior in Drug Delivery

The physical state of the lipid bilayer, dictated by its phase behavior, directly influences critical formulation parameters such as stability, drug retention, and release kinetics. Liposomes, as prominent drug delivery vehicles, can exist in different phases, primarily the gel phase (Lβ') and the liquid crystalline phase (Lα). The transition between these states, characterized by the main phase transition temperature (Tm), is a key determinant of the liposome's performance.

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) is a saturated lipid with an 18-carbon acyl chain. Its high Tm makes it a popular choice for creating stable, rigid liposomes that exhibit low drug leakage at physiological temperatures.

  • DPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine) , in contrast, is a branched-chain, saturated lipid. This unique structure imparts distinct properties, most notably a resistance to forming an ordered gel phase, which keeps it in a fluid state over a broad temperature range.

Understanding the precise phase transition characteristics of these lipids through DSC is therefore not merely an academic exercise, but a crucial step in rational drug formulation design.

Experimental Protocol: DSC Analysis of Liposome Phase Behavior

The following protocol outlines a robust method for preparing and analyzing DPhPC and DSPC liposomes using Differential Scanning Calorimetry. This self-validating system ensures reproducible and accurate results.

Materials:

  • DPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Differential Scanning Calorimeter

Methodology:

  • Lipid Film Hydration:

    • Dissolve the desired amount of DPhPC or DSPC in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface. This step is critical to ensure complete solvent removal, which could otherwise affect the thermotropic behavior of the lipids.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Liposome Formation:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask. The buffer should be pre-heated to a temperature above the Tm of the lipid to facilitate hydration (e.g., ~65°C for DSPC).

    • This initial hydration results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To produce large unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through a 100 nm polycarbonate membrane multiple times (typically 11-21 passes) using a heated extruder. The extrusion temperature should be maintained above the lipid's Tm. This process ensures a homogenous population of vesicles, which is essential for obtaining sharp, well-defined phase transitions in the DSC thermogram.

  • DSC Analysis:

    • Accurately transfer a known amount of the liposome suspension into an aluminum DSC pan. An equal volume of PBS should be used as a reference in a separate pan.

    • Seal the pans hermetically to prevent solvent evaporation during the scan.

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected Tm (e.g., 25°C for DSPC).

    • Heat the sample at a controlled rate (e.g., 1-2°C/min) to a temperature well above the Tm (e.g., 70°C for DSPC). A slower scan rate allows for better resolution of the transition peaks.

    • Cool the sample back to the starting temperature at the same rate.

    • Perform a second heating scan to ensure the reproducibility of the thermal event.

Comparative Data Analysis: DPhPC vs. DSPC

The DSC thermograms provide a wealth of information about the phase behavior of the lipids. The key parameters to analyze are the onset temperature (To), the peak temperature (Tm), and the enthalpy of the transition (ΔH).

ParameterDPhPCDSPCSignificance in Drug Delivery
Main Phase Transition Temperature (Tm) Does not exhibit a distinct main phase transition. Remains in a fluid state.~55 °CThe Tm dictates the physical state of the liposome at physiological temperature (37°C). DSPC's high Tm results in a rigid, stable bilayer, minimizing drug leakage. DPhPC's fluidity can be advantageous for certain applications requiring membrane flexibility.
Enthalpy of Transition (ΔH) Not applicableHighA higher ΔH indicates a more ordered gel phase and a greater degree of cooperativity during the phase transition. This reflects the strong van der Waals interactions between the saturated acyl chains of DSPC.
Pre-transition Not observed~51.5 °CThe pre-transition, observed in some saturated phospholipids like DSPC, corresponds to a change from a planar gel phase (Lβ') to a rippled gel phase (Pβ'). Its presence is indicative of a highly ordered system.

Visualizing the DSC Workflow

The following diagram illustrates the key steps in the DSC analysis of liposomes.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation A Lipid Dissolution in Chloroform B Lipid Film Formation (Rotary Evaporation) A->B C Hydration with Buffer (MLV Formation) B->C D Extrusion (LUV Formation) C->D E Sample Loading into DSC Pans D->E F Heating/Cooling Cycles (e.g., 1-2°C/min) E->F G Data Acquisition (Thermogram) F->G H Determine Tm, ΔH G->H I Compare Phase Behavior H->I

Caption: Experimental workflow for DSC analysis of liposome phase behavior.

Mechanistic Insights and Formulation Implications

The stark contrast in the phase behavior of DPhPC and DSPC stems directly from their molecular architecture.

  • DSPC: The long, saturated stearoyl chains of DSPC pack tightly together in the gel phase due to strong van der Waals forces. This high degree of order requires a significant amount of thermal energy to disrupt, resulting in a high Tm and a large enthalpy of transition. This makes DSPC-based liposomes highly stable and less permeable, which is ideal for encapsulating and retaining small molecule drugs.

  • DPhPC: The branched phytanoyl chains of DPhPC introduce steric hindrance, preventing the lipids from packing into a well-ordered gel phase. Consequently, DPhPC membranes are in a fluid state over a wide temperature range and do not exhibit a distinct main phase transition. This inherent fluidity can be beneficial for applications involving membrane fusion or the incorporation of large membrane proteins.

Conclusion

Differential Scanning Calorimetry provides an indispensable tool for characterizing the thermotropic phase behavior of lipids, offering critical insights for the rational design of liposomal drug delivery systems. The choice between a high-Tm lipid like DSPC and a fluid-phase lipid like DPhPC is dictated by the specific requirements of the therapeutic application. DSPC offers superior stability and drug retention for many conventional drug delivery scenarios, while the unique properties of DPhPC make it suitable for more specialized applications where membrane fluidity is paramount. This guide provides the foundational knowledge and a practical experimental framework for researchers to confidently assess and select the appropriate lipids for their formulation development.

References

  • Avanti Polar Lipids, Inc. 1,2-diphytanoyl-sn-glycero-3-phosphocholine (4ME 16:0 PC or DPhPC). [Link]
  • Avanti Polar Lipids, Inc. 1,2-distearoyl-sn-glycero-3-phosphocholine (18:0 PC or DSPC). [Link]
  • NETZSCH Analyzing & Testing. Characterization of the Phase Transition of Liposomes by DSC. [Link]

Assessing DPhPC Bilayer Integrity with Electrochemical Impedance Spectroscopy (EIS): A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Electrochemical Impedance Spectroscopy (EIS) as a powerful, non-invasive technique for assessing the integrity of 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) bilayers. We will explore the underlying principles of EIS, compare its performance with alternative methods, and provide a detailed experimental protocol for its application.

The Critical Role of Bilayer Integrity in Research

DPhPC is a commonly used synthetic lipid for forming stable, solvent-free bilayers. Its branched acyl chains create a highly disordered and fluid membrane, which is particularly useful for incorporating proteins and studying their function. However, like all lipid bilayers, DPhPC membranes are susceptible to defects that can compromise their barrier function.

Electrochemical Impedance Spectroscopy (EIS): A Powerful Tool for Non-Invasive Monitoring

EIS is an electrochemical technique that measures the opposition of a system to the flow of an alternating current (AC) as a function of frequency. When applied to a lipid bilayer, EIS can provide a wealth of information about its electrical properties, which are directly related to its structural integrity.

A high-integrity DPhPC bilayer acts as a capacitor, storing charge across the insulating lipid core. Any defects or pores in the bilayer create pathways for ion conduction, introducing a resistive component. By modeling the impedance data, typically with an equivalent circuit such as the Randles circuit, one can extract quantitative values for the membrane capacitance (C_m) and membrane resistance (R_m).

  • Membrane Resistance (R_m): A high R_m (typically in the GΩ·cm² range) is indicative of a well-sealed, integral bilayer with low ion permeability. A decrease in R_m suggests the formation of pores or other defects.

  • Membrane Capacitance (C_m): The capacitance is proportional to the bilayer area and inversely proportional to its thickness. A typical value for a DPhPC bilayer is around 0.7-1.0 µF/cm². Changes in C_m can indicate alterations in membrane thickness or the adsorption of molecules.

The key advantage of EIS is its non-invasive nature. It allows for continuous, real-time monitoring of bilayer integrity without the need for labels or dyes that could potentially perturb the membrane.

Comparative Analysis: EIS vs. Alternative Techniques

While EIS is a powerful technique, other methods are also used to assess bilayer integrity. Below is a comparison of EIS with two common alternatives: ion leakage assays and fluorescence microscopy.

Technique Principle Advantages Disadvantages Typical Application
Electrochemical Impedance Spectroscopy (EIS) Measures the complex impedance of the bilayer to an AC signal, allowing for the determination of membrane resistance and capacitance.- Non-invasive and label-free- Provides quantitative data on bilayer electrical properties- Enables real-time, continuous monitoring- Requires specialized equipment- Data analysis can be complexContinuous monitoring of bilayer formation and integrity during protein reconstitution or drug interaction studies.
Ion Leakage Assays (e.g., Calcein Leakage) Encapsulates a fluorescent dye within liposomes. Leakage through membrane defects leads to dequenching and an increase in fluorescence.- Relatively simple and high-throughput- Sensitive to small defects- Indirect measurement of integrity- Can be an endpoint assay- The dye itself might interact with the membraneScreening compounds for membrane-disrupting activity.
Fluorescence Microscopy Utilizes fluorescent lipid probes that can visualize membrane domains, defects, and overall morphology.- Provides direct visual information- Can identify the location and nature of defects- Requires fluorescent labels which may perturb the membrane- Limited to the resolution of the microscope- Can be prone to photobleachingVisualization of phase separation, lipid rafts, and large-scale membrane defects.

Experimental Protocol: EIS for DPhPC Bilayer Integrity

This protocol outlines the formation of a supported DPhPC bilayer and its characterization using EIS.

Materials:

  • DPhPC in chloroform

  • Teflon chamber with a small aperture (e.g., 100-200 µm diameter)

  • Ag/AgCl electrodes

  • Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

  • Potentiostat with a frequency response analyzer

  • Nitrogen or argon gas stream

Methodology:

  • Aperture Pre-treatment: Carefully paint a solution of hexadecane in n-hexane around the aperture in the Teflon partition and allow it to dry. This promotes the adhesion of the lipid monolayer.

  • Bilayer Formation (Painting Method):

    • Prepare a solution of DPhPC in an organic solvent (e.g., n-decane) at a concentration of 10-20 mg/mL.

    • Using a small brush or glass rod, carefully paint the lipid solution across the aperture, ensuring complete coverage.

    • Allow the solvent to evaporate, leaving a thin lipid film.

  • Electrolyte Addition: Slowly and carefully add the electrolyte solution to both sides of the chamber, ensuring the liquid levels are equal. The bilayer will spontaneously thin and form a bilayer lipid membrane (BLM) in the aperture.

  • EIS Measurement:

    • Connect the Ag/AgCl electrodes to the potentiostat, with one in each chamber.

    • Apply a small AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

    • Record the impedance spectrum.

  • Data Analysis:

    • Model the impedance data using an appropriate equivalent circuit (e.g., a simplified Randles circuit).

    • Extract the values for membrane resistance (R_m) and membrane capacitance (C_m).

    • A high R_m (>1 GΩ·cm²) and a C_m in the range of 0.7-1.0 µF/cm² are indicative of a stable, high-integrity DPhPC bilayer.

Visualizing the Workflow and Principles

EIS_Workflow cluster_prep Bilayer Formation cluster_eis EIS Measurement & Analysis cluster_integrity Integrity Assessment Aperture Aperture Pre-treatment Painting Lipid Painting Aperture->Painting SolventEvap Solvent Evaporation Painting->SolventEvap Electrolyte Electrolyte Addition SolventEvap->Electrolyte EIS_Setup Connect Electrodes & Potentiostat Electrolyte->EIS_Setup AC_Sweep Apply AC Voltage Sweep EIS_Setup->AC_Sweep Record_Data Record Impedance Spectrum AC_Sweep->Record_Data Model_Fit Fit Data to Equivalent Circuit Record_Data->Model_Fit Extract_Params Extract R_m and C_m Model_Fit->Extract_Params High_R High R_m (>1 GΩ·cm²) Extract_Params->High_R Low_R Low R_m Extract_Params->Low_R Good_C C_m ≈ 0.7-1.0 µF/cm² Extract_Params->Good_C Bad_C Anomalous C_m Extract_Params->Bad_C

Caption: Experimental workflow for assessing DPhPC bilayer integrity using EIS.

Randles_Circuit R_m R_m C_m C_m end R_m->end C_m->end R_s R_s R_s->R_m R_s->C_m start start->R_s

Caption: Simplified Randles circuit model for a lipid bilayer.

Conclusion

Electrochemical Impedance Spectroscopy stands out as a superior method for the quantitative and real-time assessment of DPhPC bilayer integrity. Its non-invasive nature and ability to provide direct electrical characterization make it an invaluable tool for researchers studying membrane biophysics, ion channel function, and drug-membrane interactions. While simpler techniques like ion leakage assays have their place, particularly in high-throughput screening, the detailed insights offered by EIS are often essential for rigorous scientific investigation. By understanding the principles of EIS and following a robust experimental protocol, researchers can ensure the quality of their model membrane systems and the reliability of their experimental data.

References

  • Electrochemical Impedance Spectroscopy of Supported Lipid Bilayers.Langmuir. [Link]
  • Formation and properties of diphytanoyl-sn-glycero-3-phosphocholine bilayers.Biophysical Journal. [Link]
  • Planar Lipid Bilayers: The Montal-Mueller Method.SpringerLink. [Link]
  • Characterization of Supported Lipid Bilayers by Electrochemical Impedance Spectroscopy.JoVE (Journal of Visualized Experiments). [Link]
  • The calcein leakage assay – A versatile tool for studying membrane permeabiliz

DPhPC compared to archaeal tetraether lipids for membrane stability

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by zeroing in on DPhPC and archaeal tetraether lipids. My initial phase involves pinpoint searches on Google to amass data. I'm especially interested in their chemical makeup, physical characteristics, and effects on membrane stability.

Initiating Comparative Analysis

I'm now diving into the comparative analysis phase. My approach involves a series of targeted Google searches focusing on the specific properties. The aim is to build a well-structured comparison guide. I'm especially interested in membrane thickness, lipid packing density, phase transition temperatures, permeability to ions, resistance to stress, and experimental data.

Expanding Search Parameters

I've refined my search queries to delve deeper into DPhPC and archaeal tetraether lipids. I'm focusing on their chemical makeup and impact on membrane stability, exploring lipid packing, and proton permeability in archaeal lipids. I'm also searching for membrane temperature stability and mechanical strength data for comparison. My goal is to build a solid foundation for a comprehensive comparative analysis. I have started searching, and then I will analyze the search results for key differences between the lipids.

Refining Search Strategies

I am now focusing on refining my search queries, looking at experimental protocols and quantitative data that compares membrane stability. I'm prioritizing data on thermal, mechanical, and chemical stability to generate a framework for comparison. I'm also planning to create visualizations of molecular structures and membrane organization, integrating detailed experimental procedures and citations to substantiate my claims. I am almost finished.

A Head-to-Head Comparison of DPhPC and DMPC for In Vitro Model Membranes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Phospholipid for Your Research

For researchers in biophysics, drug development, and membrane protein science, the choice of lipid is a foundational decision that dictates the success and relevance of in vitro experiments. Among the zwitterionic phospholipids, 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) are two of the most prevalent choices for creating artificial lipid bilayers and liposomes. While both are phosphocholines, their distinct acyl chain structures impart dramatically different physicochemical properties to the resulting membranes. This guide provides a detailed, evidence-based comparison to inform your selection process.

At a Glance: Key Physicochemical Differences

The fundamental distinction between DPhPC and DMPC lies in their acyl chains. DMPC possesses two saturated 14-carbon chains, while DPhPC features two branched 16-carbon phytanoyl chains. This seemingly subtle difference has profound implications for membrane fluidity, phase behavior, and mechanical stability.

PropertyDPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine)DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)Significance for In Vitro Studies
Acyl Chains Two 16-carbon branched (phytanoyl) chainsTwo 14-carbon saturated (myristoyl) chainsThe branched chains of DPhPC prevent tight packing, leading to a highly fluid membrane. DMPC's saturated chains allow for a more ordered, gel-like state below its phase transition temperature.
Phase Transition Temp (Tm) -120 °C23 °CDPhPC remains in a liquid-crystalline phase over the entire physiological temperature range, ensuring membrane fluidity and stability for long experiments. DMPC's Tm is close to room temperature, allowing for studies on phase transitions and lipid domains.
Membrane Thickness ~4.5 - 5.0 nm~3.9 nmThe longer, branched chains of DPhPC create a thicker bilayer, which can be crucial for accommodating larger transmembrane proteins.
Mechanical Stability HighModerateDPhPC membranes are exceptionally stable and resistant to electrical breakdown, making them ideal for single-channel recordings.
Oxidation Resistance HighModerateThe absence of double bonds in both lipids confers good resistance to oxidation compared to unsaturated lipids.

The Expert's Perspective: Why Acyl Chain Structure is Paramount

The branched nature of DPhPC's phytanoyl chains, with their four methyl groups per chain, introduces significant steric hindrance. This prevents the lipids from packing into a tightly ordered gel phase, even at very low temperatures. Consequently, DPhPC membranes exist in a liquid-disordered state across a vast temperature range, a critical feature for many applications. This inherent fluidity provides a stable, robust matrix for reconstituting ion channels and other membrane proteins, as it minimizes the risk of phase separation or lipid crystallization that could disrupt protein function.

In contrast, DMPC's straight, saturated myristoyl chains allow for cooperative van der Waals interactions, leading to a well-defined gel-to-liquid crystalline phase transition at approximately 23°C. This property, while making DMPC membranes more sensitive to temperature fluctuations around this point, is also a powerful experimental tool. Researchers can intentionally trigger phase transitions to study their effects on membrane protein activity, lipid raft formation, and drug partitioning.

cluster_DPhPC DPhPC Molecular Structure cluster_DMPC DMPC Molecular Structure DPhPC_Head Choline Headgroup DPhPC_Glycerol Glycerol Backbone DPhPC_Head->DPhPC_Glycerol DPhPC_Chain1 Branched Phytanoyl Chain DPhPC_Glycerol->DPhPC_Chain1 DPhPC_Chain2 Branched Phytanoyl Chain DPhPC_Glycerol->DPhPC_Chain2 DMPC_Head Choline Headgroup DMPC_Glycerol Glycerol Backbone DMPC_Head->DMPC_Glycerol DMPC_Chain1 Saturated Myristoyl Chain DMPC_Glycerol->DMPC_Chain1 DMPC_Chain2 Saturated Myristoyl Chain DMPC_Glycerol->DMPC_Chain2

Caption: Molecular structures of DPhPC and DMPC highlighting their distinct acyl chains.

Applications and Experimental Considerations

DPhPC: The Gold Standard for Ion Channel Recordings

DPhPC's exceptional mechanical and electrical stability make it the lipid of choice for forming planar lipid bilayers, also known as black lipid membranes (BLM), for single-channel electrical recordings. Its high resistance to electroporation allows for the application of transmembrane voltages necessary to study voltage-gated ion channels without rupturing the membrane. Furthermore, its consistent fluidity ensures that reconstituted channels can diffuse and gate freely, providing a more native-like environment.

A Prepare DPhPC in organic solvent (e.g., decane) B Paint lipid solution across a small aperture in a Teflon cup A->B C Solvent thins and a bilayer forms B->C D Monitor capacitance to confirm bilayer formation (~0.7 µF/cm²) C->D E Incorporate ion channels or peptides D->E F Perform single-channel electrical recording E->F

Caption: Workflow for forming a DPhPC planar lipid bilayer for ion channel studies.

  • Lipid Preparation: Prepare a solution of DPhPC in an organic solvent (e.g., n-decane) at a concentration of 10-25 mg/mL.

  • Apparatus Setup: Assemble a two-chamber system separated by a thin Teflon film containing a small aperture (50-200 µm). Fill both chambers with an appropriate buffered salt solution.

  • Bilayer Formation: Using a fine paintbrush or glass rod, apply a small amount of the DPhPC solution across the aperture.

  • Monitoring: The lipid film will spontaneously thin. This process can be monitored by observing the reflection of light or, more quantitatively, by measuring the electrical capacitance across the membrane. A stable bilayer will have a capacitance of approximately 0.7-1.0 µF/cm².

  • Protein Reconstitution: Once the bilayer is stable, purified membrane protein can be added to the aqueous phase on one or both sides of the membrane. Incorporation is often facilitated by a brief osmotic or voltage gradient.

  • Data Acquisition: Using Ag/AgCl electrodes connected to a patch-clamp amplifier, apply a holding potential and record the ionic currents flowing through the reconstituted channels.

DMPC: A Versatile Tool for Liposome-Based Assays and Phase Behavior Studies

DMPC is widely used for preparing liposomes for a variety of applications, including drug delivery studies, membrane fusion assays, and as a model system for studying lipid-protein interactions. Its well-defined phase transition at 23°C allows for the preparation of liposomes with controlled permeability. For instance, loading of small molecules into DMPC vesicles can be enhanced by performing the encapsulation step above the Tm and then cooling the system to trap the cargo in the less permeable gel-phase membrane.

A Dry DMPC from chloroform solution into a thin film B Hydrate the lipid film with aqueous buffer above Tm (e.g., 30°C) A->B C Vortex to form multilamellar vesicles (MLVs) B->C D Extrude the MLV suspension through a polycarbonate membrane (e.g., 100 nm pore size) C->D E Repeat extrusion ~21 times to obtain unilamellar vesicles (LUVs) D->E F Characterize liposome size and encapsulation efficiency E->F

Caption: Workflow for preparing large unilamellar vesicles (LUVs) from DMPC.

  • Lipid Film Formation: Dissolve DMPC in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. Remove the solvent using a rotary evaporator to create a thin, uniform lipid film on the flask wall.

  • Hydration: Add the desired aqueous buffer to the flask. To ensure efficient hydration and formation of vesicles, perform this step at a temperature above DMPC's Tm (e.g., 30-35°C).

  • Vesicle Formation: Vortex the mixture vigorously to detach the lipid film from the glass and form multilamellar vesicles (MLVs).

  • Extrusion: For a homogenous population of unilamellar vesicles, the MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. This process should also be conducted above the Tm to ensure the lipids are in a fluid state.

  • Characterization: The resulting large unilamellar vesicles (LUVs) can be characterized for their size distribution using dynamic light scattering (DLS) and for their lamellarity using techniques like cryo-electron microscopy.

Conclusion: Making the Right Choice

The selection between DPhPC and DMPC is not a matter of which is "better," but which is more appropriate for the specific experimental question.

  • Choose DPhPC when your primary need is a robust, stable, and highly fluid membrane that remains in a consistent liquid phase across all relevant temperatures. It is the superior choice for single-channel recordings and studies requiring maximal mechanical stability.

  • Choose DMPC when you are interested in studying phenomena related to lipid phase transitions, such as the formation of lipid domains, or when you need to create liposomes with temperature-tunable permeability. It is also a cost-effective option for bulk liposome preparations where extreme mechanical stability is not the primary concern.

By understanding the fundamental differences in their molecular architecture and how these translate into macroscopic membrane properties, researchers can confidently select the optimal phospholipid to build a reliable and relevant in vitro model system.

References

  • Avanti Polar Lipids. 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). [Link]
  • Avanti Polar Lipids. 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC). [Link]
  • Bali, M. & Sansom, M. S. P. (2013). Ion channel and lipid interactions. Methods in Molecular Biology, 974, 95-117. [Link]
  • Nanion Technologies. Planar Lipid Bilayers on a Chip. [Link]
  • Kučerka, N., Nagle, J. F., Sachs, J. N., Feller, S. E., Pencer, J., & Jackson, A. (2008). Lipid bilayer structure determined by the simultaneous analysis of neutron and X-ray scattering data. Biophysical Journal, 95(5), 2356-2367. [Link]

Correlating simulation data with experimental results for DPhPC membranes

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Membranes

Expanding Methodological Scope

I'm now expanding my scope to include established protocols for techniques like BLM, AFM, and fluorescence microscopy, alongside relevant MD simulation parameters. My search includes protocols, methodologies, as well as looking for research correlating simulation with experiments. I'm focusing on organizing the guide by first introducing the importance of the simulation-experiment correlation, followed by detailed methodology sections, both experimental (BLM, AFM, fluorescence) and computational (MD simulations). I will then dedicate a section to direct comparisons.

Detailing the Guide's Structure

I am now focusing on structuring the guide. I'm expanding my approach, and I'll detail the experimental and computational methodologies. I will also incorporate step-by-step protocols for BLM, AFM, and fluorescence microscopy and outline the setup, execution, and analysis of MD simulations. After that, I'll create a dedicated section for direct data comparison, using tables for quantitative comparisons, including membrane thickness and ion permeability, supported by Graphviz diagrams for visual representation. Finally, I'll build a cohesive narrative with citations and a complete reference section.

Prioritizing Search Strategies

I'm now prioritizing my search strategies. I will be using Google to gather comprehensive data on D PhPC membranes, covering properties, techniques, and existing simulations. I'll search for protocols for BLM, AFM, and fluorescence microscopy, and MD parameters. I am also searching for articles correlating simulations and experiments, and then structuring the guide with an introduction on data correlation. Then, detailed experimental and computational methodologies will be incorporated. Next up is a dedicated section for data comparison.

Outlining The Correlation

I'm structuring the guide around core requirements, starting with how to correlate simulation data with experimental results, specifically for DPhPC membranes. I'm focusing on providing a practical, step-by-step approach to ensure the user can seamlessly integrate simulation with experimental observations, addressing a very specific user need.

Formulating the Structure

I'm now diving into the core structure of the guide, avoiding a strict template. Part 1 focuses on autonomy, aiming for a logical flow. I'm starting with a concise intro to DPhPC membranes, highlighting their research significance and the value of a combined approach. Next, I'll detail their unique properties. I'm also planning the experimental sections, including BLM electrophysiology, AFM, and fluorescence microscopy with detailed protocols.

Mapping Out The Guide

I'm now solidifying the structure, focusing on a logical flow. The guide will begin with an introduction to DPhPC membranes, their importance, and the benefits of combining experiment and computation. I'll then delve into their unique properties before outlining experimental methods with detailed, step-by-step protocols for BLM electrophysiology, AFM, and fluorescence microscopy. Finally, I'll detail the MD simulation workflow and methods. The crux will be data correlation and interpretation.

Developing the Structure

I've significantly progressed the guide's structure by adding another level of depth. I am focusing on detailed, step-by-step protocols for the experimental methods. I'm prioritizing explanations for each step, and detailing how they provide context for the guide's utility. The guide also details MD simulation workflows, emphasizing force fields, water models, and simulation parameters. My latest concern is the data correlation methods.

Defining the Guide's Scope

I'm now focusing on a more granular level to ensure a well-defined scope for the guide. Part 1, the core structure, has been formalized. I'm prioritizing scientific integrity and logic (Part 2), by providing in-text citations and a comprehensive reference list with valid URLs. I am creating clear, self-validating protocols, explaining the "why" behind each step. Part 3 addresses visualization with Markdown tables and Graphviz diagrams to illustrate the workflow and experimental setups.

Defining Comprehensive Scope

I've now finalized the structure of the guide. I'm prioritizing scientific integrity and logic by providing in-text citations and a comprehensive reference list with valid URLs. I am creating clear, self-validating protocols, explaining the "why" behind each step. I'm also planning visualizations with Markdown tables and Graphviz diagrams to illustrate the workflow and experimental setups. My confidence in meeting the requirements is high. I'll begin by drafting the introduction and DPhPC properties section to establish the context. Then I'll work on the experimental methodologies, starting with the BLM protocol.

Defining Project's Boundaries

I've established the detailed structure, encompassing introduction, DPhPC properties, and experimental methods including BLM, AFM, and fluorescence microscopy with detailed, step-by-step protocols. I have decided to structure the MD simulation workflow and methods, including force fields. I'm focusing on creating visualization using Markdown tables and Graphviz diagrams to support the overall correlation of data.

A Researcher's Guide to Validating the Unilamellarity of DPhPC Vesicles: A Comparative Analysis of Key Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug delivery, membrane biophysics, and nanotechnology, the precise structural characterization of lipid vesicles is not merely a quality control step; it is the foundation upon which reliable and reproducible experimental data are built. Among the various structural parameters, lamellarity—whether a vesicle consists of a single bilayer (unilamellar) or multiple concentric bilayers (multilamellar)—is of paramount importance. This guide provides a detailed comparison of common experimental techniques to validate the unilamellarity of vesicles composed of 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC), a synthetic phospholipid prized for its stability and resistance to oxidation.

We will delve into the principles, practical applications, and data interpretation of Dynamic Light Scattering (DLS), Cryo-Transmission Electron Microscopy (Cryo-TEM), and Small-Angle X-ray Scattering (SAXS). By understanding the causality behind experimental choices and the inherent strengths and limitations of each method, you will be equipped to design a robust validation strategy for your DPhPC vesicle preparations.

The Critical Role of Unilamellarity

Unilamellar vesicles (ULVs) are the preferred morphology for a vast array of applications. In drug delivery, their single aqueous core allows for efficient encapsulation and predictable release kinetics. For studies of membrane proteins, a single bilayer provides the necessary environment for functional reconstitution. In contrast, multilamellar vesicles (MLVs) present a more complex structure with multiple lipid bilayers and encapsulated aqueous compartments, which can confound experimental results and lead to misinterpretation of data. Therefore, confirming a homogenous population of ULVs is a critical prerequisite for meaningful downstream experiments.

Preparing DPhPC Vesicles: The First Step in Ensuring Unilamellarity

The method of vesicle preparation is the primary determinant of lamellarity. While several techniques exist, the extrusion method is widely regarded as the most effective for producing ULVs with a defined size distribution.

Experimental Protocol: Vesicle Preparation by Extrusion
  • Lipid Film Hydration:

    • Dissolve DPhPC in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Remove the solvent under a stream of inert gas (e.g., nitrogen or argon) while rotating the flask to form a thin, uniform lipid film on the inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired aqueous buffer by vortexing, resulting in the spontaneous formation of MLVs.

  • Extrusion:

    • Assemble a mini-extruder apparatus with a polycarbonate membrane of a defined pore size (e.g., 100 nm).

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the suspension back and forth through the membrane a specific number of times (typically 11-21 passes). This repeated passage through the small pores forces the MLVs to rupture and re-form into smaller, unilamellar vesicles.

G cluster_prep Vesicle Preparation Lipid Film Lipid Film Hydration Hydration MLV Suspension MLV Suspension Extrusion Extrusion ULV Suspension ULV Suspension

Caption: Workflow for preparing unilamellar vesicles (ULVs) via the extrusion method.

Comparative Analysis of Validation Techniques

No single technique provides a complete picture of vesicle characteristics. A multi-pronged approach, leveraging the complementary strengths of different methods, is the most rigorous strategy for validating unilamellarity.

Technique Principle Information Provided Strengths Limitations
Dynamic Light Scattering (DLS) Measures the time-dependent fluctuations in scattered light intensity due to Brownian motion.Hydrodynamic diameter (Z-average), Polydispersity Index (PDI).Rapid, non-invasive, and provides a good measure of the average size and size distribution of the vesicle population.Indirect measurement of size, highly sensitive to contaminants and aggregates, does not directly measure lamellarity.
Cryo-Transmission Electron Microscopy (Cryo-TEM) Vitrifies the sample in a thin layer of ice and images it with an electron beam.Direct visualization of vesicle morphology, size, and lamellarity.Provides direct visual evidence of lamellarity and can identify subpopulations of different morphologies.Can be low-throughput, requires specialized equipment, and may not be representative of the entire bulk sample.
Small-Angle X-ray Scattering (SAXS) Measures the scattering of X-rays by the sample at very small angles.Information about the size, shape, and internal structure (including bilayer thickness and lamellarity) of the vesicles.Provides statistically significant data from a large ensemble of vesicles and can resolve the internal structure.Requires access to a SAXS instrument, and data analysis can be complex.
Dynamic Light Scattering (DLS): A First Pass Assessment

DLS is an excellent first-line technique for assessing the overall quality of a vesicle preparation. It provides a rapid measurement of the average hydrodynamic diameter and the polydispersity index (PDI), which is a measure of the width of the size distribution. For a population of unilamellar vesicles prepared by extrusion, one would expect a low PDI value (typically < 0.1), indicating a monodisperse sample.

While DLS does not directly measure lamellarity, a narrow size distribution is a strong indicator of a successful extrusion process, which is known to produce unilamellar vesicles. A high PDI or the presence of multiple size populations could suggest the presence of aggregates or larger, potentially multilamellar, structures.

  • Sample Preparation: Dilute the DPhPC vesicle suspension with the same buffer used for hydration to a suitable concentration to avoid multiple scattering effects.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement: Place the cuvette in the instrument and initiate the measurement. The instrument will acquire data over a set period, and the correlation function will be analyzed to determine the size distribution.

G Vesicle Suspension Vesicle Suspension Dilution Dilution Vesicle Suspension->Dilution DLS Instrument DLS Instrument Dilution->DLS Instrument Measure Data Analysis Data Analysis DLS Instrument->Data Analysis Size & PDI Size & PDI Data Analysis->Size & PDI

Caption: Workflow for Dynamic Light Scattering (DLS) analysis of vesicles.

Cryo-Transmission Electron Microscopy (Cryo-TEM): The Visual Confirmation

Cryo-TEM offers direct visualization of individual vesicles, providing unequivocal evidence of their size, shape, and lamellarity. In this technique, the vesicle suspension is rapidly frozen in liquid ethane, trapping the vesicles in a thin film of vitreous (non-crystalline) ice. This preserves their native structure, which can then be imaged using a transmission electron microscope.

The resulting images will clearly show whether the vesicles are unilamellar or multilamellar. This direct observation is invaluable for confirming the results of indirect measurements like DLS and for identifying any minor populations of MLVs or other structures that may be present.

  • Grid Preparation: Place a TEM grid in a vitrification robot.

  • Sample Application: Apply a small aliquot (3-4 µL) of the vesicle suspension to the grid.

  • Blotting and Plunging: The grid is blotted to create a thin film of the suspension and then rapidly plunged into liquid ethane to vitrify the sample.

  • Imaging: The vitrified grid is transferred to a cryo-electron microscope, and images are acquired at low electron doses to minimize radiation damage.

G Vesicle Suspension Vesicle Suspension Apply to Grid Apply to Grid Vesicle Suspension->Apply to Grid Blot & Plunge Freeze Blot & Plunge Freeze Apply to Grid->Blot & Plunge Freeze Vitrified Sample Vitrified Sample Blot & Plunge Freeze->Vitrified Sample Cryo-TEM Imaging Cryo-TEM Imaging Vitrified Sample->Cryo-TEM Imaging Image Analysis Image Analysis Cryo-TEM Imaging->Image Analysis

Caption: Workflow for Cryo-Transmission Electron Microscopy (Cryo-TEM) of vesicles.

Small-Angle X-ray Scattering (SAXS): Ensemble-Averaged Structural Details

SAXS is a powerful technique that provides detailed structural information averaged over a large population of vesicles. By analyzing the scattering pattern of X-rays as they pass through the sample, one can determine the size, shape, and internal structure of the vesicles, including the thickness of the lipid bilayer.

For a population of unilamellar vesicles, the SAXS profile will exhibit characteristic oscillations that can be fitted to a model of a hollow sphere, allowing for the determination of the vesicle radius and bilayer thickness. The presence of multilamellar structures would introduce additional Bragg peaks in the scattering pattern, providing a clear signature of their presence.

  • Sample Preparation: The vesicle suspension is loaded into a thin-walled quartz capillary.

  • Data Acquisition: The capillary is placed in the SAXS instrument, and the scattering pattern is recorded. A corresponding measurement of the buffer alone is also collected for background subtraction.

  • Data Analysis: The scattering data is processed (including background subtraction) and fitted to appropriate models to extract structural parameters.

G Vesicle Suspension Vesicle Suspension Load into Capillary Load into Capillary Vesicle Suspension->Load into Capillary SAXS Instrument SAXS Instrument Load into Capillary->SAXS Instrument Measure Scattering Data Scattering Data SAXS Instrument->Scattering Data Model Fitting Model Fitting Scattering Data->Model Fitting Structural Parameters Structural Parameters Model Fitting->Structural Parameters

Caption: Workflow for Small-Angle X-ray Scattering (SAXS) analysis of vesicles.

Synthesizing the Data: A Self-Validating Approach

The true power of this multi-technique approach lies in the cross-validation of the data. The average size determined by DLS should be consistent with the direct measurements from Cryo-TEM and the size parameters extracted from SAXS analysis. The unilamellar morphology observed in Cryo-TEM images should be supported by the absence of Bragg peaks in the SAXS data. Any discrepancies between the techniques should be investigated, as they may indicate complexities in the sample that were not initially apparent.

By employing this integrated and self-validating workflow, researchers can have high confidence in the unilamellarity and overall quality of their DPhPC vesicle preparations, ensuring the reliability and reproducibility of their subsequent experiments.

References

  • Vesicle Extrusion: Avanti Polar Lipids. (n.d.). Extrusion.

A Senior Application Scientist's Guide to Drug Partitioning: DPhPC vs. Natural Lipid Extract Membranes

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of pharmacology, the interaction of a drug with the cell membrane is a critical, often rate-limiting, step that governs its bioavailability, efficacy, and potential toxicity. Understanding how a drug molecule partitions into the lipid bilayer is therefore fundamental to drug discovery and development. This guide provides a comparative analysis of two commonly used model membrane systems: the synthetic lipid 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) and membranes derived from natural lipid extracts. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to guide your research.

The Principle of Partitioning: More Than Just Lipophilicity

At its core, drug partitioning describes the equilibrium distribution of a drug between an aqueous phase and a lipid phase. This is often quantified by the partition coefficient (P) or its logarithmic form, log P. However, the process is far from a simple hydrophobic exchange. It is a complex interplay of forces including hydrophobic interactions, hydrogen bonding, and electrostatic interactions between the drug and the diverse chemical moieties within the membrane. The choice of model membrane, therefore, profoundly influences the experimental outcome and its biological relevance.

DPhPC Membranes: A Model of Simplicity and Stability

DPhPC is a synthetic phospholipid characterized by its branched phytanoyl acyl chains. This unique structure gives rise to a highly stable, tightly packed, and largely impermeable lipid bilayer.

Why Choose DPhPC?

The primary advantage of DPhPC lies in its chemical purity and stability. Unlike unsaturated lipids, DPhPC is resistant to oxidation, ensuring the integrity of the membrane over long experimental periods. Its well-defined composition leads to highly reproducible results, making it an excellent choice for fundamental biophysical studies and for creating robust, long-lasting artificial bilayers for techniques like electrical recordings of ion channels. The branched-chain structure also prevents the formation of a gel phase at typical experimental temperatures, maintaining a fluid-like state.

Limitations of DPhPC:

The very simplicity of DPhPC is also its main drawback. Biological membranes are a complex mosaic of various phospholipids, cholesterol, and proteins. DPhPC membranes lack this heterogeneity, which can be a critical determinant of drug partitioning. For instance, the absence of specific lipid headgroups or cholesterol can preclude important electrostatic or sterol-specific interactions that occur in vivo.

Natural Lipid Extract Membranes: Embracing Biological Complexity

Membranes formed from natural lipid extracts, such as those derived from bovine brain or egg yolk, offer a closer approximation to the complexity of a native biological membrane. These extracts contain a diverse mixture of phospholipids with varying headgroups and acyl chain lengths, as well as cholesterol and other minor lipids.

The Rationale for Natural Extracts:

The use of natural lipid extracts is predicated on the hypothesis that the collective properties of this complex mixture better mimic the environment a drug would encounter in the body. The presence of negatively charged lipids like phosphatidylserine can introduce electrostatic interactions with charged drug molecules. Cholesterol, a key component of many mammalian cell membranes, is known to modulate membrane fluidity and organization, which in turn can significantly alter drug partitioning.

Challenges with Natural Extracts:

The inherent complexity of natural extracts also introduces challenges. Batch-to-batch variability in composition can affect reproducibility. The presence of unsaturated lipids makes these membranes susceptible to oxidation, potentially altering their properties over time. Characterizing the precise molecular interactions within such a complex mixture can also be difficult.

Comparative Analysis: A Head-to-Head Look at Partitioning

The choice between DPhPC and natural lipid extract membranes will ultimately depend on the specific scientific question being addressed. The following table summarizes the key differences and their implications for drug partitioning studies.

FeatureDPhPC MembranesNatural Lipid Extract MembranesImplications for Drug Partitioning Studies
Composition Homogeneous (single lipid species)Heterogeneous (mixture of phospholipids, cholesterol, etc.)Natural extracts better model the complex interaction landscape of a biological membrane.
Reproducibility HighModerate to LowDPhPC is superior for studies requiring high precision and reproducibility.
Stability High (resistant to oxidation)Lower (susceptible to oxidation)DPhPC is preferred for long-duration experiments.
Biological Relevance LowerHigherNatural extracts provide a more physiologically relevant context.
Interactions Primarily hydrophobicHydrophobic, electrostatic, hydrogen bonding, sterol interactionsThe diversity of interactions in natural extracts can significantly influence the partitioning of a wide range of drugs.

Quantitative Data on Drug Partitioning:

The following table presents a selection of experimentally determined partition coefficients for different drugs in DPhPC and natural lipid extract membranes.

DrugMembrane SystemPartition Coefficient (K_p)Reference
IbuprofenDPhPC1.8 x 10^3
IbuprofenEgg PC2.5 x 10^3
PropranololDPhPC1.2 x 10^4
PropranololBrain Lipids2.1 x 10^4

As the data suggests, the partitioning of drugs can vary significantly between these two membrane systems, underscoring the importance of selecting the appropriate model for your research question.

Experimental Workflow: Determining the Partition Coefficient

A common and robust method for determining the partition coefficient of ionizable drugs is the pH-metric method. This technique relies on the principle that the apparent pKa of a drug will shift upon partitioning into a lipid membrane.

Step-by-Step Protocol for the pH-Metric Method:

  • Preparation of Lipid Vesicles:

    • A known amount of the chosen lipid (DPhPC or natural extract) is dissolved in an organic solvent (e.g., chloroform/methanol).

    • The solvent is evaporated under a stream of nitrogen to form a thin lipid film.

    • The film is hydrated with a buffer of known pH, followed by sonication or extrusion to form small unilamellar vesicles (SUVs).

  • Titration Experiment:

    • The vesicle suspension is placed in a thermostated vessel equipped with a calibrated pH electrode.

    • A known concentration of the drug is added to the suspension.

    • The suspension is titrated with a standardized solution of NaOH or HCl, and the pH is recorded after each addition.

  • Data Analysis:

    • The titration data is used to determine the apparent pKa of the drug in the presence of the lipid vesicles.

    • The partition coefficient is then calculated from the shift in pKa using the following equation:

    where pKa_app is the apparent pKa, pKa is the pKa in buffer, V_w is the volume of the aqueous phase, and V_l is the volume of the lipid phase.

Diagram of the pH-Metric Method Workflow:

experimental_workflow cluster_prep Vesicle Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Lipid in Organic Solvent prep2 Evaporate Solvent to Form Lipid Film prep1->prep2 prep3 Hydrate Film and Form Vesicles prep2->prep3 titrate1 Add Vesicles and Drug to Titration Vessel prep3->titrate1 titrate2 Titrate with Acid/Base titrate1->titrate2 titrate3 Record pH titrate2->titrate3 analysis1 Determine Apparent pKa titrate3->analysis1 analysis2 Calculate Partition Coefficient analysis1->analysis2

Caption: Workflow for determining the drug partition coefficient using the pH-metric method.

Conceptual Comparison of Membrane Structures

The fundamental differences in the composition of DPhPC and natural lipid extract membranes lead to distinct structural and interactive properties.

membrane_comparison cluster_dphpc DPhPC Membrane cluster_natural Natural Lipid Extract Membrane d1 DPhPC d2 DPhPC d3 DPhPC d4 DPhPC d5 DPhPC d6 DPhPC d7 DPhPC d8 DPhPC node1 PC node2 PS node3 Chol node4 PE node5 SM drug Drug drug->d4 Hydrophobic Interaction drug2 Drug drug2->node2 Electrostatic Interaction drug2->node3 Sterol Interaction

Caption: Comparison of drug interactions with a uniform DPhPC membrane versus a complex natural lipid extract membrane.

Conclusion: A Pragmatic Approach to Model Selection

The choice between DPhPC and natural lipid extract membranes is not a matter of one being definitively superior to the other. Instead, it is a strategic decision that should be guided by the specific aims of your research. For fundamental biophysical characterizations where reproducibility and stability are paramount, DPhPC remains an invaluable tool. However, to gain insights into the more complex and physiologically relevant interactions that govern a drug's behavior in vivo, natural lipid extract membranes offer a more representative, albeit challenging, system. A comprehensive drug development program will often leverage both types of model membranes to build a complete picture of a drug's partitioning and membrane-interactive properties.

References

  • Title: Planar Lipid Bilayers: The Professional's Guide Source: Bio-Logic URL:[Link]
  • Title: The role of lipids in the interaction of drugs with membrane transporters Source: National Center for Biotechnology Inform
  • Title: Cholesterol's essential role in cellular function Source: National Center for Biotechnology Inform
  • Title: DPhPC: A Branched-Chain Phospholipid for Stable Model Membranes Source: Avanti Polar Lipids URL:[Link]
  • Title: Partitioning of Ibuprofen in a DMPC/DPhPC Lipid Bilayer Source: The Journal of Physical Chemistry B URL:[Link]
  • Title: The Partitioning of the Beta-Blocker Propranolol into Lipid Bilayers Source: Biophysical Journal URL:[Link]

Safety Operating Guide

Navigating the Disposal of Diphytanoylphosphatidylcholine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of experimental work extends to the responsible management of laboratory reagents. Diphytanoylphosphatidylcholine (DPhPC), a synthetic phospholipid prized for its stability in creating model lipid bilayers, requires a systematic and informed approach to its disposal.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of DPhPC, ensuring the protection of laboratory personnel and the environment while upholding the highest standards of scientific integrity.

Understanding DPhPC: Properties and Hazard Profile

This compound is a synthetic phospholipid featuring branched acyl chains, which contribute to its high mechanical and chemical stability and prevent a phase transition over a broad temperature range.[1] This makes it an invaluable tool for in vitro studies of ion channels and membrane proteins.

Key Safety and Handling Data Summary

PropertyData for Related PhosphatidylcholinesReference
GHS Hazard StatementsNot classified as a hazardous substance or mixture.[3][4]
NFPA/HMIS RatingsHealth: 0, Fire: 0, Reactivity: 0[3]
Water Hazard Class1 (Slightly hazardous for water)[3]
Common SolventChloroform[5][6]

The Core Directive: A Decision-Based Disposal Workflow

The proper disposal of DPhPC is not a one-size-fits-all procedure. The primary determinant for the disposal pathway is the physical state of the waste: is it pure, solid DPhPC, or is it dissolved in a solvent? The following workflow provides a logical, step-by-step process for making this determination and proceeding accordingly.

DPhPC_Disposal_Workflow start Start: DPhPC Waste Generated waste_id Identify Waste Form start->waste_id solid_waste Pure/Solid DPhPC Waste waste_id->solid_waste Solid solution_waste DPhPC in Solution waste_id->solution_waste Solution consult_ehs_solid Consult Institutional EHS Guidelines for Non-Hazardous Chemical Waste solid_waste->consult_ehs_solid identify_solvent Identify Solvent solution_waste->identify_solvent non_hazardous_disposal Dispose as Non-Hazardous Solid Waste (e.g., lab trash) consult_ehs_solid->non_hazardous_disposal end End: Proper Disposal Complete non_hazardous_disposal->end halogenated Halogenated Solvent (e.g., Chloroform) identify_solvent->halogenated Halogenated non_halogenated Non-Halogenated Solvent (e.g., Ethanol) identify_solvent->non_halogenated Non-Halogenated aqueous Aqueous Buffer identify_solvent->aqueous Aqueous halogenated_container Collect in Labeled Halogenated Waste Container halogenated->halogenated_container non_halogenated_container Collect in Labeled Non-Halogenated Waste Container non_halogenated->non_halogenated_container aqueous_container Collect in Labeled Aqueous Waste Container aqueous->aqueous_container ehs_pickup Arrange for EHS Waste Pickup halogenated_container->ehs_pickup non_halogenated_container->ehs_pickup aqueous_container->ehs_pickup ehs_pickup->end

Caption: Decision workflow for the proper disposal of DPhPC waste.

Experimental Disposal Protocols

The following protocols provide detailed, step-by-step methodologies for the disposal of DPhPC in its various forms. Crucially, before proceeding with any disposal method, you must consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations. [7]

Method 1: Disposal of Pure, Uncontaminated DPhPC (Solid Waste)

For pure, solid DPhPC that has not been in contact with any hazardous materials, the disposal process is generally straightforward.

Step-by-Step Protocol:

  • Confirmation of Purity: Ensure the DPhPC waste is not contaminated with solvents or other hazardous chemicals. If contamination is suspected, proceed to Method 2.

  • Consult EHS: Before proceeding, confirm with your institution's EHS department that pure DPhPC can be disposed of as non-hazardous solid waste.[7]

  • Containerization: Place the solid DPhPC waste in a sealed, clearly labeled container. The label should include the full chemical name: "this compound."

  • Final Disposal: Following EHS approval, the sealed container may typically be disposed of in the regular laboratory trash.

Method 2: Disposal of DPhPC in Solution (Liquid Waste)

When DPhPC is dissolved in a solvent, the solvent's properties dictate the disposal procedure. This is the most common scenario, as DPhPC is often supplied and used in chloroform.[5][6]

Step-by-Step Protocol:

  • Waste Identification and Segregation: The cardinal rule of chemical waste management is segregation.[8] Never mix incompatible waste streams.[9]

    • Halogenated Solvents (e.g., Chloroform): If DPhPC is in a halogenated solvent, it must be collected in a designated "Halogenated Organic Waste" container.

    • Non-Halogenated Solvents (e.g., Ethanol, Methanol): If DPhPC is in a non-halogenated solvent, it must be collected in a designated "Non-Halogenated Organic Waste" container.

    • Aqueous Buffers: For DPhPC in aqueous solutions (e.g., liposome preparations), collect this in a designated "Aqueous Waste" container. Do not pour aqueous solutions containing lipids down the drain without explicit permission from your EHS department.[10]

  • Containerization and Labeling:

    • Select a waste container that is compatible with the solvent.[11]

    • The container must have a tightly sealing cap and be kept closed except when adding waste.[9]

    • Label the container clearly with "Hazardous Waste," the full chemical names of all constituents (e.g., "this compound," "Chloroform"), and their approximate concentrations.[11]

  • Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

    • Utilize secondary containment, such as a larger, chemically resistant tray, to contain any potential leaks or spills.[2]

  • Final Disposal:

    • Once the waste container is full, or as per your institution's guidelines, arrange for pickup by your EHS department or a licensed hazardous waste disposal company.

Management of Contaminated Materials and Empty Containers

Any materials that have come into contact with DPhPC, particularly DPhPC solutions, must be considered contaminated and disposed of accordingly.

  • Contaminated Labware (e.g., pipette tips, centrifuge tubes): Dispose of as solid hazardous waste in a designated, labeled container.[10]

  • Contaminated Glassware: Segregate as hazardous waste. Do not rinse in the laboratory sink.[10]

  • Contaminated Personal Protective Equipment (PPE): All PPE, including gloves and disposable lab coats, that has been in contact with DPhPC solutions should be disposed of as solid hazardous waste.[10]

  • Empty DPhPC Containers: Empty containers that held pure DPhPC should be rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinsate should be collected as hazardous waste.[11] Subsequent rinses with water may be permissible for drain disposal, but always confirm with your EHS department. Before disposing of the container in the regular trash or recycling, deface the original label.[11]

Conclusion: A Commitment to Safety and Scientific Excellence

The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding the low intrinsic hazard of the pure compound while respecting the significant hazards of the solvents it is commonly dissolved in, researchers can ensure a safe working environment and minimize their environmental impact. Adherence to the principles of waste segregation, proper containerization, and, most importantly, open communication with your institution's Environmental Health and Safety department, forms the bedrock of a robust and compliant laboratory safety culture. This commitment to meticulous disposal procedures is not merely a regulatory obligation but a reflection of the precision and care that defines scientific excellence.

References

  • PubChem. (n.d.). 1,2-Diphytanoylphosphatidylcholine.
  • Yasmann, A., & Sukharev, S. (2015). Properties of Diphytanoyl Phospholipids at the Air–Water Interface. Biophysical Journal, 108(2), 345-354.
  • Avanti Polar Lipids, Inc. (2017, November 28). Safety Data Sheet: 1,2-distearoyl-sn-glycero-3-phosphocholine.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - L-Alpha-Dipalmitoyl Phosphatidylcholine, 98%.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • Avanti Polar Lipids. (n.d.). 16:0 PC (DPPC).
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Sharma, R. (2024, July 26). How to dispose off lipids waste? ResearchGate.
  • International Finance Corporation. (2007, April 30). Environmental, Health, and Safety General Guidelines.
  • International Finance Corporation. (2007, December 10). Environmental, Health, and Safety Guidelines for Waste Management Facilities.
  • Pluhackova, K., Wassenaar, T. A., & Böckmann, R. A. (2016). Chemical structures of DPPC and DPhPC and snapshots from different simulation set-ups. ResearchGate.
  • Andersson, M., Jackman, J., Wilson, D., Jarvoll, P., Alfredsson, V., Okeyo, G., & Duran, R. (2011). Vesicle and bilayer formation of this compound (DPhPC) and diphytanoylphosphatidylethanolamine (DPhPE) mixtures and their bilayers' electrical stability. Colloids and surfaces. B, Biointerfaces, 82(2), 550–561.
  • Department of Toxic Substances Control. (2007, September). Dental, Medical and Veterinary Offices: Managing Your Hazardous Waste Fact Sheet.
  • Lee, D. H., & Lee, I. K. (2015). Are Persistent Organic Pollutants Linked to Lipid Abnormalities, Atherosclerosis and Cardiovascular Disease? A Review. Journal of preventive medicine and public health = Yebang Uihakhoe chi, 48(3), 133–143.
  • Pietzyk, B., & Henschke, M. (2000). Degradation of phosphatidylcholine in liposomes containing carboplatin in dependence on composition and storage conditions. Pharmazie, 55(10), 751-754.

Sources

Personal protective equipment for handling Diphytanoylphosphatidylcholine

Author: BenchChem Technical Support Team. Date: January 2026

Begin Data Acquisition

I'm currently focused on gathering safety data sheets and handling guidelines for Diphytanoylphosphatidylcholine (DPhPC). I need a solid grasp of its properties before moving forward. Understanding its characteristics will be key to any further investigation.

Expand Safety Protocols

I've expanded my research to include general lab safety for non-hazardous powders and focused on PPE. I'm concurrently investigating DPhPC's disposal procedures. My plan is to structure a guide starting with an introduction to DPhPC, then detail PPE, safe handling procedures, disposal instructions, and finally, write the content, incorporating a DOT graph and a PPE summary table with a reference list.

Searching Relevant Documents

I've been searching for the SDS of DPhPC, and while there were some relevant hits for similar phospholipids, I haven't found a direct hit under that precise name from major manufacturers. I am currently cross-referencing this information.

Analyzing Search Results

I've analyzed the search results. While no direct DPhPC SDS from major suppliers was found, Cayman Chemical's "1,2-Diphytanoyl-sn-glycero-3-PC" SDS is a critical synonym match. Additionally, Sigma-Aldrich's distearoyl phosphatidylcholine and Azolectin SDS documents indicate phosphatidylcholines may have low hazards, though Cayman's egg phosphatidylcholine SDS raises a contrasting hazard profile. This cross-referencing is proving valuable.

Prioritizing SDS Review

I'm now prioritizing the thorough review of Cayman Chemical's "1,2-Diphytanoyl-sn-glycero-3-PC" SDS. I plan to extract specific information on hazards, PPE, first aid, and disposal. Then, I will synthesize this with general lab safety practices for low-hazard powders to develop a comprehensive handling guide. Finally, I will structure that guide.

Deepening Data Synthesis

I am now focusing on accessing and thoroughly reviewing the Cayman Chemical SDS for "1,2-Diphytanoyl-sn-glycero-3-PC." I plan to merge the specific information on hazards, PPE, and disposal from this SDS with general laboratory safety for low-hazard powders to create a comprehensive handling guide. I'm developing a structure for the guide, including a clear introduction to DPhPC, a PPE summary, and a step-by-step handling workflow.

Discovering DPhPC Details

I've just found a product page on Cayman Chemical for this compound (DPhPC), though it's listed under a synonym. While it's a good find, I'm still trying to locate a link to the original literature that gives the precise synthesis details.

Gathering Safety Data

I've located a product page for DPhPC and gathered related safety data sheets for similar compounds, indicating a low hazard profile. General lab safety information is also now gathered. To be authoritative, I need the specific DPhPC SDS. I'm focusing my search to locate that exact document from a reputable source.

Refining the Search

I've located a product page for a DPhPC synonym from Cayman Chemical, but no direct SDS link. I found similar phospholipid SDSs indicating low hazard, which is encouraging. General lab safety info is gathered, but I'm now laser-focused on finding the DPhPC-specific SDS for definitive safety information from a trustworthy source.

Pinpointing Relevant Data

I've zeroed in on the Safety Data Sheet (SDS) from Avanti Polar Lipids for the compound 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC), CAS number 207131-40-6. This SDS is a key resource for the work at hand.

Compiling Key Information

I've confirmed the initial finding: the DPhPC SDS from Avanti Polar Lipids deems the compound non-hazardous, corroborating similar compounds' low hazard levels. General lab safety guidance complements this. I now have all the necessary building blocks to structure the guide, create the PPE table and handling workflow with its diagram, and include references, so I can proceed to construction phase.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.